Obtusaquinone
Description
Properties
CAS No. |
21105-15-7 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(4E)-2-hydroxy-5-methoxy-4-[(E)-3-phenylprop-2-enylidene]cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C16H14O3/c1-19-16-11-15(18)14(17)10-13(16)9-5-8-12-6-3-2-4-7-12/h2-11,17H,1H3/b8-5+,13-9+ |
InChI Key |
LUZUAYAKZLCOCQ-BHHNFLQBSA-N |
SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Isomeric SMILES |
COC\1=CC(=O)C(=C/C1=C\C=C\C2=CC=CC=C2)O |
Canonical SMILES |
COC1=CC(=O)C(=CC1=CC=CC2=CC=CC=C2)O |
Synonyms |
obtusaquinone obtusaquinone, (E,E)-isome |
Origin of Product |
United States |
Foundational & Exploratory
Obtusaquinone: A Technical Guide to Its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone is a naturally occurring quinone methide that has garnered significant interest within the scientific community due to its potent biological activities, particularly its anti-cancer properties. This technical guide provides an in-depth overview of the primary natural source of this compound, detailed methodologies for its extraction and isolation, and an exploration of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.
Natural Source
The principal natural source of this compound is the heartwood of Dalbergia retusa, a tree species commonly known as cocobolo.[1] This tropical hardwood, native to Central America, is renowned for its dense, durable, and richly colored wood. The heartwood contains a variety of secondary metabolites, including a significant concentration of this compound, which contributes to the wood's natural resistance to decay and insect infestation.
Extraction and Isolation Protocols
The isolation of this compound from Dalbergia retusa heartwood involves a multi-step process of extraction and chromatographic purification. While specific high-yield protocols for this compound are not extensively detailed in the public domain, a general methodology can be constructed based on established techniques for isolating similar compounds from Dalbergia species.
Experimental Protocol: Extraction
-
Material Preparation: The heartwood of Dalbergia retusa is first chipped and then finely ground into a powder to increase the surface area for efficient solvent extraction.
-
Solvent Extraction: The powdered heartwood is subjected to extraction using a sequence of organic solvents with increasing polarity. This stepwise approach facilitates the separation of compounds based on their solubility. Common solvents used for extracting quinones and other phenolic compounds from Dalbergia species include n-hexane, dichloromethane, ethyl acetate (B1210297), and methanol (B129727) or ethanol. Soxhlet extraction or maceration are commonly employed techniques. For instance, a sequential extraction may begin with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents, followed by a more polar solvent such as ethyl acetate or methanol to extract the desired quinones.
Experimental Protocol: Isolation and Purification
-
Crude Extract Fractionation: The crude extract obtained from the solvent extraction is concentrated under reduced pressure. This concentrated extract is then typically subjected to column chromatography for fractionation.
-
Column Chromatography:
-
Stationary Phase: Silica gel (60-120 mesh) is a common stationary phase for the separation of quinones.
-
Mobile Phase: A gradient elution system is often employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone). The fractions are collected and monitored by thin-layer chromatography (TLC).
-
-
Further Purification: Fractions containing this compound, as identified by TLC analysis against a standard, are pooled and may require further purification. This can be achieved through repeated column chromatography or by using other techniques such as Sephadex LH-20 column chromatography, which separates compounds based on molecular size.
-
Crystallization: The purified this compound can be crystallized from a suitable solvent system to obtain a highly pure compound.
Illustrative Isolation Workflow
Quantitative Data
The yield of this compound from Dalbergia retusa heartwood can vary depending on the age of the tree, geographical location, and the extraction and purification methods employed. The following table summarizes representative data for the extraction of compounds from Dalbergia species.
| Extraction Solvent | Typical Yield of Crude Extract (% w/w) | Key Compound Classes Extracted |
| n-Hexane | 1-3% | Lipids, Waxes, Non-polar compounds |
| Dichloromethane | 2-5% | Quinones, Terpenoids |
| Ethyl Acetate | 3-8% | Quinones, Flavonoids, Phenolic compounds |
| Methanol/Ethanol | 5-15% | Polar flavonoids, Glycosides, Tannins |
Note: These are generalized yields for Dalbergia species and may not be specific to this compound.
Signaling Pathway and Mechanism of Action
This compound has been identified as a potent anti-cancer agent that exerts its effects through the induction of oxidative stress and modulation of key cellular signaling pathways. A primary target of this compound is the Keap1-Nrf2 pathway, which plays a crucial role in the cellular defense against oxidative stress.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by its negative regulator, Keap1, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This compound, being a Michael acceptor, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the expression of a battery of cytoprotective and antioxidant enzymes. In cancer cells, which often exhibit higher basal levels of reactive oxygen species (ROS), the this compound-induced surge in ROS, coupled with the modulation of the Nrf2 pathway, can overwhelm the cellular antioxidant capacity, leading to apoptosis.
Keap1-Nrf2 Signaling Pathway
Conclusion
This compound, derived from the heartwood of Dalbergia retusa, represents a promising natural product with significant therapeutic potential, particularly in the realm of oncology. This guide provides a foundational understanding of its natural origin and a generalized framework for its isolation. The elucidation of its mechanism of action through the Keap1-Nrf2 pathway offers a clear rationale for its observed anti-cancer effects. Further research aimed at optimizing isolation protocols and conducting more extensive preclinical and clinical evaluations is warranted to fully explore the therapeutic utility of this fascinating molecule.
References
The Core Mechanism of Obtusaquinone in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtusaquinone (OBT), a naturally occurring quinone methide, has emerged as a promising antineoplastic agent with demonstrated efficacy against a range of cancer types, including glioblastoma and breast cancer.[1][2][3][4][5] This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in cancer cells, focusing on its role in inducing oxidative stress, triggering apoptotic pathways, and modulating key cellular signaling cascades. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding for researchers and professionals in drug development.
Introduction
Cancer cells are characterized by elevated levels of oxidative stress compared to their normal counterparts.[1][6][7] This inherent vulnerability presents a strategic target for therapeutic intervention. This compound selectively exploits this biochemical difference, demonstrating potent cytotoxicity against cancer cells while sparing normal cells.[1][2] This document will dissect the molecular underpinnings of OBT's anticancer activity.
Core Mechanism of Action: Induction of Oxidative Stress
The primary mechanism of this compound's anticancer effect is the rapid induction of intracellular reactive oxygen species (ROS).[1][6][7][8] This surge in ROS overwhelms the cancer cell's antioxidant capacity, leading to a cascade of events culminating in cell death.
-
ROS Accumulation: OBT treatment leads to a swift and significant increase in intracellular ROS levels.[1][6][7][8]
-
Glutathione (B108866) Depletion: The compound causes a downregulation of cellular glutathione (GSH) levels and an increase in its oxidized form (GSSG), indicating a severe disruption of the cellular redox balance.[1][6][7]
-
Antioxidant Rescue: The cytotoxic effects of OBT can be almost completely reversed by co-treatment with antioxidants such as N-acetylcysteine (NAC), confirming that ROS generation is the main driver of its anticancer activity.[1][8]
Signaling Pathway: this compound-Induced Oxidative Stress
Caption: this compound induces oxidative stress leading to apoptosis.
Induction of Apoptosis
The excessive oxidative stress triggered by this compound ultimately leads to programmed cell death, or apoptosis.[1][6][7]
-
Caspase Activation: OBT treatment results in the activation of caspase-3 and caspase-7, key executioner caspases in the apoptotic cascade.[1]
-
DNA Damage: The compound induces DNA damage, a potent trigger for apoptosis.[1][6][7][8] This is accompanied by the stabilization of the p53 tumor suppressor protein and the upregulation of the pro-apoptotic gene PUMA.[1][8]
-
p53-Independent Apoptosis: Notably, this compound's ability to induce apoptosis is not dependent on the p53 status of the cancer cells, as it is effective in both p53-wildtype and p53-mutant cell lines.[1]
-
Endoplasmic Reticulum (ER) Stress: In pediatric high-grade gliomas, OBT has been shown to induce ER stress, which is mechanistically linked to the increase in ROS and contributes to apoptosis.[8]
Modulation of the Keap1-Nrf2 Signaling Pathway
A pivotal discovery in understanding this compound's mechanism is its interaction with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.
-
Covalent Modification of Keap1: this compound acts as a cysteine-modifying compound, covalently binding to cysteine residues on Keap1.[2][3][4][5] Keap1 is a key component of the CUL3 ubiquitin ligase complex that targets the transcription factor Nrf2 for degradation.
-
Keap1 Degradation and Nrf2 Activation: This binding of OBT to Keap1 leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[2][4][5] The degradation of this negative regulator results in the stabilization and activation of Nrf2.[2][4][5]
-
Dual Role of Nrf2 Activation: While Nrf2 activation is typically a pro-survival response to oxidative stress, in the context of high OBT concentrations, the pro-oxidant effects of the compound dominate, leading to apoptosis.[2] At lower doses, OBT-induced Nrf2 activation is more prominent.[2]
Signaling Pathway: this compound's Effect on the Keap1-Nrf2 Axis
Caption: this compound targets Keap1 for degradation, leading to Nrf2 activation.
Quantitative Data: Cytotoxicity of this compound
This compound has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, with a notable selectivity for cancer cells over normal cells.[1]
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Various Cancer Cell Lines | Multiple | ~2.2 (average) | [1] |
| Normal Cell Lines | Non-cancerous | >10 | [1] |
| MDA-MB-231 Br | Breast Cancer | 1.8 | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on cancer cells.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 2.5, 5, 10 µM) for 24, 48, or 72 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Protocol:
-
Treat cells with this compound at the desired concentrations for the specified time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Intracellular ROS Detection
Objective: To measure the levels of intracellular ROS following this compound treatment.
Protocol:
-
Treat cells with this compound for the desired time.
-
Incubate the cells with a fluorescent ROS indicator, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess probe.
-
Analyze the fluorescence intensity by flow cytometry or a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.
Western Blotting
Objective: To analyze the expression levels of specific proteins involved in the signaling pathways affected by this compound.
Protocol:
-
Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, activated caspase-3, p53, PUMA, Keap1, Nrf2, p-ERK, p-c-jun) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
Experimental Workflow: From Cell Treatment to Data Analysis
Caption: A generalized workflow for studying this compound's effects.
In Vivo Efficacy
The anticancer effects of this compound have been validated in preclinical animal models.
-
Glioblastoma Models: In intracranial glioblastoma mouse models, OBT treatment slowed tumor growth and significantly prolonged survival.[1][6][7] The compound has been shown to cross the blood-brain barrier.[5]
-
Breast Cancer Models: In a mouse model of breast cancer, this compound inhibited tumor growth.[1][6][7]
Conclusion
This compound represents a promising natural compound with a multi-faceted mechanism of action against cancer cells. Its ability to induce overwhelming oxidative stress, trigger apoptosis through various pathways, and modulate the Keap1-Nrf2 axis underscores its potential as a therapeutic agent. The selective cytotoxicity towards cancer cells and its in vivo efficacy further warrant its continued investigation and development for clinical applications. This guide provides a foundational understanding of its core mechanisms to aid researchers in this endeavor.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
The Biological Efficacy of Dalbergia retusa Extracts: A Technical Guide for Drug Discovery and Development
Abstract
Dalbergia retusa, a species of legume tree, has been a subject of interest in phytochemical and pharmacological research due to its rich composition of bioactive compounds. This technical guide provides an in-depth analysis of the biological activities associated with Dalbergia retusa extracts, with a focus on their antifungal, antioxidant, cytotoxic, and anti-inflammatory properties. Detailed experimental methodologies are presented to facilitate the replication and advancement of research in this area. Furthermore, this document summarizes key quantitative data and visualizes relevant biological pathways to support researchers, scientists, and drug development professionals in harnessing the therapeutic potential of Dalbergia retusa.
Introduction
The genus Dalbergia encompasses a variety of trees, shrubs, and woody climbers that are widely distributed in tropical and subtropical regions.[1] Traditionally, various species within this genus have been utilized in folk medicine for their purported analgesic, anti-inflammatory, antimicrobial, and antipyretic properties.[1][2] Phytochemical investigations have revealed that Dalbergia species are a rich source of flavonoids, isoflavonoids, quinones, and phenolic compounds, which are believed to be the primary contributors to their biological activities.[1] Dalbergia retusa, in particular, has demonstrated a range of promising pharmacological effects, which are explored in detail in this guide. The heartwood of Dalbergia retusa is known to contain isoflavones.[3]
Phytochemical Composition
The biological activities of Dalbergia retusa extracts are intrinsically linked to their complex phytochemical profile. While a comprehensive analysis of every constituent is beyond the scope of this guide, it is crucial to highlight the major classes of compounds that have been identified and are likely responsible for the observed pharmacological effects. The genus Dalbergia is known to be rich in:
-
Phenolic Compounds: These are a major group of secondary metabolites that contribute significantly to the antioxidant and antifungal properties of the extracts.[4]
-
Flavonoids and Isoflavonoids: These compounds are well-documented for their diverse biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects.[1][5] Isoflavones, in particular, are characteristic of the Dalbergia genus and are known to interact with various cellular signaling pathways.[3][5]
-
Quinones: These compounds have been identified in Dalbergia species and are known for their antimicrobial and cytotoxic activities.[1]
-
Ketones, Amines, and Aromatic Compounds: Gas chromatography-mass spectrometry (GC-MS) analysis of Dalbergia retusa extract has revealed the presence of these compounds, which likely contribute to its antifungal properties.[4][6]
A general workflow for the phytochemical screening of plant extracts is presented below.
Biological Activities and Experimental Protocols
This section details the key biological activities of Dalbergia retusa extracts and provides comprehensive experimental protocols for their assessment.
Antifungal Activity
Ethanol (B145695) extracts of Dalbergia retusa have demonstrated potent, dose-dependent antifungal activity against the wood-decaying fungus Gloeophyllum trabeum.[4][6] This activity is attributed to the rich content of phenols, ketones, amines, and aromatic compounds in the extract.[4][6]
| Extract Concentration (g/L) | Inhibition Zone Diameter (mm) vs. G. trabeum |
| 0 (Control) | 0 |
| 1 | 9.33 |
| 2 | 12.67 |
| 4 | 15.33 |
| 8 | 18.67 |
Data sourced from a study on the antifungal activity of D. retusa extract.[6]
-
Medium Preparation: Prepare Potato Dextrose Agar (B569324) (PDA) medium (20% potato, 2% dextrose, 2% agar) according to standard protocols.[6][7]
-
Fungal Culture: Inoculate the PDA medium with Gloeophyllum trabeum and incubate at 28°C for 12 days.[6][7]
-
Spore Suspension Preparation: Collect spores in a 0.05% Tween-80 solution, filter through sterile cotton to remove hyphae, and dilute to a concentration of 10^6 spores/mL.[6][7]
-
Inoculation: Uniformly spread the diluted spore suspension onto the surface of the PDA plates.[6][7]
-
Well Preparation: Create wells of a standard diameter in the agar plates using a sterile cork borer.
-
Extract Application: Add different concentrations of the Dalbergia retusa extract to the wells. Use the solvent of the extract as a negative control.
-
Incubation: Incubate the plates at 28°C and measure the diameter of the inhibition zone around the wells after a specified period. A diameter greater than 7 mm is considered a significant antifungal effect.[6][7]
Antioxidant Activity
Extracts from the Dalbergia genus are known to possess antioxidant properties, primarily due to their high content of phenolic compounds and flavonoids.[2] These compounds can scavenge free radicals, thereby mitigating oxidative stress.
| Species | Assay | IC50 Value |
| Dalbergia odorifera (butein) | Iron-induced lipid peroxidation | 3.3 ± 0.4 µM |
| Dalbergia odorifera (butein) | DPPH | 9.2 ± 1.8 µM |
| Dalbergia sissoo (ethanolic leaf extract) | DPPH | 562.21 µg/mL |
| Dalbergia sissoo (ethanolic leaf extract) | ABTS | 225 µg/mL |
Data compiled from reviews and studies on Dalbergia species.[1][8]
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. This solution should be freshly prepared and stored in the dark.[1][4]
-
Sample Preparation: Prepare various concentrations of the Dalbergia retusa extract in a suitable solvent.
-
Reaction Mixture: In a 96-well microplate, add 180 µL of the DPPH working solution to 20 µL of the extract solution at different concentrations. A blank is prepared with the solvent instead of the extract.[1]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.[1][4]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging activity against the extract concentration.[4]
-
Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[1][4]
-
Working Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[1][4]
-
Reaction Mixture: In a 96-well microplate, add 180 µL of the diluted ABTS•+ solution to 20 µL of the extract solution at various concentrations.[1]
-
Incubation: Incubate the plate at room temperature for 6-10 minutes.[1]
-
Absorbance Measurement: Measure the absorbance at 734 nm.[1][4]
-
Calculation: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay. The results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[1][4]
Cytotoxic Activity
Extracts from the Dalbergia genus have shown cytotoxic effects against various cancer cell lines. This activity is often attributed to the presence of isoflavonoids and other phenolic compounds that can induce apoptosis and inhibit cell proliferation.
| Species | Cell Line | Assay | IC50 Value |
| Dalbergia latifolia (methanolic extract) | MCF10A (breast cancer) | MTT | 20 µg/mL |
| Dalbergia latifolia (isoliquiritigenin) | MCF10A (breast cancer) | MTT | 10.00 µg/mL |
Data from a study on the cytotoxic activity of D. latifolia.[9]
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[10]
-
Treatment: Treat the cells with various concentrations of the Dalbergia retusa extract. Include a vehicle control (medium with the same concentration of the solvent used for the extract) and an untreated control.[10]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[10]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader.[10]
-
Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[10]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory effects of Dalbergia retusa are limited, related species contain compounds like dalbergiones that have been shown to inhibit inflammatory responses.[11] A common in vivo model to assess anti-inflammatory activity is the carrageenan-induced paw edema model.
-
Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for a sufficient period before the experiment.
-
Grouping: Divide the animals into groups: a negative control group (vehicle), a positive control group (a standard anti-inflammatory drug like indomethacin), and test groups receiving different doses of the Dalbergia retusa extract.
-
Baseline Measurement: Measure the initial paw volume of the animals using a plethysmometer.[12][13]
-
Treatment: Administer the vehicle, standard drug, or plant extract to the respective groups, typically orally or intraperitoneally.[12][13]
-
Induction of Inflammation: After a specific time (e.g., 30-60 minutes) post-treatment, inject a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12][13]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12][13]
-
Calculation: Calculate the percentage of edema inhibition for the treated groups compared to the negative control group.
Potential Signaling Pathways
The bioactive compounds in Dalbergia retusa extracts, particularly isoflavonoids, likely exert their effects by modulating various cellular signaling pathways. While specific research on D. retusa is ongoing, inferences can be drawn from studies on related compounds and their impact on inflammation and cytotoxicity.
Anti-inflammatory Signaling
The anti-inflammatory effects of compounds found in Dalbergia species may be mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway and the induction of the Heme Oxygenase-1 (HO-1) pathway .
-
NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Many natural products exert their anti-inflammatory effects by inhibiting the activation of NF-κB.[11]
-
HO-1 Pathway: HO-1 is an enzyme with potent anti-inflammatory properties. Its induction can suppress inflammatory responses. Some dalbergiones from related species have been shown to increase the expression of HO-1.[11]
Cytotoxic Signaling
The cytotoxic effects of isoflavonoids are often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest .
-
Apoptosis Induction: Isoflavonoids can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, leading to the activation of caspases and subsequent cell death.
-
Cell Cycle Arrest: These compounds can also halt the cell cycle at various checkpoints (e.g., G1/S or G2/M), preventing cancer cell proliferation. This can involve the modulation of cyclins and cyclin-dependent kinases (CDKs). Some studies suggest that isoflavones can inhibit the mTOR pathway, a key regulator of cell growth and proliferation.[14]
Conclusion and Future Directions
The extracts of Dalbergia retusa exhibit a compelling array of biological activities, including antifungal, antioxidant, cytotoxic, and potentially anti-inflammatory effects. The rich phytochemical profile, particularly the presence of isoflavonoids and phenolic compounds, underscores its potential as a source for the development of novel therapeutic agents. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers to further investigate these properties.
Future research should focus on the isolation and characterization of the specific bioactive compounds responsible for each observed activity. Elucidating the precise molecular mechanisms and signaling pathways affected by Dalbergia retusa extracts will be crucial for their translation into clinical applications. Furthermore, in vivo studies are warranted to validate the in vitro findings and to assess the safety and efficacy of these extracts in preclinical models. The information compiled herein provides a solid foundation for the continued exploration of Dalbergia retusa as a valuable resource in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Phytochemical Screening [protocols.io]
- 3. NF-κB Signaling Pathway Diagram [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. Qualitative Phytochemical Screening of Medicinal Plants using Different Solvent Extracts – Oriental Journal of Chemistry [orientjchem.org]
- 6. Anti-fungal Activity of Dalbergia retusa Extract on Gloeophyllum trabeum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Anti-fungal Activity of Dalbergia retusa Extract on Gloeophyllum trabeum [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. 2.6. MTT cytotoxicity assay [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism study of isoflavones as an anti-retinoblastoma progression agent - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and History of Obtusaquinone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Obtusaquinone, a naturally occurring quinone methide, has journeyed from a timber-derived compound with noted antifungal properties to a promising therapeutic agent in the realm of oncology. This technical guide provides a comprehensive overview of its discovery, historical context, and the evolution of our understanding of its biological activities and mechanisms of action. Particular emphasis is placed on its recent emergence as a potent anti-cancer agent, targeting critical cellular pathways.
Discovery and Initial Characterization
This compound was first reported as a natural product isolated from the heartwood of the Central American tree, Dalbergia retusa, commonly known as cocobolo. Early investigations into the chemical constituents of Dalbergia species, prized for their dense and durable wood, led to the identification of a variety of phenolic and quinoidal compounds.
While a 1962 publication by Schulz and Dietrichs mentioned a quinone from Dalbergia retusa as a sensitizing component in wood-related dermatitis, a more definitive characterization of this compound was presented in a 1972 paper by Jurd, Stevens, and Manners in Tetrahedron Letters. This seminal work detailed the isolation and structure elucidation of the compound.
Isolation and Structure Elucidation
The initial isolation of this compound from Dalbergia retusa heartwood involved classical natural product chemistry techniques.
Experimental Protocol: Isolation of this compound from Dalbergia retusa
A detailed protocol based on early methods would have likely involved the following steps:
-
Extraction: Dried and powdered heartwood of Dalbergia retusa was subjected to extraction with a non-polar solvent such as hexane (B92381) or benzene (B151609) to remove lipids and other non-polar constituents. This was followed by extraction with a more polar solvent like acetone (B3395972) or methanol (B129727) to isolate the phenolic and quinoidal compounds.
-
Solvent Partitioning: The crude extract was then partitioned between immiscible solvents of varying polarities (e.g., chloroform (B151607) and water) to achieve a preliminary separation of compounds based on their polarity.
-
Chromatography: The fraction containing this compound was further purified using column chromatography over silica (B1680970) gel. Elution with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate (B1210297) gradient), allowed for the separation of individual compounds.
-
Crystallization: The fractions containing the purified this compound were concentrated, and the compound was crystallized from a suitable solvent system to yield a pure crystalline solid.
The structure of this compound was elucidated using a combination of spectroscopic techniques available at the time, including UV-Visible spectroscopy, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy, along with elemental analysis.
| Spectroscopic Data for this compound | |
| Technique | Observed Characteristics |
| UV-Visible Spectroscopy | Absorption maxima consistent with a quinone methide chromophore. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) functional groups. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Proton and Carbon-13 NMR provided the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule. |
| Mass Spectrometry (MS) | Provided the molecular weight and fragmentation pattern, confirming the elemental composition. |
Initial Biological Activity: Antifungal Properties
Early research on this compound and related compounds from Dalbergia species noted their biological activity, particularly their antifungal properties.[1] This is consistent with the traditional use of cocobolo wood, which is known for its natural resistance to decay and insect attack. The exact mechanism of its antifungal action was not extensively studied at the time but was presumed to be related to its reactive quinone methide structure.
Emergence as an Antineoplastic Agent
For several decades, this compound remained a relatively obscure natural product. However, in the early 21st century, it was "rediscovered" through a small molecule drug screening assay aimed at identifying compounds with anti-cancer activity.[1] This marked a significant shift in the research focus towards its potential as a therapeutic agent for cancer.
Subsequent studies revealed that this compound exhibits potent cytotoxicity against various cancer cell lines, with a particularly promising activity against glioblastoma (GBM), a highly aggressive and difficult-to-treat brain tumor.[1]
Mechanism of Action in Cancer
Intensive research into the anticancer properties of this compound has elucidated a multi-faceted mechanism of action centered on the induction of oxidative stress and the modulation of the Keap1-Nrf2 signaling pathway.[2]
Induction of Reactive Oxygen Species (ROS)
This compound treatment leads to a rapid increase in intracellular reactive oxygen species (ROS) levels in cancer cells.[1] This surge in ROS disrupts the cellular redox balance, leading to oxidative damage to DNA, proteins, and lipids, which ultimately triggers apoptotic cell death.[1]
Experimental Protocol: Quantification of Intracellular ROS
A common method for measuring intracellular ROS levels involves the use of fluorescent probes:
-
Cell Culture: Cancer cells (e.g., U87 glioblastoma cells) are cultured in appropriate media.
-
Probe Loading: Cells are incubated with a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA), which becomes fluorescent upon oxidation by ROS.
-
This compound Treatment: The cells are then treated with varying concentrations of this compound for a specified period.
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.
Targeting the Keap1-Nrf2 Signaling Pathway
A key molecular target of this compound is the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2).[2] Nrf2 is a master regulator of the antioxidant response, and its activation can protect cells from oxidative stress.
Under normal conditions, Keap1 binds to Nrf2 and facilitates its ubiquitination and subsequent proteasomal degradation. This compound, being a cysteine-modifying compound, covalently binds to specific cysteine residues on Keap1.[2] This modification leads to the degradation of Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[2] While Nrf2 activation is generally protective, in the context of the high oxidative stress already induced by this compound in cancer cells, this pathway modulation contributes to the overall cellular stress and eventual cell death.
Signaling Pathway: this compound-mediated Keap1-Nrf2 Modulation
Caption: this compound binds to Keap1, leading to its degradation and subsequent Nrf2 activation.
Experimental Protocol: Keap1-Nrf2 Pathway Analysis
The modulation of the Keap1-Nrf2 pathway by this compound can be assessed using several techniques:
-
Western Blotting:
-
Treat cancer cells with this compound for various time points.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Probe the resulting blot with antibodies against Keap1, Nrf2, and downstream targets of Nrf2 (e.g., HO-1, NQO1).
-
A decrease in Keap1 levels and an increase in Nrf2 and its target proteins would indicate pathway activation.
-
-
Immunofluorescence:
-
Treat cells grown on coverslips with this compound.
-
Fix and permeabilize the cells.
-
Incubate with an antibody against Nrf2, followed by a fluorescently labeled secondary antibody.
-
Visualize the subcellular localization of Nrf2 using fluorescence microscopy. An accumulation of Nrf2 in the nucleus indicates its activation.
-
In Vivo Efficacy in Preclinical Models
The promising in vitro activity of this compound has been validated in preclinical animal models of cancer, particularly glioblastoma.
Experimental Protocol: Glioblastoma Xenograft Mouse Model
-
Cell Implantation: Human glioblastoma cells (e.g., U87 or patient-derived xenograft cells) are stereotactically implanted into the brains of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (if the cells are engineered to express luciferase) or magnetic resonance imaging (MRI).
-
This compound Administration: Once the tumors are established, mice are treated with this compound, typically via intraperitoneal injection, on a defined schedule.
-
Efficacy Assessment: The effect of this compound on tumor growth is assessed by measuring changes in tumor volume over time. Survival of the treated mice is also a key endpoint.
| In Vivo Efficacy of this compound in Glioblastoma Models | |
| Parameter | Observation |
| Tumor Growth | Significant inhibition of tumor growth in this compound-treated mice compared to control groups.[1] |
| Survival | Statistically significant prolongation of survival in mice receiving this compound treatment.[1] |
| Toxicity | Generally well-tolerated at therapeutic doses with no significant signs of toxicity.[1] |
Synthesis of this compound
While this compound is a natural product, synthetic routes have been explored to provide a reliable source of the compound for research and to enable the synthesis of analogs with potentially improved properties. The total synthesis of this compound and other quinone-based natural products often involves multi-step reaction sequences.
Logical Workflow: General Retrosynthetic Approach to this compound
Caption: A simplified retrosynthetic analysis of this compound.
Detailed synthetic protocols are often complex and can be found in specialized organic chemistry literature.
Future Directions and Conclusion
This compound has evolved from a natural curiosity to a promising lead compound in cancer drug development. Its ability to induce oxidative stress and modulate the Keap1-Nrf2 pathway provides a compelling rationale for its selective cytotoxicity against cancer cells.
Future research will likely focus on:
-
Analog Development: Synthesizing and evaluating analogs of this compound with improved solubility, stability, and pharmacokinetic properties.
-
Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy and radiation therapy.
-
Clinical Translation: Moving this compound or its optimized analogs into clinical trials to evaluate their safety and efficacy in cancer patients.
References
The Role of Obtusaquinone in Inducing Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms by which obtusaquinone (OBT), a natural quinone methide, induces oxidative stress, with a focus on its implications for cancer therapy. This document details the core signaling pathways, presents quantitative data from key studies, and provides comprehensive experimental protocols for researchers investigating OBT and similar compounds.
Executive Summary
This compound (OBT) is a potent antineoplastic agent that has demonstrated significant activity in various cancer models, including glioblastoma and breast cancer.[1][2][3] Its primary mechanism of action involves the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[4][5] OBT's ability to selectively target cancer cells, which often exhibit higher basal levels of oxidative stress compared to normal cells, makes it a promising candidate for therapeutic development.[4]
This guide elucidates the direct interaction of OBT with the Keap1-Nrf2 pathway, a critical regulator of cellular redox homeostasis.[1][5] We will explore how OBT's cysteine-modifying properties lead to the degradation of Keap1, subsequent activation of Nrf2, and the downstream consequences of this activation.[1][2][5] Furthermore, this document will cover OBT's role in elevating intracellular ROS, inducing DNA damage, and ultimately triggering apoptotic cell death.[4][6]
Core Mechanism: Targeting the Keap1-Nrf2 Pathway
The central mechanism of OBT-induced oxidative stress lies in its ability to modulate the Keap1-Nrf2 signaling pathway.[1][5] Under homeostatic conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is negatively regulated by Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.[1][7]
This compound acts as a cysteine-modifying compound, covalently binding to cysteine residues on Keap1.[1][2][3][5] This interaction leads to the ubiquitination and proteasomal degradation of Keap1 itself.[1][5] The degradation of its primary negative regulator allows Nrf2 to stabilize, accumulate in the nucleus, and activate the transcription of genes containing the Antioxidant Response Element (ARE).[1][5][8]
While Nrf2 activation is typically a protective response to oxidative stress, sustained and high-level activation by compounds like OBT can have dual effects. At lower doses, it may promote cell survival; however, at higher, therapeutically relevant concentrations, OBT acts as a potent pro-oxidant, overwhelming the cell's antioxidant capacity and leading to cytotoxicity, particularly in cancer cells that are already under high oxidative stress.[1][4]
Quantitative Effects on Oxidative Stress Markers
Treatment of cancer cells with this compound leads to measurable changes in key markers of oxidative stress. The following tables summarize quantitative data from studies on various cancer cell lines.
Table 1: this compound-Induced ROS Production and Cytotoxicity
| Cell Line | OBT Concentration | Time (hours) | Parameter Measured | Fold Change vs. Control | Reference |
| U87 (Glioblastoma) | 5 µM | 1 | Intracellular ROS | ~2.5 | [4] |
| U251 (Glioblastoma) | 5 µM | 1 | Intracellular ROS | ~2.0 | [4] |
| MDA-MB-231 (Breast) | 7.5 mg/kg (in vivo) | 96 | HO1 mRNA | ~7.0 | [5] |
| U87 (Glioblastoma) | 5 µM | 16 | Caspase 3/7 Activity | ~3.5 | [4] |
Table 2: IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 24h | Reference |
| U87 | Glioblastoma | ~2.5 | [4] |
| U251 | Glioblastoma | ~3.0 | [4] |
| Gli36 | Glioblastoma | ~1.5 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | [1] |
Note: IC₅₀ values can vary depending on the specific assay and incubation time used.
Downstream Signaling and Apoptosis Induction
The significant increase in intracellular ROS levels triggered by OBT activates cellular stress pathways and causes substantial DNA damage, ultimately culminating in apoptosis.[4] This process is often independent of p53 status, making OBT effective against a broader range of tumors.[4] The pro-apoptotic effects of OBT are demonstrated by increased Annexin V staining and activation of effector caspases like caspase-3 and caspase-7.[4]
Furthermore, OBT-induced oxidative stress can lead to the activation of other stress-related kinases, such as ERK, and induce endoplasmic reticulum (ER) stress, which provides an additional pathway to apoptosis.[6] The central role of ROS in OBT's mechanism is confirmed by experiments showing that co-treatment with antioxidants like N-acetylcysteine (NAC) can almost completely reverse its cytotoxic effects.[4][6]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on oxidative stress and cell viability.
Measurement of Intracellular ROS Levels
Principle: This protocol utilizes a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[9] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
H₂DCFDA (e.g., from Thermo Fisher Scientific)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (phenol red-free recommended for fluorescence assays)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells (e.g., 1 x 10⁴ cells/well) in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Remove the culture medium and treat the cells with various concentrations of OBT (and vehicle control) in fresh medium for the desired time (e.g., 1-4 hours). Include a positive control (e.g., 100 µM H₂O₂) for ROS induction.
-
Probe Loading: After treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM H₂DCFDA solution in PBS or serum-free medium to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.
-
Measurement: Wash the cells once with PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]
Cell Viability (MTT) Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.[10]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.
-
Treatment: Treat cells with a serial dilution of OBT for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at ~570 nm using a microplate reader.
Western Blotting for Apoptosis-Related Proteins
Principle: Western blotting is used to detect and quantify specific proteins in a cell lysate. This protocol focuses on detecting markers of apoptosis, such as cleaved caspase-3 and PARP, and key proteins in the Nrf2 pathway, like Keap1 and Nrf2.[11][12]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Keap1, anti-Nrf2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with OBT. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After final washes, apply ECL substrate and visualize the protein bands using a digital imaging system.
-
Analysis: Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., β-actin).
Conclusion and Future Directions
This compound represents a compelling natural product with significant potential in oncology. Its well-defined mechanism of inducing oxidative stress through the targeted degradation of Keap1 provides a clear rationale for its potent and selective anticancer activity. The data overwhelmingly support a model where OBT-induced ROS production is the primary driver of DNA damage, cellular stress, and subsequent apoptotic cell death in cancer cells.
For drug development professionals, OBT serves as an important lead compound. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: In-depth analysis of OBT and its analogs in preclinical models to optimize stability, solubility, and bioavailability.[1][3]
-
Combination Therapies: Investigating the synergistic potential of OBT with other chemotherapeutic agents or radiation therapy.
-
Biomarker Discovery: Identifying biomarkers that could predict tumor sensitivity to OBT, potentially based on the basal redox state or Keap1/Nrf2 pathway status of the cancer cells.
By leveraging the methodologies and understanding outlined in this guide, researchers can further unravel the therapeutic potential of targeting oxidative stress pathways with novel compounds like this compound.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. academic.oup.com [academic.oup.com]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scienceopen.com [scienceopen.com]
- 9. Measurement of intracellular reactive oxygen species (ROS) | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Molecular Targets of Obtusaquinone in Glioblastoma: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its profound cellular and genetic heterogeneity contributes significantly to therapeutic resistance and poor patient outcomes. In the quest for novel therapeutic agents, natural compounds have emerged as a promising source of inspiration. Obtusaquinone (OBT), a quinone methide extracted from the heartwood of Dalbergia retusa, has demonstrated significant antineoplastic activity against glioblastoma. This technical guide provides a comprehensive overview of the molecular targets of this compound in glioblastoma, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Core Mechanism of Action: Induction of Oxidative Stress
The primary mechanism by which this compound exerts its cytotoxic effects on glioblastoma cells is through the induction of oxidative stress.[1][2] This is achieved by a rapid increase in intracellular reactive oxygen species (ROS) and a concurrent downregulation of cellular glutathione (B108866) levels, a key antioxidant.[1] This surge in oxidative stress is believed to be the central event that triggers a cascade of downstream cellular responses, ultimately leading to apoptosis.[1][2] The pro-oxidant activity of OBT appears to be more selective for cancer cells, which often exhibit higher basal levels of oxidative stress compared to normal cells, thus providing a potential therapeutic window.[1][2]
Key Molecular Targets and Signaling Pathways
This compound's induction of oxidative stress leads to the modulation of several critical signaling pathways and the direct interaction with specific molecular targets within glioblastoma cells.
The Keap1-Nrf2 Pathway
A pivotal molecular target of this compound is the Kelch-like ECH-associated protein 1 (Keap1), a cysteine-rich protein that acts as a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[3][4] OBT has been shown to bind to cysteine residues on Keap1.[3][4] This interaction promotes the ubiquitination and subsequent proteasomal degradation of Keap1.[3][4] The degradation of Keap1 liberates Nrf2, allowing it to translocate to the nucleus and activate the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes. While Nrf2 activation is typically a pro-survival response, the overwhelming oxidative stress induced by higher doses of OBT appears to override this protective mechanism, pushing the cell towards apoptosis.[4]
Endoplasmic Reticulum (ER) Stress
The substantial increase in ROS caused by this compound leads to the accumulation of misfolded proteins within the endoplasmic reticulum, triggering ER stress.[5][6] This state of cellular stress is a significant contributor to OBT-induced apoptosis in pediatric high-grade gliomas.[5][6] The ER stress response is a key mechanistic link between ROS accumulation and the subsequent activation of apoptotic pathways.[5]
The p53 and Apoptotic Pathways
This compound treatment leads to the stabilization of the tumor suppressor protein p53 and an increase in the expression of its downstream pro-apoptotic target, p53-upregulated modulator of apoptosis (PUMA).[1][5] This suggests an activation of the intrinsic apoptotic pathway. Furthermore, OBT has been shown to induce apoptosis through the activation of caspases 3 and 7.[1] Notably, the cytotoxic effects of this compound are not strictly dependent on the p53 status of the glioblastoma cells, as p53-mutant cells also exhibit sensitivity to the compound.[1][2]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Treatment with this compound results in the activation of components of the MAPK signaling pathway, specifically an increase in the phosphorylation of Erk1/2 and c-Jun N-terminal kinase (JNK).[2][5] However, studies using inhibitors for these pathways have indicated that their activation is likely a secondary or "bystander" effect of the intense oxidative stress rather than a primary driver of OBT-induced cell death.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of this compound on glioblastoma cells.
Table 1: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |
| U87 | Gluc Activity | 2.5 | ~63% decrease in activity after 24h | [1] |
| U251 | Gluc Activity | 2.5 | ~82% decrease in activity after 24h | [1] |
| Gli36 | Gluc Activity | 2.5 | ~96-98% decrease in activity after 24h | [1] |
| Primary GBM Cells | Gluc Activity | 2.5 | ~96-98% decrease in activity after 24h | [1] |
| U87 | Colony Formation | 0.5 | Complete abrogation of colony formation | [1] |
Table 2: Pro-Apoptotic Effects of this compound
| Cell Line | Assay Type | Concentration (µM) | Effect | Reference |
| U87 | Caspase 3/7 Assay | Not specified | Fold increase compared to control | [1] |
Table 3: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Treatment | Outcome | Reference |
| U251 Intracranial | This compound vs. Control | 1.367 ratio of median survival (p=0.008) | [1][2] |
| Pediatric HGG Orthotopic | This compound vs. Control | Markedly reduced tumor growth, significant increase in survival | [5][6] |
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The natural compound this compound targets pediatric high-grade gliomas through ROS-mediated ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Preliminary Investigation of Obtusaquinone Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary toxicological findings for obtusaquinone, a naturally occurring quinone methide. The document focuses on its cytotoxic effects, particularly in the context of cancer cell lines, and elucidates its primary mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development of this compound as a potential therapeutic agent.
Executive Summary
This compound (OBT) has demonstrated potent cytotoxic activity against a range of cancer cell lines, with a notable selectivity for malignant cells over normal, healthy cells.[1] The primary mechanism of this toxicity is the induction of oxidative stress through the disruption of the Keap1-Nrf2 signaling pathway.[2][3] This leads to an accumulation of reactive oxygen species (ROS), subsequent DNA damage, and ultimately, apoptotic cell death.[1][2] In vivo studies in murine models have shown that this compound can inhibit tumor growth and prolong survival, highlighting its potential as an anti-cancer therapeutic.[1]
Quantitative Toxicological Data
The cytotoxic effects of this compound have been quantified across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 24 hours of treatment, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | ~2.5 |
| U251 | Glioblastoma | <2.5 |
| Gli36 | Glioblastoma | <2.5 |
| Primary GBM Cells | Glioblastoma | <2.5 |
| MDA-MB-231 | Breast Cancer | 1.8 |
| A549 | Lung Cancer | ~2.2 |
| HCT116 | Colon Cancer | ~2.2 |
| PC3 | Prostate Cancer | ~2.2 |
| HeLa | Cervical Cancer | ~2.2 |
| K562 | Leukemia | ~2.2 |
| HL-60 | Leukemia | ~2.2 |
| Panc-1 | Pancreatic Cancer | ~2.2 |
Table 1: IC50 values of this compound in various human cancer cell lines after 24 hours of exposure. Data extracted from a study by Badr et al. (2013).[1]
Notably, this compound has shown reduced toxicity in normal human cell lines, including human cortical neurons and hepatocytes, suggesting a therapeutic window for its anti-cancer effects.[1] One study reported that after 24 hours of treatment, this compound exhibited over 70% decrease in cell viability across 12 different cancer cell lines with an average IC50 of approximately 2.2 µM, while showing less toxicity on six different normal cell lines.[1]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
This compound exerts its cytotoxic effects by targeting the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress.
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. This keeps the intracellular levels of Nrf2 low.
This compound, an electrophile, reacts with cysteine residues on the Keap1 protein.[2][3] This covalent modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting the ubiquitination of Nrf2.[2][3] As a result, newly synthesized Nrf2 is stabilized and translocates to the nucleus.
In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes, including those involved in glutathione (B108866) synthesis and ROS detoxification. However, the rapid and overwhelming production of ROS induced by this compound appears to surpass the cell's antioxidant capacity, leading to significant oxidative stress, DNA damage, and the initiation of the apoptotic cascade.[1]
Experimental Protocols
The following are detailed methodologies for key experiments used in the toxicological assessment of this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from the methods described in the investigation of this compound's effect on glioblastoma cells.[1]
Objective: To determine the cytotoxic effect of this compound on cancer cells by measuring metabolic activity.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1% to avoid solvent toxicity. Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the flow cytometry analysis performed in studies of this compound-induced apoptosis.[1]
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 16 hours).[1]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Immunoblotting
This protocol is designed to detect changes in protein expression in the Keap1-Nrf2 pathway following this compound treatment.[2]
Objective: To analyze the protein levels of Keap1 and Nrf2, as well as downstream markers of apoptosis.
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Keap1, anti-Nrf2, anti-PARP, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.
Conclusion
The preliminary investigation into the toxicity of this compound reveals a promising profile for a potential anti-cancer agent. Its mechanism of action, centered on the induction of oxidative stress through the Keap1-Nrf2 pathway, provides a clear rationale for its selective cytotoxicity towards cancer cells, which often exhibit a higher basal level of oxidative stress compared to normal cells.[1] The quantitative data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals to further explore the therapeutic potential of this compound and its analogs. Further studies are warranted to fully elucidate its in vivo efficacy, safety profile, and pharmacokinetic properties.
References
The Effect of Obtusaquinone on Cellular Glutathione Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Obtusaquinone (OBT), a natural compound, has demonstrated potent antineoplastic properties by inducing oxidative stress in cancer cells. A primary mechanism underlying this effect is the significant modulation of cellular glutathione (B108866) (GSH) levels. This technical guide provides an in-depth analysis of the impact of this compound on glutathione homeostasis, presenting quantitative data, detailing experimental methodologies, and illustrating the key signaling pathways involved. This compound has been shown to rapidly decrease total cellular glutathione levels and increase its oxidized form (GSSG), leading to a state of redox imbalance that promotes apoptosis in cancer cells.[1] The compound's reactivity with thiol groups, including direct interaction with glutathione, and its influence on the Keap1-Nrf2 signaling pathway are central to its mechanism of action.[2][3][4][5]
Quantitative Impact of this compound on Glutathione Levels
This compound treatment leads to a quantifiable reduction in cellular glutathione levels and a shift in the redox balance towards an oxidized state. The following tables summarize the key quantitative findings from studies on various cancer cell lines.
Table 1: Effect of this compound on Total Glutathione (GSH) Levels
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in Total GSH Levels (%) | Reference |
| U87 | 2.5 | 3 | -25% | [1] |
| U87 | 2.5 | 6 | -40% | [1] |
| U251 | 10 | 1 | Depletion Detected | [1] |
| MDA-MB231 Br | Not specified | Not specified | Decrease Observed | [1] |
Table 2: Effect of this compound on Oxidized Glutathione (GSSG) Levels and GSH/GSSG Ratio
| Cell Line | This compound Concentration (µM) | Treatment Duration (hours) | Change in GSSG Levels | Change in GSH/GSSG Ratio | Reference |
| U87 | 2.5 | 6 | Increase Observed | Major Decrease | [1] |
| MDA-MB231 Br | Not specified | Not specified | ~3-fold Increase | Not specified | [1] |
Experimental Protocols
The following sections outline the methodologies employed in the cited research to investigate the effects of this compound on cellular glutathione.
Cell Culture and Treatment
-
Cell Lines: Glioblastoma (U87, U251) and breast cancer (MDA-MB231 Br) cell lines were utilized.[1]
-
Culture Conditions: Cells were maintained in appropriate culture media and conditions (specifics not detailed in the provided search results).
-
This compound Treatment: this compound was dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the specified concentrations and for the indicated durations.[1]
-
Antioxidant Co-treatment: In some experiments, cells were co-treated or pre-treated with antioxidants such as N-acetylcysteine (NAC) (e.g., 3mM), dithiothreitol (B142953) (DTT) (e.g., 1mM), or L-glutathione to assess the role of oxidative stress.[1]
Glutathione Quantification
A biochemical assay was used to measure the levels of total glutathione (GSH) and its oxidized form (GSSG).[1]
-
Cell Lysis: Treated and control cells were harvested and lysed to release intracellular contents.
-
GSH and GSSG Measurement: Commercially available glutathione assay kits were likely used for the colorimetric or fluorometric quantification of GSH and GSSG. These kits typically involve a reaction where GSH is enzymatically recycled, and the rate of a color or fluorescence-producing reaction is proportional to the glutathione concentration. To measure GSSG specifically, total GSH is first measured, then a reagent is used to block reduced GSH before reducing GSSG to GSH and re-measuring. The GSSG concentration is then calculated by subtraction.
-
Data Normalization: Glutathione levels were likely normalized to the total protein concentration of the cell lysates to account for variations in cell number.
Western Blot Analysis
Western blotting was employed to analyze the protein levels of key components of the Nrf2 signaling pathway, such as Keap1.[3][4]
-
Protein Extraction: Whole-cell lysates were prepared from treated and untreated cells.
-
SDS-PAGE and Transfer: Proteins were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane was incubated with primary antibodies specific for the target proteins (e.g., anti-Keap1) and then with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Mechanisms of Action
This compound's effect on glutathione is multifaceted, involving direct chemical interaction and modulation of a key regulatory pathway for cellular antioxidant response.
Direct Interaction with Glutathione
This compound is a cysteine-modifying compound.[2][3][4][5] Its chemical structure allows it to react with thiol nucleophiles, such as the cysteine residue in glutathione, forming covalent adducts.[3][4] This direct reaction contributes to the depletion of the cellular pool of reduced glutathione.
Modulation of the Keap1-Nrf2 Signaling Pathway
This compound has been shown to target Keap1, a negative regulator of the transcription factor Nrf2.[2][3][4][5] Nrf2 is a master regulator of the antioxidant response, controlling the expression of genes involved in glutathione synthesis and recycling.[6][7][8]
The proposed mechanism is as follows:
-
Keap1 Modification: this compound covalently binds to cysteine residues within Keap1.[3][4]
-
Keap1 Degradation: This modification leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[3][4]
-
Nrf2 Stabilization and Activation: With the degradation of its inhibitor, Keap1, Nrf2 is stabilized, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes.[3][4]
Interestingly, while Nrf2 activation typically leads to an increase in glutathione synthesis, the immediate effect of this compound is a depletion of glutathione. This suggests a dual mechanism where the direct, rapid consumption of glutathione by this compound and the induction of reactive oxygen species (ROS) overwhelm the cell's antioxidant capacity before the Nrf2-mediated adaptive response can fully compensate.[1][3] At higher doses, this compound acts as a potent pro-oxidant, leading to apoptosis.[3]
Visualizations
Signaling Pathway Diagram
Caption: this compound's dual effect on glutathione and Nrf2 signaling.
Experimental Workflow Diagram
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Nrf2 activators on release of glutathione, cysteinylglycine and homocysteine by human U373 astroglial cells - PMC [pmc.ncbi.nlm.nih.gov]
exploring the antineoplastic properties of obtusaquinone
An In-depth Technical Guide on the Antineoplastic Properties of Obtusaquinone
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (OBT) is a natural compound that has demonstrated significant antineoplastic properties against a range of cancer types, most notably glioblastoma (GBM) and breast cancer.[1][2] Its mechanism of action is primarily centered on the induction of oxidative stress, leading to DNA damage and apoptosis in cancer cells.[3][4] More recent investigations have elucidated a specific molecular target, Kelch-like ECH-associated protein 1 (Keap1), which is crucial for its anticancer effects.[1][2] OBT binds to cysteine residues on Keap1, leading to its degradation and the subsequent activation of the Nrf2 signaling pathway.[2][5] This dual mechanism of inducing broad oxidative stress while also modulating a key cellular stress response pathway makes OBT a compelling candidate for further preclinical and clinical development. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and signaling pathways associated with this compound's anticancer activity.
Core Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach rooted in the manipulation of cellular redox homeostasis. Tumor cells inherently exhibit higher levels of oxidative stress compared to normal cells, making them more vulnerable to agents that further increase reactive oxygen species (ROS).[3][4][6] OBT exploits this vulnerability.
The primary mechanism involves:
-
Induction of ROS: OBT treatment leads to a rapid and significant increase in intracellular ROS levels.[3][7]
-
Glutathione Depletion: It concurrently downregulates cellular glutathione, a key intracellular antioxidant, and promotes its oxidized form.[3][4]
-
DNA Damage and Apoptosis: The resulting severe oxidative stress activates cellular stress pathways and causes substantial DNA damage, ultimately triggering apoptotic cell death.[2][3]
A more detailed molecular mechanism has been identified, showing that OBT is a cysteine-modifying compound.[1][5] It covalently binds to cysteine residues on Keap1, which is a negative regulator of the transcription factor Nrf2.[1][5] This binding event targets Keap1 for ubiquitination and subsequent proteasomal degradation, freeing Nrf2 to activate the expression of antioxidant response element (ARE) dependent genes.[5][8] While Nrf2 activation is typically a cell survival pathway, its transient and potent activation by OBT, coupled with the overwhelming ROS production, contributes to the overall stress response that culminates in cancer cell death.[5][9]
Signaling Pathways
This compound-Induced Oxidative Stress and Apoptosis
OBT initiates a cascade of events beginning with the generation of ROS. This surge in oxidative stress overwhelms the cancer cell's antioxidant defenses, leading to widespread cellular damage and the activation of stress-related kinases like ERK1/2 and c-jun, which culminates in programmed cell death.[3]
Caption: OBT-induced oxidative stress pathway leading to apoptosis.
Molecular Targeting of the Keap1-Nrf2 Pathway
The specific molecular interaction of OBT with Keap1 is a critical part of its mechanism. By promoting Keap1 degradation, OBT unleashes the Nrf2 transcription factor, a master regulator of the antioxidant response. This interaction is key to the compound's potent biological activity.[1][2][5]
Caption: OBT targets Keap1 for degradation, leading to Nrf2 activation.
Quantitative Data Summary
The efficacy of this compound has been quantified in numerous in vitro and in vivo models.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Concentration (µM) | Time (h) | Effect | Reference |
| U87 | Glioblastoma | 2.5 | 24 | 63% decrease in cell viability | [3] |
| U251 | Glioblastoma | 2.5 | 24 | 82% decrease in cell viability | [3] |
| Other GBM Cells | Glioblastoma | 2.5 | 24 | 96-98% decrease in cell viability | [3] |
| U87 | Glioblastoma | 0.5 | 12 | Complete abrogation of colony formation | [3] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Model | Cancer Type | Treatment Details | Key Result | P-value | Reference |
| U87 Intracranial | Glioblastoma | Intraperitoneal injection | Median Survival Ratio (OBT vs. Control): 1.16 | P = .04 | [3] |
| U251 Intracranial | Glioblastoma | Intraperitoneal injection | Median Survival Ratio (OBT vs. Control): 1.367 | P = .008 | [3][4] |
| Breast Cancer | Breast Cancer | Intraperitoneal injection | Avg. Tumor Volume (mm³): 36.3 (OBT) vs. 200.4 (Control) | P = .005 | [3][4][6] |
| GBM Stem Cell | Glioblastoma | Intraperitoneal injection | 50% decrease in glucose uptake (FDG-PET) | Not Stated | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings.
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic effect of OBT on cancer cell lines.
-
Methodology:
-
Cell Culture: Cancer cells (e.g., U87, U251 glioblastoma lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[3]
-
Seeding: Cells are seeded into 96-well plates at a predetermined density. For colony-forming assays, cells are seeded at a lower density in 6-well plates.
-
Treatment: After allowing cells to adhere (typically 24 hours), they are treated with various concentrations of OBT or a vehicle control (DMSO).
-
Incubation: Cells are incubated for specified time periods (e.g., 12, 24, 48 hours).
-
Quantification:
-
Luciferase Assay: For cells engineered to express secreted Gaussia luciferase (Gluc), an aliquot of the culture medium is collected and Gluc activity is measured using a luminometer as a proxy for cell viability.[3]
-
Colony-Forming Assay: After treatment, the drug-containing medium is replaced with fresh medium, and cells are allowed to grow for 10-14 days. Colonies are then fixed with methanol (B129727) and stained with crystal violet for visualization and quantification.[3]
-
-
Apoptosis Assays
-
Objective: To confirm that OBT-induced cell death occurs via apoptosis.
-
Methodology (Flow Cytometry):
-
Treatment: U87 cells are treated with OBT at various doses for a set period (e.g., 16 hours).
-
Staining: Cells are harvested and stained with AnnexinV-Cy5 (to detect early apoptotic cells) and Propidium Iodide (PI) (to detect late apoptotic/necrotic cells) according to the manufacturer's protocol.[3]
-
Analysis: The stained cell population is analyzed using a flow cytometer to quantify the percentage of cells in early apoptosis, late apoptosis, and necrosis.[3]
-
-
Methodology (Caspase Activity):
-
Treatment: Cells are treated with OBT as described above.
-
Lysis: Cells are lysed, and the lysate is incubated with a substrate for Caspase-3 and Caspase-7.
-
Measurement: Cleavage of the substrate by active caspases produces a fluorescent or luminescent signal, which is measured using a plate reader. Data is presented as fold increase compared to the vehicle control.[3]
-
In Vivo Xenograft Tumor Models
-
Objective: To evaluate the antitumor efficacy and survival benefit of OBT in a living organism.
-
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[3][4]
-
Cell Implantation:
-
Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI) at regular intervals (e.g., weekly).[3]
-
Treatment: Once tumors are established, mice are randomized into treatment and control groups. OBT (or vehicle) is administered, typically via intraperitoneal injection, on a defined schedule (e.g., daily for 14 days).[3]
-
Endpoints:
-
Tumor Growth Inhibition: Tumor volume/bioluminescence signal is measured throughout the study.
-
Survival: Mice are monitored for health, and survival time is recorded. The median survival is calculated for each group.[3][4]
-
Toxicity: Animal body weight is monitored as an indicator of systemic toxicity. Histopathological analysis of major organs may also be performed.[3][4]
-
-
Experimental Workflow Visualization
The process for evaluating a novel compound like OBT in vivo follows a structured workflow from initial setup to final analysis.
Caption: Standard workflow for in vivo xenograft studies of OBT.
Conclusion and Future Directions
This compound is a potent natural antineoplastic agent with a well-defined mechanism of action involving the induction of lethal oxidative stress in cancer cells. Its ability to specifically target the Keap1-Nrf2 pathway provides a molecular basis for its efficacy. Furthermore, OBT has demonstrated the crucial ability to cross the blood-brain barrier and functionally target brain tumors in vivo.[1][2] Despite promising results, a major hurdle has been the compound's poor solubility.[3] Future research is focused on developing novel OBT analogs with improved pharmacological properties, such as enhanced stability, solubility, and potency, to advance this promising therapeutic candidate toward clinical application.[1][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Obtusaquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obtusaquinone (OBT) is a natural quinone methide that has demonstrated significant antineoplastic properties, particularly against aggressive cancers such as glioblastoma and breast cancer.[1][2] Its mechanism of action is primarily attributed to the induction of oxidative stress.[2][3] OBT increases intracellular reactive oxygen species (ROS), leading to DNA damage and subsequent apoptotic cell death.[2][3] A key molecular target of this compound is the Keap1 protein, a critical component of the CUL3 ubiquitin ligase complex.[1][4] By binding to cysteine residues on Keap1, OBT promotes its degradation, which in turn leads to the activation of the Nrf2 signaling pathway, a central regulator of cellular stress responses.[1][4] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, enabling researchers to evaluate its efficacy and further elucidate its mechanisms of action.
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer and Normal Cell Lines.
| Cell Line | Cancer Type | IC50 (µM) |
| U87 | Glioblastoma | ~2.2[1] |
| U251 | Glioblastoma | ~2.2[1] |
| SJ-GBM2 | Pediatric Glioblastoma | ~2.2[2] |
| SU-GBM2 | Pediatric Glioblastoma | ~2.2[2] |
| SU-DIPG-VI | Pediatric Glioma | ~2.2[2] |
| SU-DIPG-XIII | Pediatric Glioma | ~2.2[2] |
| MDA-MB-231 | Breast Cancer | ~2.2[1] |
| Normal Cells | ||
| Human Fibroblasts | Normal | >10[1] |
IC50 values represent the concentration of this compound required to inhibit cell viability by 50% after a 24-hour treatment.[1]
Table 2: Apoptosis and Caspase Activation in Cancer Cells Treated with this compound.
| Cell Line | Treatment | Endpoint | Result |
| U87 | 5 µM OBT | Apoptotic/Dead Cells (Annexin V/PI) | >80%[5] |
| U87 | 5 µM OBT | Caspase 3/7 Activity | ~4-fold increase vs. control[5] |
| SJ-GBM2 | OBT | Caspase 3/7 Activation (EC50) | 368 nM[2] |
| SU-GBM2 | OBT | Caspase 3/7 Activation (EC50) | 697 nM[2] |
| SU-DIPG-VI | OBT | Caspase 3/7 Activation (EC50) | 1852 nM[2] |
| SU-DIPG-XIII | OBT | Caspase 3/7 Activation (EC50) | 723 nM[2] |
| Human Fibroblasts | OBT | Caspase 3/7 Activation (EC50) | 4.9 µM[2] |
Data for U87 cells were obtained after 16 hours of treatment.[5] EC50 values for pediatric high-grade glioma cells represent the concentration of OBT that stimulates 50% of the maximal caspase 3/7 activity.[2]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines: Obtain the desired cancer cell lines (e.g., U87, MDA-MB-231) and normal control cell lines (e.g., human fibroblasts) from a reputable cell bank.
-
Culture Media: Culture the cells in the appropriate medium (e.g., DMEM for U87, RPMI-1640 for MDA-MB-231) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells upon reaching 80-90% confluency using standard trypsinization procedures.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Working Solutions: On the day of the experiment, dilute the stock solution in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[3]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described for the MTT assay.
-
Cell Harvesting: After the treatment period, collect both the adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases involved in apoptosis.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
Assay Reagent Addition: After the incubation period (e.g., 16 hours), add the caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.[2][5]
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the vehicle-treated control to determine the fold-increase in caspase-3/7 activity.
Mandatory Visualizations
Caption: Experimental workflow for in vitro cytotoxicity assessment of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Obtusaquinone Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone and its analogs, belonging to the furanonaphthoquinone class of compounds, have garnered significant interest in the field of drug discovery due to their potent biological activities, particularly their anticancer properties. These compounds have been shown to exert their effects through various mechanisms, including the induction of oxidative stress and the modulation of key cellular signaling pathways. A primary target of this compound is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. By modifying cysteine residues on Keap1, this compound leads to the stabilization and nuclear translocation of Nrf2, subsequently activating the expression of antioxidant response element (ARE)-dependent genes. This application note provides detailed methodologies for the synthesis of this compound analogs, protocols for evaluating their cytotoxic effects, and an overview of the relevant signaling pathways.
Synthetic Methodologies
The synthesis of furanonaphthoquinone analogs of this compound can be achieved through several strategic approaches. A common and effective method involves the reaction of 2-hydroxy-1,4-naphthoquinone (B1674593) (lawsone) with various reagents to construct the furan (B31954) ring. One such approach is the palladium-catalyzed reaction of lawsone with olefins.
General Synthetic Scheme: Palladium-Catalyzed Synthesis of 2-Aryl-Naphtho[2,3-b]furan-4,9-diones
A versatile method for the synthesis of 2-substituted naphtho[2,3-b]furan-4,9-diones involves a palladium-catalyzed reverse hydrogenolysis reaction between a 2-hydroxy-1,4-naphthoquinone and an olefin. This reaction provides an efficient and atom-economical route to a variety of furanonaphthoquinone analogs.
Caption: General workflow for the synthesis of 2-aryl-naphtho[2,3-b]furan-4,9-diones.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenylnaphtho[2,3-b]furan-4,9-dione (A Representative Analog)
This protocol is adapted from a visible-light-mediated [3+2] cycloaddition reaction, providing a green and efficient method for the synthesis of furanonaphthoquinones.[1]
Materials:
-
2-Hydroxy-1,4-naphthoquinone (Lawsone)
-
Styrene
-
Eosin Y
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (B52724) (MeCN)
-
Blue LEDs
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a 10 mL oven-dried round-bottom flask, add 2-hydroxy-1,4-naphthoquinone (0.2 mmol, 1.0 equiv.), styrene (0.6 mmol, 3.0 equiv.), Eosin Y (1 mol%), and N,N-diisopropylethylamine (0.4 mmol, 2.0 equiv.).
-
Add acetonitrile (2.0 mL) to the flask.
-
Stir the reaction mixture at room temperature under irradiation with blue LEDs.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
-
Combine the fractions containing the pure product and evaporate the solvent to yield 2-phenylnaphtho[2,3-b]furan-4,9-dione as a yellow solid.[1]
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Expected Results:
-
Yield: 75%[1]
-
Appearance: Yellow solid[1]
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.12 (s, 1H, Ar-H), 7.37–7.43 (m, 3H, Ar-H), 7.67–7.70 (m, 2H, Ar-H), 7.81–7.84 (m, 2H, Ar-H), 8.11–8.18 (m, 2H, Ar-H).[1]
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 102.9, 125.6, 126.9, 127.0, 128.3, 130.3, 132.4, 132.9, 133.1, 133.6, 134.0, 151.6, 160.4, 173.1, 180.8.[1]
Protocol 2: Evaluation of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][3]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well sterile microplates
-
This compound analog stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.[2][4]
-
Compound Treatment: Prepare serial dilutions of the this compound analog in culture medium. The final DMSO concentration should not exceed 0.5%.[5] Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3][4]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data
The cytotoxic activity of this compound analogs is typically evaluated against a panel of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key parameter used to quantify the potency of a compound.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Dehydro-α-lapachone | Botrytis cinerea (mycelial growth) | 0.41 mg/L | [6] |
| (3R)-dunnione | Breast and Pancreatic Cancer Cell Lines | Active | [7] |
| (3R)-α-dunnione | Breast and Pancreatic Cancer Cell Lines | Active | [7] |
| (3R)-7-hydroxy-α-dunnione | Breast and Pancreatic Cancer Cell Lines | Active | [7] |
Signaling Pathway
The Keap1-Nrf2 Signaling Pathway and its Modulation by this compound Analogs
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[8][9] this compound and its analogs, being electrophilic, can react with cysteine residues on Keap1.[3][5] This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and inhibiting Nrf2 degradation.[8] As a result, newly synthesized Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of cytoprotective genes.[8][10][11]
Caption: this compound analogs modify Keap1, leading to Nrf2 activation and gene expression.
Conclusion
The synthetic routes and biological evaluation protocols detailed in this application note provide a framework for the exploration of this compound analogs as potential therapeutic agents. The ability of these compounds to modulate the Keap1-Nrf2 signaling pathway underscores their potential in the treatment of diseases associated with oxidative stress, particularly cancer. Further investigation into the structure-activity relationships of these analogs will be crucial for the development of novel and effective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MTT (Assay protocol [protocols.io]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Isolation, structure elucidation, and cytotoxic evaluation of furanonaphthoquinones from in vitro plantlets and cultures of Streptocarpus dunnii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application of Obtusaquinone in Glioblastoma Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone (OBT), a natural compound extracted from the heartwood of Dalbergia retusa, has emerged as a promising therapeutic agent in preclinical studies against glioblastoma (GBM), the most aggressive primary brain tumor in adults.[1][2] This document provides detailed application notes and protocols for utilizing this compound in glioblastoma xenograft models, based on published research findings. This compound has demonstrated significant antineoplastic activity by inducing oxidative stress, leading to cancer cell death.[1][3][4] It effectively targets both adult and pediatric high-grade gliomas by increasing intracellular reactive oxygen species (ROS), which in turn triggers endoplasmic reticulum (ER) stress and apoptosis.[5][6] Notably, OBT can penetrate the blood-brain barrier, a critical feature for treating brain tumors.[3][7]
Mechanism of Action
This compound exerts its anticancer effects primarily through the induction of oxidative stress.[1] It increases the intracellular levels of ROS and depletes cellular glutathione, a key antioxidant.[1] This surge in oxidative stress leads to DNA damage and the activation of cellular stress pathways, ultimately resulting in apoptotic cell death.[1] A key molecular target of OBT is Keap1, a cysteine-rich protein that negatively regulates the Nrf2 pathway.[3][4] By binding to cysteine residues on Keap1, OBT promotes its ubiquitination and proteasomal degradation.[3][4] This leads to the activation of the Nrf2 pathway, a central regulator of cellular responses to oxidative stress.[3][7] In the context of pediatric high-grade gliomas, OBT-induced ROS accumulation leads to ER stress, contributing to its cytotoxic effects.[5][6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of this compound in glioblastoma xenograft models.
Table 1: In Vivo Efficacy of this compound in Glioblastoma Xenograft Models
| Xenograft Model | Treatment Regimen | Outcome | Reference |
| SJ-GBM2 (Pediatric) | 0.75 mg/kg body weight, 3 days/week for 2 weeks | Significant inhibition of tumor growth (P < 0.001) | [5] |
| SJ-GBM2 (Pediatric) | Not specified | Median survival of 102 days (OBT) vs. 41.5 days (control) (P = 0.0035) | [5] |
| U251 (Adult) Intracranial | Not specified | Ratio of median survival of 1.367 (OBT vs. control) (P = 0.008) | [1] |
| Breast Cancer Model | Not specified | Average tumor volume of 36.3 mm³ (OBT) vs. 200.4 mm³ (control) (P = 0.005) | [1] |
| GBM Cancer Stem Cell Model | Not specified | 50% decrease in glucose uptake detected by FDG-PET imaging | [4] |
Table 2: In Vitro Cytotoxicity of this compound in Glioblastoma Cell Lines
| Cell Line | Treatment | Effect | Reference |
| U87 | 2.5 µM OBT for 24 hours | 63% decrease in Gaussia luciferase activity | [1] |
| U251 | 2.5 µM OBT for 24 hours | 82% decrease in Gaussia luciferase activity | [1] |
| Other GBM cells | 2.5 µM OBT for 24 hours | 96% to 98% decrease in Gaussia luciferase activity | [1] |
| U87 | 0.5 µM OBT for 12 hours | Complete abrogation of colony formation | [1] |
Experimental Protocols
Orthotopic Glioblastoma Xenograft Model Establishment
This protocol outlines the procedure for establishing patient-derived xenografts (PDX) or cell line-based xenografts in immunocompromised mice.
Materials:
-
Patient-derived glioblastoma cells or established GBM cell lines (e.g., U87, U251, SJ-GBM2)
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cell culture medium (e.g., DMEM/F12)
-
Phosphate-buffered saline (PBS)
-
Stereotactic apparatus
-
Hamilton syringe with a 26-gauge needle
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture patient-derived or established GBM cells under standard conditions. Prior to injection, harvest and resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ to 5 x 10⁵ cells per 5 µL.
-
Animal Anesthesia: Anesthetize the mouse using an appropriate anesthetic.
-
Surgical Procedure:
-
Mount the anesthetized mouse in a stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole at the desired coordinates in the cerebral cortex (e.g., 2 mm lateral and 1 mm anterior to the bregma).
-
Slowly inject the cell suspension (5 µL) into the brain parenchyma at a depth of 3 mm using a Hamilton syringe.
-
Withdraw the needle slowly to prevent reflux.
-
Suture the scalp incision.
-
-
Post-operative Care: Monitor the animals for recovery and any signs of distress. Provide appropriate post-operative care, including analgesics.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).
This compound Administration
Materials:
-
This compound (OBT)
-
Vehicle (e.g., DMSO, Cremophor EL, saline)
-
Syringes and needles for injection
Procedure:
-
Preparation of OBT Solution: Prepare the OBT solution in a suitable vehicle. The final concentration should be such that the desired dose can be administered in a reasonable volume (e.g., 100 µL).
-
Administration Route: this compound can be administered via intraperitoneal (IP) injection.
-
Dosing Regimen: A previously reported effective dosing regimen is 0.75 mg/kg body weight, administered 3 days per week for 2 weeks.[5] Another study used a daily dose of 7.5 mg/kg.[1] The optimal dose and schedule may need to be determined empirically for different xenograft models.
-
Control Group: The control group should receive injections of the vehicle alone, following the same schedule as the treatment group.
Assessment of Tumor Growth and Survival
Tumor Growth:
-
Bioluminescence Imaging (BLI): For xenografts established with luciferase-expressing cells, tumor burden can be quantified by measuring the bioluminescent signal.
-
Magnetic Resonance Imaging (MRI): MRI provides detailed anatomical images of the tumor and can be used to measure tumor volume.
-
Histopathology: At the end of the study, brains can be harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) to confirm tumor presence and morphology.
Survival:
-
Monitor the mice daily for clinical signs of tumor progression (e.g., weight loss, lethargy, neurological deficits).
-
Euthanize mice when they reach a moribund state or a predetermined endpoint.
-
Record the date of death or euthanasia for each animal and plot Kaplan-Meier survival curves.
In Vivo Toxicity Analysis
It is crucial to assess the potential toxicity of this compound treatment.
Procedure:
-
Body Weight: Monitor the body weight of the mice regularly (e.g., twice a week).
-
Blood Analysis: At the end of the treatment period, collect blood samples for complete blood count (CBC) and blood chemistry analysis to assess for any signs of organ toxicity (e.g., liver, kidney).[1]
-
Histopathology of Organs: Collect major organs (liver, kidney, spleen, lungs) for histopathological examination to identify any treatment-related toxicities.[1]
Conclusion
This compound represents a promising therapeutic agent for glioblastoma, with a well-defined mechanism of action centered on the induction of oxidative stress. The protocols and data presented here provide a framework for researchers to design and execute preclinical studies to further evaluate the efficacy and safety of this compound in glioblastoma xenograft models. Further investigation into optimal dosing strategies, combination therapies, and the development of more stable and soluble OBT analogs will be crucial for its clinical translation.[3][7]
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Patient-Derived Xenograft Model of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The natural compound this compound targets pediatric high-grade gliomas through ROS-mediated ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
Application of Obtusaquinone in Pediatric High-Grade Glioma Research: Technical Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pediatric high-grade gliomas (pHGGs) are aggressive and challenging to treat, with a pressing need for novel therapeutic strategies. Obtusaquinone (OBT), a natural compound, has emerged as a promising agent in preclinical studies, demonstrating significant anti-tumor activity in pHGG models. This document provides detailed application notes and experimental protocols based on published research to guide the investigation of this compound's efficacy and mechanism of action in the context of pediatric high-grade glioma. This compound has been shown to inhibit pHGG cell survival and tumor growth by inducing reactive oxygen species (ROS)-mediated endoplasmic reticulum (ER) stress, leading to apoptosis.[1]
Data Presentation
In Vitro Efficacy of this compound
The cytotoxic effects of this compound have been evaluated across a panel of patient-derived pediatric high-grade glioma cell lines. The half-maximal inhibitory concentration (IC50) values, determined after 72 hours of treatment using a Gaussia luciferase-based cell viability assay, are summarized below.
| Cell Line | Type | IC50 (nM) |
| SU-DIPG-IV | Diffuse Intrinsic Pontine Glioma | 726 |
| SU-DIPG-VI | Diffuse Intrinsic Pontine Glioma | 1034 |
| SU-DIPG-XIII | Diffuse Intrinsic Pontine Glioma | 659 |
| SU-GBM2 | Pediatric Glioblastoma | 1111 |
| SJ-GBM2 | Pediatric Glioblastoma | 694 |
| CHLA-200 | Pediatric Glioblastoma | 1706 |
| Human Fibroblasts (MIN 33114) | Control (Non-cancerous) | 16,000 |
Data sourced from Teng et al., 2020.[1]
In Vivo Efficacy of this compound in Orthotopic Xenograft Models
This compound has demonstrated significant anti-tumor activity in mouse models of pediatric high-grade glioma, leading to reduced tumor growth and extended survival.
| Model | Cell Line | Treatment Route | Dosage | Outcome |
| Pontine Glioma (DIPG) | SU-DIPG-VI | Intraperitoneal (i.p.) | 7.5 mg/kg, 3 days/week for 4 weeks | Significant inhibition of tumor growth and extended survival.[1] |
| Glioblastoma (GBM) | SJ-GBM2 | Intranasal | 0.75 mg/kg, 3 days/week for 2 weeks | Significant inhibition of tumor signal.[1] |
| Glioblastoma (GBM) | U251 | Intraperitoneal (i.p.) | Not Specified | Median survival ratio of 1.367 (Treated vs. Control), p=0.008.[2] |
Data compiled from Teng et al., 2020 and Badr et al., 2013.[1][2]
Signaling Pathway and Experimental Workflow Diagrams
Detailed Experimental Protocols
Protocol 1: In Vitro Cell Viability Assessment (Gaussia Luciferase Assay)
This protocol is for determining the cytotoxic effects of this compound on pediatric high-grade glioma cells engineered to express Gaussia luciferase (Gluc).
Materials:
-
pHGG cell lines (e.g., SU-DIPG-VI, SJ-GBM2) stably expressing Gaussia luciferase.
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
This compound (OBT) stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates (white, clear-bottom for microscopy).
-
Coelenterazine (B1669285) substrate solution.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Trypsinize and count pHGG cells.
-
Seed 2,000-5,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare serial dilutions of OBT in complete medium from the stock solution. A suggested concentration range is 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest OBT dose.
-
Carefully remove the medium from the wells and add 100 µL of the OBT dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C, 5% CO2.[1]
-
-
Luciferase Activity Measurement:
-
After incubation, collect a 20 µL aliquot of the conditioned medium from each well.
-
Add the coelenterazine substrate to the luminometer according to the manufacturer's instructions.
-
Inject the conditioned medium into the substrate and measure the luminescence.
-
-
Data Analysis:
-
Normalize the luminescence readings of the treated wells to the vehicle control wells (set as 100% viability).
-
Plot the percentage of cell viability against the logarithm of the OBT concentration.
-
Calculate the IC50 value using non-linear regression analysis.[1]
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol describes the use of 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels by flow cytometry following this compound treatment.
Materials:
-
pHGG cells.
-
Complete cell culture medium.
-
This compound (OBT).
-
DCFDA (e.g., from a cellular ROS detection assay kit).
-
Phosphate-buffered saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed pHGG cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of OBT (e.g., 0.5 µM, 1 µM, 2 µM) for a specified time (e.g., 1-4 hours). Include a vehicle control.
-
-
DCFDA Staining:
-
Prepare a working solution of DCFDA in pre-warmed serum-free medium or PBS (typically 5-20 µM, but optimize for your cell line).
-
Wash the cells once with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.
-
-
Cell Harvesting:
-
After incubation, remove the DCFDA solution and wash the cells twice with PBS.
-
Trypsinize the cells, neutralize with complete medium, and transfer to flow cytometry tubes.
-
Centrifuge the cells and resuspend in 500 µL of cold PBS.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately on a flow cytometer.
-
Use a 488 nm excitation laser and measure the emission in the green channel (typically ~525 nm).
-
Record the mean fluorescence intensity (MFI) for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the shift in fluorescence intensity in OBT-treated cells compared to the vehicle control.
-
The increase in MFI corresponds to an increase in intracellular ROS levels.
-
Protocol 3: Western Blot Analysis of ER Stress Markers
This protocol details the detection of key ER stress-related proteins by western blotting to investigate the mechanism of this compound-induced apoptosis.
Materials:
-
pHGG cells.
-
This compound (OBT).
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against ER stress markers (e.g., p-eIF2α, BiP/GRP78, CHOP).
-
Loading control antibody (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Cell Lysis:
-
Seed pHGG cells and treat with OBT as described in previous protocols (a time course and dose-response is recommended).
-
Wash cells with cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the expression of ER stress markers in OBT-treated samples to the control.
-
Protocol 4: In Vivo Orthotopic Xenograft Model of Pediatric High-Grade Glioma
This protocol outlines the establishment of an orthotopic mouse model of pHGG and the evaluation of this compound's in vivo efficacy. All animal procedures should be performed in accordance with institutional guidelines.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice).
-
pHGG cells (e.g., SU-DIPG-VI or SJ-GBM2) expressing a reporter gene like Firefly luciferase (Fluc).
-
Stereotactic apparatus.
-
This compound (OBT) formulated for in vivo administration (e.g., in 20% (2-hydroxypropyl)-β-cyclodextrin).[1]
-
D-luciferin for bioluminescence imaging.
-
In vivo imaging system (e.g., IVIS).
Procedure:
-
Stereotactic Intracranial Injection:
-
Anesthetize the mice.
-
Secure the mouse in a stereotactic frame.
-
For a pontine glioma (DIPG) model (using SU-DIPG-VI cells), inject approximately 50,000 cells in a small volume (e.g., 2-5 µL) into the pons.[1]
-
For a glioblastoma (GBM) model (using SJ-GBM2 cells), inject approximately 50,000 cells into the frontal lobe.[1]
-
Allow the tumors to establish for a set period (e.g., 10-20 days).
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth non-invasively using bioluminescence imaging.
-
Administer D-luciferin via intraperitoneal injection and image the mice using an in vivo imaging system.
-
-
This compound Administration:
-
Randomize the mice into treatment and control (vehicle) groups once the tumors are established.
-
Administer OBT via the desired route (e.g., intraperitoneal or intranasal) at the predetermined dosage and schedule.[1]
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth via bioluminescence imaging throughout the treatment period.
-
Record the body weight of the mice to assess toxicity.
-
Monitor the mice for signs of distress and record survival data.
-
-
Data Analysis:
-
Quantify the bioluminescence signal to determine the change in tumor volume over time.
-
Compare the tumor growth in the OBT-treated group to the control group.
-
Generate Kaplan-Meier survival curves and perform statistical analysis (e.g., log-rank test) to compare survival between the groups.[1]
-
References
Application Notes and Protocols for Measuring Reactive Oxygen Species (ROS) Levels after Obtusaquinone Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Obtusaquinone is a natural compound that has demonstrated potent anti-cancer properties by inducing intracellular reactive oxygen species (ROS) levels.[1][2] Elevated ROS can lead to oxidative stress, DNA damage, and ultimately, apoptosis in cancer cells.[1][3] Therefore, accurate measurement of ROS levels is crucial for understanding the mechanism of action of this compound and for its development as a potential therapeutic agent. This document provides a detailed protocol for measuring intracellular ROS levels in cultured cells following treatment with this compound, primarily using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay.
Principle of the DCFDA Assay:
The most common method for measuring cellular ROS is the DCFDA (also known as H2DCFDA) assay.[4][5] DCFDA is a cell-permeable, non-fluorescent probe.[6] Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by various ROS, including hydrogen peroxide, hydroxyl radicals, and peroxyl radicals, into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[7][8] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS.[7] DCF fluorescence can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[5]
Experimental Protocols
This protocol is designed for adherent cells cultured in a 96-well microplate format, suitable for high-throughput screening. Modifications for suspension cells and other analytical platforms are also discussed.
Materials:
-
Adherent cells of interest
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), sterile
-
DCFDA/H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate), 20 mM stock solution in DMSO
-
10X Assay Buffer (if provided with a kit) or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or Pyocyanin)[6][7]
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation/Emission: ~485 nm / ~535 nm)[5]
Protocol for Adherent Cells using a Microplate Reader:
-
Cell Seeding:
-
This compound Treatment:
-
The next day, remove the culture medium.
-
Treat the cells with various concentrations of this compound diluted in fresh, pre-warmed complete culture medium. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells in culture medium only.
-
Positive Control: Cells treated with a known ROS inducer (e.g., 50 µM TBHP for 2 hours).[7]
-
-
The incubation time for this compound treatment should be optimized. Based on existing literature, an incubation period of 1 to 4 hours is a reasonable starting point.[1]
-
-
DCFDA Staining:
-
After the this compound treatment period, carefully remove the medium from each well.
-
Wash the cells gently once with 100 µL of pre-warmed 1X Assay Buffer or PBS.[9]
-
Prepare a fresh 20 µM working solution of DCFDA by diluting the 20 mM stock solution in 1X Assay Buffer or serum-free medium.[6] Protect the solution from light.
-
Add 100 µL of the 20 µM DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C in the dark.[5][9]
-
-
Measurement of Fluorescence:
-
After incubation, remove the DCFDA solution and gently wash the cells twice with 100 µL of 1X Assay Buffer or PBS to remove any extracellular probe.[10]
-
Add 100 µL of 1X Assay Buffer or PBS to each well.
-
Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[5][7]
-
Modifications for Other Platforms:
-
Flow Cytometry: After DCFDA staining, detach the cells using trypsin, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in PBS and analyze immediately on a flow cytometer using the appropriate laser (e.g., 488 nm) and emission filter (e.g., 530/30 nm).[5][11]
-
Fluorescence Microscopy: Grow cells on glass coverslips or in imaging-compatible plates. Follow the same treatment and staining protocol. After the final wash, add imaging buffer and visualize the cells using a fluorescence microscope with a standard FITC filter set.[5][6]
Data Presentation
Quantitative data should be summarized for clear comparison. The fluorescence intensity of the treated samples should be normalized to the vehicle control after subtracting the background fluorescence from untreated, unstained cells.
Table 1: Reagent Concentrations and Incubation Times
| Reagent/Step | Concentration/Time | Notes |
| Cell Seeding Density | 25,000 - 50,000 cells/well | Optimize for your cell line. |
| This compound Treatment | Varies (e.g., 1-50 µM) | Perform a dose-response. |
| This compound Incubation | 1 - 4 hours | Optimize for your cell line and concentration. |
| Positive Control (TBHP) | 50 µM for 2 hours | [7] |
| DCFDA Working Solution | 20 µM | [6] Prepare fresh. |
| DCFDA Incubation | 30 - 45 minutes | [5][9] Protect from light. |
| Fluorescence Reading | Ex/Em: ~485/535 nm | [5] |
Table 2: Example Data Layout for Microplate Reader Assay
| Treatment | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Vehicle |
| Vehicle Control | - | Value | 1.0 |
| This compound | 1 µM | Value | Calculated Value |
| This compound | 5 µM | Value | Calculated Value |
| This compound | 10 µM | Value | Calculated Value |
| Positive Control (TBHP) | 50 µM | Value | Calculated Value |
Mandatory Visualizations
Experimental Workflow Diagram:
Caption: Workflow for measuring ROS levels after this compound treatment.
Signaling Pathway Diagram:
Caption: this compound may induce ROS by targeting Keap1 and mitochondria.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmglabtech.com [bmglabtech.com]
- 5. doc.abcam.com [doc.abcam.com]
- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. scribd.com [scribd.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for the Analytical Characterization of Obtusaquinone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Obtusaquinone is a natural product that has demonstrated significant potential as an antineoplastic agent. Its mechanism of action involves the induction of oxidative stress within cancer cells, making it a person of interest for further investigation and drug development.[1][2] Accurate and robust analytical techniques are paramount for the characterization, quantification, and quality control of this compound in various matrices. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, this document outlines the signaling pathway of this compound and presents relevant quantitative data.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its potent anti-cancer activity.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | ~2.5 | [1] |
| U251 | Glioblastoma | ~1.8 | [1] |
| Gli36 | Glioblastoma | < 2.5 | [1] |
| Primary GBM Cells | Glioblastoma | < 2.5 | [1] |
| MDA-MB-231 | Breast Cancer | 1.8 | [1] |
| Average | Various Cancers | ~2.2 | [1] |
Note: IC50 values were determined 24 hours post-treatment.[1]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a fundamental technique for assessing the purity of this compound and for its quantification in various samples.
Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).[3]
-
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Sulfuric acid (analytical grade).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of an appropriate ratio of acetonitrile and water. A common starting point for quinone analysis is a mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% formic acid or 0.1% sulfuric acid) to improve peak shape.[3] An example mobile phase could be 10% Acetonitrile in water with 0.1% Sulfuric Acid.[3]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at 25-30°C.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength (λmax) of this compound, which can be determined by a UV scan. A wavelength of 300 nm is often used for similar quinone compounds.[3]
-
Elution: An isocratic elution is often suitable for purity assessment, while a gradient elution may be necessary for complex mixtures.
-
-
Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Data Analysis:
-
Assess purity by calculating the peak area percentage of the main this compound peak relative to the total peak area.
-
For quantification, generate a calibration curve using standards of known this compound concentrations.
-
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is employed to confirm the molecular weight and elemental composition of this compound.
Protocol:
-
Instrumentation:
-
A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for natural product analysis.
-
The MS can be coupled with an HPLC system (LC-MS) for online separation and analysis.
-
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a solvent compatible with ESI-MS (e.g., methanol or acetonitrile).
-
-
MS Parameters (ESI):
-
Ionization Mode: Positive or negative ion mode should be tested to determine the optimal ionization for this compound.
-
Capillary Voltage: Typically in the range of 3-5 kV.
-
Nebulizing Gas Flow: Adjust as per instrument recommendations.
-
Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum to determine the molecular ion peak ([M+H]+, [M-H]-, or other adducts).
-
Perform high-resolution mass spectrometry (HRMS) to obtain the accurate mass and confirm the elemental composition.
-
Tandem MS (MS/MS) can be used to fragment the molecular ion and obtain structural information based on the fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the complete structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.
Protocol:
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.[4]
-
-
Sample Preparation:
-
Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., chloroform-d, CDCl3).
-
Filter the solution into a standard 5 mm NMR tube.
-
-
NMR Experiments and Parameters:
-
¹H NMR:
-
Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of all protons.
-
Typical parameters on a 400 MHz spectrometer include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.[5]
-
Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[4]
-
-
¹³C NMR:
-
Acquire a carbon spectrum to identify the chemical shifts of all carbon atoms.
-
Proton-decoupled experiments are standard.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular structure.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software.
-
Assign all proton and carbon signals based on their chemical shifts, coupling patterns, and correlations observed in the 2D spectra.
-
Compare the obtained spectral data with known values for similar compounds if available.
-
Mandatory Visualizations
Signaling Pathway of this compound
This compound exerts its biological effect by targeting the Keap1-Nrf2 pathway. It acts as a cysteine-modifying compound, binding to cysteine residues on Keap1.[6][7][8] This leads to the ubiquitination and subsequent proteasomal degradation of Keap1, which in turn allows for the stabilization and nuclear translocation of Nrf2.[6][8] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to an overall cellular stress response.[9]
Experimental Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the comprehensive analytical characterization of an this compound sample.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 3. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing Obtusaquinone as a Therapeutic for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. A key pathological hallmark in many of these disorders is oxidative stress, which leads to cellular damage and contributes to disease progression. Obtusaquinone, a natural product, has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a master regulator of the cellular antioxidant response, making this compound a promising therapeutic candidate for neurodegenerative diseases.
This compound penetrates the brain and exerts its effects by targeting the Kelch-like ECH-associated protein 1 (Keap1), a negative regulator of Nrf2.[1] By binding to cysteine residues on Keap1, this compound promotes its degradation, leading to the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of a suite of cytoprotective genes, upregulating the expression of antioxidant enzymes and other protective proteins. This mechanism suggests that this compound could mitigate the oxidative stress implicated in neurodegeneration. While direct studies on this compound in neurodegenerative models are emerging, its well-defined mechanism of action provides a strong rationale for its investigation as a neuroprotective agent.
These application notes provide a comprehensive overview of the rationale, key signaling pathways, and detailed experimental protocols to investigate the therapeutic potential of this compound in neurodegenerative disease models.
Key Signaling Pathway: Keap1-Nrf2 Axis
The primary mechanism of action for this compound is the modulation of the Keap1-Nrf2 signaling pathway. Understanding this pathway is crucial for designing experiments to evaluate its neuroprotective effects.
Caption: this compound-mediated activation of the Nrf2 pathway.
Quantitative Data Summary
While specific neuroprotective data for this compound is not yet widely available, the following tables summarize its known cytotoxic activity in cancer cell lines, which can inform initial dose-ranging studies in neuronal cells. Additionally, data for other Nrf2 activators in neuroprotection assays are provided as a reference for expected potency.
Table 1: Cytotoxicity of this compound in Human Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 24h | Reference |
| U87 | > 2.5 | [2] |
| U251 | ~1.5 | [2] |
| Gli36 | < 0.5 | [2] |
Note: IC50 values represent the concentration required to inhibit cell viability by 50% and are provided as a guide for determining sub-toxic concentrations for neuroprotection studies.
Table 2: Neuroprotective Activity of Other Nrf2 Activators (for reference)
| Compound | Cell Model | Neurotoxin | Neuroprotective EC50/Concentration | Reference |
| Sulforaphane | SH-SY5Y cells | 6-OHDA | 5 µM | [3] |
| tert-Butylhydroquinone (tBHQ) | Organotypic nigrostriatal cocultures | 6-OHDA | 10-30 µM | [4] |
| α-iso-cubebenol | SH-SY5Y cells | 6-OHDA | 1-10 µM | [5] |
| LH601A (Keap1-Nrf2 PPI inhibitor) | HepG2 cells (ARE reporter) | - | EC50 = 18 µM | [6] |
Experimental Protocols
The following protocols are designed to assess the neuroprotective potential of this compound.
Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells
This protocol assesses the ability of this compound to protect human neuroblastoma SH-SY5Y cells from a neurotoxin, such as 6-hydroxydopamine (6-OHDA), a model for Parkinson's disease-related oxidative stress.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
6-hydroxydopamine (6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
96-well plates
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium. Suggested concentration range: 0.1 µM to 10 µM.
-
Remove the old medium and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for 24 hours.
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in culture medium at a final concentration of 100 µM (or a pre-determined toxic concentration).
-
Add 10 µL of the 6-OHDA solution to the wells already containing this compound.
-
Incubate for an additional 24 hours.
-
-
Assessment of Cell Viability (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Plot a dose-response curve to determine the EC50 of this compound for neuroprotection.
-
Caption: Workflow for in vitro neuroprotection assay.
Protocol 2: Neurite Outgrowth Assay using PC12 Cells
This protocol evaluates the potential of this compound to promote neuronal differentiation and neurite outgrowth, a process often impaired in neurodegenerative diseases.
Materials:
-
PC12 cells
-
RPMI-1640 medium supplemented with 10% horse serum and 5% FBS
-
Collagen IV-coated plates
-
Nerve Growth Factor (NGF) as a positive control
-
This compound (stock solution in DMSO)
-
Microscope with imaging software
Procedure:
-
Cell Seeding: Plate PC12 cells on collagen IV-coated plates at a low density (e.g., 5 x 10^3 cells/well in a 24-well plate) in low-serum medium (e.g., 1% horse serum).
-
Treatment:
-
Add this compound at various non-toxic concentrations (e.g., 0.1 µM to 5 µM).
-
Include a positive control with NGF (50 ng/mL) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
-
Imaging:
-
Capture images of multiple fields per well using a phase-contrast microscope.
-
-
Quantification:
-
Measure the percentage of cells with neurites longer than the cell body diameter.
-
Quantify the average neurite length per cell using image analysis software (e.g., ImageJ with NeuronJ plugin).
-
-
Data Analysis:
-
Compare the neurite outgrowth in this compound-treated cells to the vehicle control and NGF-treated cells.
-
Caption: Workflow for neurite outgrowth assay.
Protocol 3: Western Blot Analysis of Nrf2 Activation
This protocol confirms that this compound activates the Nrf2 pathway in neuronal cells by assessing the levels of Nrf2 and its downstream target, Heme Oxygenase-1 (HO-1).
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary cortical neurons)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment and Lysis:
-
Treat neuronal cells with this compound (e.g., 1-5 µM) for various time points (e.g., 4, 8, 16 hours).
-
For nuclear translocation, perform nuclear and cytoplasmic fractionation. For total protein levels, lyse the whole cells.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection:
-
Apply chemiluminescence substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize to the loading control (Lamin B1 for nuclear fractions, β-actin for cytoplasmic/total lysates).
-
Compare the levels of nuclear Nrf2 and total HO-1 in treated versus untreated cells.
-
Conclusion
This compound presents a compelling therapeutic candidate for neurodegenerative diseases due to its ability to activate the neuroprotective Keap1-Nrf2 pathway. The provided application notes and protocols offer a robust framework for researchers to systematically evaluate its efficacy in relevant in vitro models. Further investigations are warranted to translate these preclinical findings into potential clinical applications for this promising natural compound.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2 activators provide neuroprotection against 6-hydroxydopamine toxicity in rat organotypic nigrostriatal cocultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of activation of the Nrf2/ARE pathway in protection against 6-OHDA-induced SH-SY5Y cell death by α-iso-cubebenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry-Based Analysis of Obtusaquinone-Protein Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone (OBT) is a natural product identified as a potent antineoplastic agent with activity against various cancers, including glioblastoma and breast cancer.[1][2][3][4] Its mechanism of action involves the induction of oxidative stress and apoptosis in cancer cells.[4] Recent proteomic studies have revealed that this compound is a cysteine-modifying compound that covalently binds to specific cysteine residues on proteins.[1][2][5] A primary target of this compound is the Kelch-like ECH-associated protein 1 (Keap1), a key regulator of the Nrf2 signaling pathway.[1][2][5] The covalent binding of this compound to Keap1 leads to its ubiquitination and subsequent proteasomal degradation, resulting in the activation of the Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1][2][5]
This application note provides detailed protocols for the mass spectrometry-based analysis of this compound-protein binding, enabling researchers to identify protein targets and specific binding sites of this promising natural product. The methodologies described herein are essential for understanding the molecular mechanisms of this compound and for the development of novel therapeutics.
Data Presentation
The following table summarizes the quantitative data from mass spectrometry-based proteomic analysis of this compound-protein binding.
| Identified Protein Target | Specific Cysteine Binding Sites | Reversibility of Binding | Downstream Effect | Reference |
| Keap1 | All identified cysteine sites | Partially reversible at Cys151 and Cys434 | Activation of Nrf2 pathway | [1][5] |
Experimental Protocols
Protocol 1: Identification of this compound-Binding Proteins and Cysteine Modification Sites using a Differential Alkylation Strategy and Quantitative Proteomics
This protocol outlines a method to identify the specific cysteine residues that covalently react with this compound and to differentiate between reversible and irreversible binding.[1][5]
Materials and Reagents:
-
Cells or tissue lysates
-
This compound (OBT)
-
Iodoacetamide (IAA)
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Tris-HCl
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tags (TMT) labeling reagents
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Desalting columns
Procedure:
-
Protein Extraction and this compound Treatment:
-
Lyse cells or tissues in a suitable buffer containing protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA assay).
-
Treat the protein lysate with this compound at the desired concentration and incubate for the specified time. A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Differential Alkylation:
-
Sample 1 (OBT-treated):
-
Block reversible OBT binding sites and free cysteines with IAA.
-
Remove irreversible OBT modifications and reduce disulfide bonds with DTT.
-
Alkylate the newly exposed cysteines (previously irreversibly bound to OBT) with NEM.
-
-
Sample 2 (Control 1 - IAA only):
-
Alkylate all free cysteines with IAA.
-
-
Sample 3 (Control 2 - NEM only):
-
Alkylate all free cysteines with NEM.
-
-
-
Protein Digestion:
-
Precipitate the proteins from all three samples.
-
Resuspend the protein pellets in a denaturation buffer (e.g., 8 M urea in Tris-HCl).
-
Reduce disulfide bonds with DTT.
-
Alkylate any remaining free cysteines with IAA.
-
Dilute the urea concentration to less than 2 M.
-
Digest the proteins with trypsin overnight at 37°C.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Desalt the resulting peptide mixtures using desalting columns.
-
Label the peptides from each of the three samples with a different TMT isobaric tag according to the manufacturer's protocol.
-
Combine the labeled peptide samples in a 1:1:1 ratio.
-
-
Mass Spectrometry Analysis:
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by LC-MS/MS on a high-resolution mass spectrometer (e.g., Orbitrap).
-
Acquire data in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software suite (e.g., Proteome Discoverer, MaxQuant).
-
Search the spectra against a relevant protein database to identify peptides and proteins.
-
Quantify the relative abundance of the TMT reporter ions for each identified cysteine-containing peptide across the three samples.
-
The intensity pattern of the reporter ions will reveal whether a cysteine was unbound, reversibly bound by OBT, or irreversibly bound by OBT.
-
Protocol 2: Analysis of Proteome-Wide Protein Expression Changes Induced by this compound
This protocol describes the use of quantitative proteomics to identify changes in protein expression in response to this compound treatment.[1][5]
Materials and Reagents:
-
Cancer cell lines (e.g., glioblastoma or breast cancer)
-
This compound (OBT)
-
Cell lysis buffer
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Tandem Mass Tags (TMT) labeling reagents (e.g., TMT10plex)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Desalting columns
Procedure:
-
Cell Culture and Treatment:
-
Culture cancer cells to the desired confluency.
-
Treat the cells with this compound at a specific concentration (e.g., as triplicates) or with a vehicle control (e.g., as duplicates) for a defined period (e.g., 20 hours).
-
-
Protein Extraction and Digestion:
-
Harvest the cells and lyse them.
-
Quantify the protein concentration.
-
Take an equal amount of protein from each sample.
-
Reduce disulfide bonds with DTT and alkylate cysteines with IAA.
-
Digest the proteins with trypsin.
-
-
Tandem Mass Tag (TMT) Labeling:
-
Label the peptide digests from each sample with a unique TMT isobaric tag.
-
-
Sample Pooling and Fractionation:
-
Combine the TMT-labeled samples.
-
Fractionate the pooled peptide mixture using high-pH reversed-phase chromatography.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide fractions using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw data to identify and quantify proteins.
-
Determine the relative protein concentration differences between the this compound-treated and control cells based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify significantly up- or down-regulated proteins.
-
Use bioinformatics tools (e.g., STRING database) to analyze the functional networks of the differentially expressed proteins.[1]
-
Visualizations
Caption: Experimental workflow for identifying this compound-protein binding sites.
Caption: Nrf2 signaling pathway activation by this compound.
References
- 1. A benchmarking protocol for intact protein-level Tandem Mass Tag (TMT) labeling for quantitative top-down proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - TR [thermofisher.com]
- 4. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Assessing Obtusaquinone's Blood-Brain Barrier Penetration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of techniques to assess the blood-brain barrier (BBB) penetration of obtusaquinone (OBT), a natural product with demonstrated anti-neoplastic properties. The following sections include established in vitro and in vivo methodologies, quantitative data from preclinical studies, and detailed experimental protocols to guide researchers in evaluating the central nervous system (CNS) availability of OBT and its analogs.
Introduction
This compound (OBT) is a promising natural compound that has been identified as a potent agent against glioblastoma, a highly aggressive form of brain cancer.[1][2] A critical factor in the development of any CNS-active drug is its ability to cross the highly selective blood-brain barrier. Studies have confirmed that OBT can indeed penetrate the BBB and exert its therapeutic effects on brain tumors.[1][3] This document outlines the key experimental techniques to quantify this penetration and provides detailed protocols for their implementation.
Quantitative Data: this compound Brain Penetration
Pharmacokinetic studies in male Swiss Albino mice have provided quantitative evidence of this compound's ability to cross the blood-brain barrier. Following a single intraperitoneal (i.p.) injection of 7.5 mg/kg, the concentration of OBT in both plasma and brain tissue was measured at different time points. The key findings are summarized in the table below.
| Time Point (hours) | Average Brain Concentration (ng/g) | Brain/Plasma Ratio |
| 0.5 | ~125 | ~0.18 |
| 4.0 | ~25 | ~0.25 |
Data adapted from Badr et al., ACS Chemical Biology, 2020.[1]
These data demonstrate that this compound is present in the brain shortly after administration and that the brain-to-plasma ratio increases over time, indicating retention and accumulation in the brain tissue.
Experimental Protocols
Here we provide detailed protocols for in vitro and in vivo assessment of this compound's BBB penetration.
In Vivo Pharmacokinetic Analysis in Mice
This protocol is based on the methodology used to generate the quantitative data presented above.[1] It is designed to determine the concentration of this compound in plasma and brain tissue over time.
Objective: To quantify the brain and plasma concentrations of this compound at specific time points following systemic administration in mice.
Materials:
-
This compound
-
Vehicle for administration (e.g., DMSO, saline)
-
Male Swiss Albino mice (or other appropriate strain)
-
Syringes and needles for i.p. injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue collection
-
Tubes for blood and tissue collection
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Reagents for sample preparation (e.g., protein precipitation, solid-phase extraction)
Procedure:
-
Animal Dosing:
-
Administer a single dose of this compound (e.g., 7.5 mg/kg) via intraperitoneal injection to a cohort of mice.
-
-
Sample Collection:
-
At predetermined time points (e.g., 0.5 and 4 hours post-injection), anesthetize a subset of mice.
-
Collect blood samples via cardiac puncture into tubes containing an anticoagulant.
-
Immediately centrifuge the blood to separate the plasma.
-
Perfuse the mice with saline to remove blood from the brain tissue.
-
Excise the brain and rinse with cold saline.
-
Store plasma and brain samples at -80°C until analysis.
-
-
Sample Preparation:
-
Thaw plasma and brain samples on ice.
-
Homogenize the brain tissue.
-
Extract this compound from plasma and brain homogenates using an appropriate method such as protein precipitation or solid-phase extraction.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of this compound.
-
-
Data Analysis:
-
Calculate the average brain concentration (ng/g) and plasma concentration (ng/mL) at each time point.
-
Determine the brain-to-plasma concentration ratio.
-
Parallel Artificial Membrane Permeability Assay (PAMPA) for BBB
The PAMPA-BBB assay is a high-throughput in vitro method to predict the passive diffusion of a compound across the blood-brain barrier.
Objective: To determine the in vitro permeability of this compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
PAMPA plate system (donor and acceptor plates)
-
Artificial membrane lipid solution (e.g., porcine brain lipid extract)
-
Phosphate buffered saline (PBS), pH 7.4
-
This compound stock solution (in DMSO)
-
Plate reader for concentration analysis (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Membrane Coating:
-
Coat the filter of the acceptor plate with the artificial membrane lipid solution.
-
-
Prepare Donor Solution:
-
Dilute the this compound stock solution in PBS to the final desired concentration (e.g., 10 µM).
-
-
Prepare Acceptor Solution:
-
Fill the wells of the acceptor plate with PBS.
-
-
Assay Assembly:
-
Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Concentration Measurement:
-
After incubation, measure the concentration of this compound in both the donor and acceptor wells using an appropriate analytical method.
-
-
Data Analysis:
-
Calculate the permeability coefficient (Pe) using the following equation:
-
Pe = [CA(t) * VA] / [Area * t * (CD(t) - CA(t))]
-
Where: CA(t) is the concentration in the acceptor well at time t, VA is the volume of the acceptor well, Area is the effective surface area of the membrane, t is the incubation time, and CD(t) is the concentration in the donor well at time t.
-
-
In Vivo Brain Microdialysis
This technique allows for the continuous sampling of unbound this compound in the brain's extracellular fluid in a freely moving animal.
Objective: To measure the real-time concentration of unbound this compound in the brain.
Materials:
-
Microdialysis probes
-
Stereotaxic apparatus for probe implantation
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound
-
Animal model (e.g., rat or mouse)
-
LC-MS/MS system
Procedure:
-
Probe Implantation:
-
Anesthetize the animal and surgically implant a microdialysis guide cannula into the desired brain region using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples.
-
Administer this compound systemically (e.g., i.p. or i.v.).
-
Collect dialysate samples at regular intervals for several hours.
-
-
Sample Analysis:
-
Analyze the dialysate samples by LC-MS/MS to determine the concentration of this compound.
-
-
Data Analysis:
-
Plot the concentration of this compound in the brain dialysate over time.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and the area under the curve (AUC) in the brain.
-
Signaling Pathway of this compound
This compound's mechanism of action involves the modulation of the Keap1-Nrf2 pathway, which is a critical regulator of cellular response to oxidative stress. By targeting this pathway, this compound can induce a stress response in cancer cells.
References
Application Notes and Protocols for Obtusaquinone in Breast Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone, a natural product, has emerged as a promising anti-neoplastic agent with demonstrated activity in breast cancer models.[1][2] These application notes provide a comprehensive overview of its mechanism of action and detailed protocols for studying its effects in breast cancer cell lines. This compound's primary mechanism involves the induction of oxidative stress, leading to cancer cell-specific apoptosis.[3][4] It has been shown to covalently bind to cysteine residues, with a particular affinity for Keap1, a key protein in the CUL3 ubiquitin ligase complex.[1][2] This interaction leads to the degradation of Keap1 and subsequent activation of the Nrf2 pathway, a critical cellular stress response pathway.[1][2][5]
Data Presentation
The following tables summarize the reported and representative quantitative data for the effects of this compound and other relevant compounds on breast cancer cell lines.
Table 1: Cytotoxicity of this compound in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value (µM) | Treatment Duration | Citation |
| MDA-MB-231 Br | This compound | 1.8 | 24 hours | [5] |
| Normal Cell Lines | This compound | > 10 | 24 hours | [6] |
| MCF-7 | Compound 31 | 2.4 | Not Specified | [7] |
| MDA-MB-231 | Compound 31 | 4.2 | Not Specified | [7] |
Note: Data for Compound 31, a pyrazolo[4,3-c]hexahydropyridine derivative, is included as a representative example for comparison as specific IC50 data for this compound in MCF-7 cells was not available in the searched literature.[7] Experimental determination of the IC50 for this compound in MCF-7 cells is recommended.
Table 2: Effect of this compound on Apoptosis and Cell Cycle in MDA-MB-231 Cells
| Parameter | Treatment | Observation | Citation |
| Apoptosis | This compound (24h) | Induces PARP cleavage | [5] |
| This compound (24h) | Induces Caspase 3/7 activation | [5] | |
| Cell Cycle | PHE (30 µg/mL, 24h) | Increase in Sub-G1 phase (42.36 ± 2.05%) | [2] |
Note: Data from a study on the methanol (B129727) extract of Lichen Physconia hokkaidensis (PHE) is presented as a representative example of expected results for cell cycle analysis in MDA-MB-231 cells, as specific quantitative data for this compound was not available.[2] The sub-G1 phase is indicative of apoptotic cells.
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.[8][9]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Breast cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[11] Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.[1]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Breast cancer cells treated with this compound
-
Cold 70% ethanol (B145695)
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[12][13]
-
Incubate at 4°C for at least 30 minutes.[12]
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[14]
Western Blotting for PARP Cleavage
This protocol is for detecting the cleavage of PARP, a hallmark of apoptosis.
Materials:
-
Breast cancer cell lysates (from control and this compound-treated cells)
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence detection system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.[15]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.[10]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.[15]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.[15] The appearance of an 89 kDa fragment indicates PARP cleavage.
Mandatory Visualization
Signaling Pathways and Experimental Workflow Diagrams
Caption: Mechanism of this compound in Breast Cancer Cells.
Caption: Experimental Workflow for this compound Studies.
Caption: this compound targets the Keap1-Nrf2 pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry of breast carcinoma: II. Relation of tumor cell cycle distribution to histology and estrogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. G1 and G2 cell-cycle arrest following microtubule depolymerization in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry and quantitative immunohistochemical study of cell cycle regulation proteins in invasive breast carcinoma: prognostic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thymoquinone Inhibits Tumor Growth and Induces Apoptosis in a Breast Cancer Xenograft Mouse Model: The Role of p38 MAPK and ROS | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. Resveratrol increases the sensitivity of breast cancer MDA-MB-231 cell line to cisplatin by regulating intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules [mdpi.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Establishing Obtusaquinone Dose-Response Curves
For Researchers, Scientists, and Drug Development Professionals
Abstract
Obtusaquinone (OBT) is a natural compound with demonstrated antineoplastic properties, particularly against glioblastoma and breast cancer.[1][2][3][4][5] Its mechanism of action is linked to the induction of oxidative stress and the modulation of the Keap1-Nrf2 signaling pathway.[1][2][3][4][5][6][7] Establishing a precise dose-response curve is critical for understanding its therapeutic window and potential biphasic effects, where low and high doses may elicit different cellular responses.[1] These application notes provide detailed protocols for generating comprehensive dose-response curves for this compound, focusing on cell viability, oxidative stress, and Nrf2 pathway activation.
Introduction
This compound, a quinone methide, acts as a thiol-reactive compound that covalently binds to cysteine residues.[1][7] A primary target of OBT is the Kelch-like ECH-associated protein 1 (Keap1), a key negative regulator of the transcription factor Nrf2.[1][2][3][4][5][6][7] By binding to Keap1, OBT promotes its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5][6][7] This leads to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant response element (ARE)-dependent genes, orchestrating a cellular defense against oxidative stress.[1][7] However, at higher concentrations, OBT can act as a potent pro-oxidant, leading to DNA damage and apoptosis in cancer cells.[1][8] This dual activity necessitates a thorough investigation of its dose-dependent effects.
These protocols outline the experimental design for determining the dose-response relationship of this compound in relevant cancer cell lines. The methodologies cover cell viability assays to determine cytotoxic concentrations (IC50), assays to quantify reactive oxygen species (ROS) as a measure of oxidative stress, and methods to assess the activation of the Nrf2 signaling pathway.
Data Presentation
Quantitative data from the following experiments should be summarized in the tables below for clear comparison and analysis.
Table 1: Cell Viability (IC50) Data
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| U-251 MG (Glioblastoma) | |||
| MCF-7 (Breast Cancer) | |||
| Normal Human Astrocytes (Control) |
Table 2: Reactive Oxygen Species (ROS) Levels
| Cell Line | This compound Concentration (µM) | Fold Change in ROS Levels (vs. Control) at 4h |
| U-251 MG | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| MCF-7 | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Nrf2 Pathway Activation - Nuclear Nrf2 Levels
| Cell Line | This compound Concentration (µM) | Fold Change in Nuclear Nrf2 (vs. Control) at 8h |
| U-251 MG | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 | ||
| MCF-7 | 0.1 | |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
U-251 MG (glioblastoma) and MCF-7 (breast cancer) cell lines
-
Normal Human Astrocytes (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Prepare serial dilutions of this compound in complete DMEM. The concentration range should be broad to capture the full dose-response curve (e.g., 0.01 µM to 100 µM). Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, and 72 hours.
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol quantifies the generation of ROS induced by this compound using the DCFDA cellular ROS detection assay kit.
Materials:
-
Cells (U-251 MG, MCF-7) seeded in a 96-well black, clear-bottom plate
-
This compound
-
2',7'-dichlorofluorescin diacetate (DCFDA)
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
DCFDA Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add 100 µL of 10 µM DCFDA solution in PBS to each well.
-
Incubate for 30 minutes at 37°C in the dark.
-
-
Treatment:
-
Remove the DCFDA solution and wash the cells once with PBS.
-
Add 100 µL of various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) in complete medium.
-
-
Data Acquisition: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings at different time points (e.g., 0, 1, 2, 4 hours) to monitor the kinetics of ROS production.
-
Data Analysis: Calculate the fold change in fluorescence intensity relative to the untreated control at the 4-hour time point.
Protocol 3: Assessment of Nrf2 Pathway Activation
This protocol measures the nuclear translocation of Nrf2 as an indicator of pathway activation using immunofluorescence.
Materials:
-
Cells (U-251 MG, MCF-7) grown on glass coverslips in a 24-well plate
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS (blocking buffer)
-
Primary antibody: Rabbit anti-Nrf2
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 8 hours.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block with 1% BSA for 1 hour.
-
Incubate with the primary anti-Nrf2 antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Nuclear Staining and Mounting:
-
Incubate with DAPI solution for 5 minutes.
-
Wash with PBS.
-
Mount the coverslips onto microscope slides.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the nuclear fluorescence intensity of Nrf2 using image analysis software (e.g., ImageJ).
-
Calculate the fold change in nuclear Nrf2 levels relative to the untreated control.
-
Mandatory Visualizations
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 4. biorxiv.org [biorxiv.org]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Caspase 3/7 Assay in Obtusaquinone-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the Caspase 3/7 assay for quantifying apoptosis induced by obtusaquinone (OBT), a natural compound with potent antineoplastic properties. The protocols and data presented are intended to facilitate research into the apoptotic mechanisms of OBT and to support its development as a potential cancer therapeutic.
Introduction
This compound (OBT) is a natural product that has demonstrated significant anticancer activity, particularly against glioblastoma and other cancer cell lines.[1][2][3][4][5] Its mechanism of action involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and ultimately, apoptosis.[1][3] A key hallmark of apoptosis is the activation of effector caspases, such as Caspase-3 and Caspase-7. Therefore, the Caspase 3/7 assay is a critical tool for quantifying the pro-apoptotic efficacy of OBT.
Mechanism of this compound-Induced Apoptosis
This compound exerts its cytotoxic effects on cancer cells primarily by increasing intracellular ROS levels. This surge in ROS leads to a cascade of cellular events, including the downregulation of cellular glutathione, activation of stress pathways, and significant DNA damage, all of which converge to initiate apoptosis.[1][3]
At a molecular level, OBT has been shown to interact with Keap1, a key protein in the cellular stress response.[2][4][5] This interaction can lead to the activation of the Nrf2 pathway at lower concentrations. However, at higher, therapeutically relevant concentrations, OBT acts as a potent pro-oxidant, overwhelming the cell's antioxidant capacity and triggering apoptosis.[2][4] This apoptotic response is characterized by the activation of the caspase cascade, including the effector Caspases 3 and 7.[1] Studies have also implicated the involvement of the p53 tumor suppressor protein and its downstream target PUMA (p53 upregulated modulator of apoptosis) in OBT-induced cell death.[1] Furthermore, the activation of ERK and c-jun pathways has been observed in response to OBT treatment.[1]
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound on cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| MDA-MB-231 Br | Breast Cancer | 1.8 | 24 | [1] |
Table 2: Caspase 3/7 Activity in Response to this compound Treatment
| Cell Line | This compound Concentration (µM) | Fold Increase in Caspase 3/7 Activity (vs. Control) | Treatment Duration (hours) | Reference |
| U87 | 5 | ~4 | 16 | [1] |
| U251 | 5 | Statistically Significant Increase (P = 0.002-0.004) | 24 | [1] |
| HF27 (Normal Fibroblast) | 5, 10 | No Statistically Significant Increase | 24 | [1] |
| HF29 (Normal Fibroblast) | 5, 10 | No Statistically Significant Increase | 24 | [1] |
| MDA-MB-231 Br | Not Specified | Induced | Not Specified | [1] |
| Pediatric High-Grade Glioma (various) | 0.1 - 10 | Dose-dependent increase | 16 | [6] |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
This protocol outlines the general procedure for culturing cancer cells and treating them with this compound to induce apoptosis.
Materials:
-
Cancer cell line of interest (e.g., U87, U251, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (OBT) stock solution (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well white-walled plates (for luminescence assays)
-
Cell incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest OBT concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 16-24 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Caspase 3/7 Activity Assay (Using a Luminescent Assay Kit)
This protocol describes the measurement of Caspase 3/7 activity using a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7 Assay).[7][8][9]
Materials:
-
Cells treated with this compound in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Reagent (or equivalent)
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Plate Equilibration: Remove the 96-well plate containing the treated cells from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds to 2 minutes. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of Caspase 3/7 activity.
Protocol 3: Data Analysis
-
Background Subtraction: Subtract the average luminescence value of the blank wells (medium only) from the values of all other wells.
-
Fold Change Calculation: To determine the fold increase in Caspase 3/7 activity, divide the background-subtracted luminescence value of the this compound-treated wells by the background-subtracted luminescence value of the vehicle control wells.
-
Statistical Analysis: Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between the treated and control groups.
Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for the Caspase 3/7 assay.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Caspase 3/7 Activity [protocols.io]
- 8. promega.com [promega.com]
- 9. ulab360.com [ulab360.com]
Application Notes and Protocols for Annexin V and Propidium Iodide Staining of Obtusaquinone-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone (OBT) is a naturally occurring compound that has demonstrated potent anti-cancer properties, particularly against aggressive cancers like glioblastoma.[1] Its mechanism of action is primarily attributed to the induction of oxidative stress through the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent activation of apoptotic pathways.[1][2] A critical method for quantifying the apoptotic effects of potential drug candidates like this compound is the Annexin V and Propidium Iodide (PI) staining assay, analyzed by flow cytometry.
These application notes provide a detailed protocol for assessing apoptosis in this compound-treated cells using Annexin V and PI staining. Annexin V is a calcium-dependent phospholipid-binding protein with a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium Iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells with compromised membrane integrity. This dual-staining method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Data Presentation
The following table summarizes the quantitative data from a study on U87 glioblastoma cells treated with varying concentrations of this compound. The data demonstrates a dose-dependent increase in apoptosis and cell death.
| This compound (µM) | Cell Line | Treatment Duration | Early Apoptotic Cells (Annexin V+/PI-) (%) | Late Apoptotic/Dead Cells (Annexin V+/PI+) (%) | Total Apoptotic/Dead Cells (%) |
| 0 (Control) | U87 | 24 hours | ~5 | ~5 | ~10 |
| 1 | U87 | 24 hours | ~15 | ~10 | ~25 |
| 2.5 | U87 | 24 hours | ~30 | ~20 | ~50 |
| 5 | U87 | 24 hours | ~40 | ~40 | >80 |
Data is approximated from Badr et al., JNCI, 2013.[2]
Experimental Protocols
Materials
-
This compound (ensure high purity)
-
Cell line of interest (e.g., U87 glioblastoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile, ice-cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Hemocytometer or automated cell counter
Protocol for this compound Treatment and Cell Preparation
-
Cell Seeding: Seed the cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of treatment. Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM). Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired treatment duration (e.g., 24 hours).
-
Cell Harvesting:
-
Adherent Cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells once with PBS. Detach the cells using Trypsin-EDTA. Neutralize the trypsin with a complete medium and combine the detached cells with the collected culture medium.
-
Suspension Cells: Directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Pelleting and Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
Protocol for Annexin V and PI Staining
-
Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Determine the cell concentration using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10⁶ cells/mL in 1X Binding Buffer.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another conjugate) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Use appropriate single-stained controls (Annexin V-FITC only and PI only) for compensation.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Annexin V and PI staining of this compound-treated cells.
This compound-Induced Apoptosis Signaling Pathway
Caption: Signaling pathway of this compound-induced apoptosis.
References
Application Notes and Protocols for Intranasal Delivery of Obtusaquinone In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Obtusaquinone (OBT) is a natural product identified as a potent antineoplastic agent with significant activity in preclinical models of glioblastoma and breast cancer.[1] Its mechanism of action involves the activation of an oxidative stress response through the modulation of the Keap1-Nrf2 pathway.[1] Specifically, OBT binds to cysteine residues on Keap1, leading to its degradation and the subsequent activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses.[1] Given its neuroprotective and potential neuroinflammatory modulating properties, intranasal (IN) delivery of this compound presents a promising, non-invasive strategy to bypass the blood-brain barrier (BBB) and directly target the central nervous system (CNS).[2][3][4][5][6] This route of administration can potentially enhance the therapeutic efficacy of OBT for neurological disorders by increasing its bioavailability in the brain while minimizing systemic side effects.[2][6][7]
These application notes provide a comprehensive overview of the proposed methods for the intranasal delivery of this compound in vivo, based on established protocols for other CNS therapeutics.
Rationale for Intranasal this compound Delivery
Intranasal administration offers several advantages for CNS drug delivery:
-
Bypassing the Blood-Brain Barrier: The nasal cavity provides a direct route to the brain via the olfactory and trigeminal nerves, circumventing the restrictive BBB.[2][3][5][6]
-
Rapid Onset of Action: Direct nose-to-brain transport can lead to a faster onset of therapeutic effects compared to systemic administration.[3][8]
-
Reduced Systemic Exposure: By targeting the CNS, intranasal delivery can minimize systemic side effects associated with the drug.[2][5][7][9]
-
Non-Invasive Administration: As a non-invasive method, it improves patient compliance and is suitable for chronic dosing regimens.[3][10]
Signaling Pathway of this compound
The primary molecular target of this compound is the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Progress in brain targeting drug delivery system by nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of intranasal delivery route of drug administration for brain targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intranasal delivery of mitochondria targeted neuroprotective compounds for traumatic brain injury: screening based on pharmacological and physiological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Intranasal Delivery: Effects on the Neuroimmune Axes and Treatment of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Obtusaquinone
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of obtusaquinone.
Troubleshooting Guide
This guide addresses common problems encountered during experimental work with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My this compound is precipitating out of my aqueous buffer during in vitro assays. What can I do?
Answer:
Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature. Here are several troubleshooting steps:
-
Determine the Solubility Limit: First, attempt to determine the approximate solubility of your this compound batch in your specific buffer system. This will help you to work below its saturation point.
-
Co-solvent System: Consider using a co-solvent system. A small percentage of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can significantly increase the solubility of this compound. However, it is crucial to ensure that the final concentration of the organic solvent is compatible with your specific assay and does not affect the biological system you are studying.
-
pH Adjustment: The solubility of quinone-containing compounds can be pH-dependent. Experiment with adjusting the pH of your buffer, if your experimental design allows, to see if it improves solubility.
-
Use of Solubilizing Agents: Incorporate solubilizing agents such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) or surfactants. These molecules can encapsulate the hydrophobic this compound, increasing its apparent solubility in aqueous media.[1]
Question 2: I am observing inconsistent results in my biological assays with this compound. Could this be related to its solubility?
Answer:
Yes, poor aqueous solubility is a very likely cause of inconsistent results. Here’s why and how to address it:
-
Variable Active Concentration: Inconsistent dissolution leads to variable concentrations of the active compound in your assay medium. This means different wells or different experiments may have different effective concentrations of this compound, leading to unreliable data.
-
Compound Aggregation: At concentrations above its solubility limit, this compound can form aggregates. These aggregates have different physicochemical and biological properties compared to the monomeric form and can lead to artifacts in your results.
Solutions:
-
Prepare a Concentrated Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable organic solvent like DMSO, ensuring it is fully dissolved.
-
Serial Dilution: Serially dilute the stock solution in your aqueous assay medium with vigorous vortexing or sonication to ensure a homogenous dispersion.
-
Formulation is Key: For more consistent results, especially in animal studies, consider using a formulation approach such as a cyclodextrin (B1172386) inclusion complex or a nanoparticle suspension to ensure a stable and homogenous dispersion of the compound.
-
Quality Control: Implement a quality control step to measure the concentration of dissolved this compound in your final assay medium using an appropriate analytical method like HPLC-UV.[2]
Question 3: I am observing low bioavailability of this compound in my animal studies. How can I improve this?
Answer:
Low oral bioavailability is a common challenge for poorly soluble compounds like this compound.[1] This is often due to limited dissolution in the gastrointestinal tract. Here are some strategies to enhance bioavailability:
-
Particle Size Reduction: Decreasing the particle size of the drug increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[3] Techniques like micronization and nanosizing can be employed.
-
Lipid-Based Formulations: Formulating this compound in a lipid-based delivery system, such as self-emulsifying drug delivery systems (SEDDS), can improve its absorption.[1]
-
Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state can significantly enhance its solubility and dissolution rate.[4]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles can protect it from degradation and enhance its uptake.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties of this compound and methods to improve its solubility.
Question 1: What is this compound and why is its aqueous solubility a concern?
Answer:
This compound is a naturally occurring quinone-based compound that has shown promising anti-cancer properties.[5][6] Its mechanism of action involves targeting the Keap1-Nrf2 signaling pathway, a key regulator of cellular response to oxidative stress.[5][6] However, this compound is a hydrophobic molecule, which results in very low solubility in water.[7] This poor aqueous solubility presents a significant challenge for its development as a therapeutic agent, as it can lead to difficulties in formulation, variable results in preclinical studies, and low bioavailability when administered orally.[1]
Question 2: What are the main strategies to improve the aqueous solubility of this compound?
Answer:
Several strategies can be employed to enhance the aqueous solubility of this compound. These can be broadly categorized as:
-
Physicochemical Modifications:
-
Formulation-Based Approaches:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent (e.g., DMSO, ethanol).[8]
-
Surfactants: Using molecules that form micelles to encapsulate the hydrophobic drug.
-
Cyclodextrins: Forming inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.[1]
-
Lipid-Based Formulations: Utilizing oils, surfactants, and co-solvents to create formulations like self-emulsifying drug delivery systems (SEDDS).[1]
-
-
Chemical Modifications:
-
Prodrugs: Synthesizing an inactive derivative of this compound that is more water-soluble and is converted to the active drug in vivo.
-
Analog Synthesis: Developing analogs of this compound with modified chemical structures that exhibit improved solubility. Research has already identified an this compound analog with enhanced pharmacological properties, including solubility.[6][9]
-
Question 3: Is there any quantitative data available on the solubility of this compound?
Answer:
Currently, there is a lack of specific, publicly available quantitative data (e.g., in mg/mL or µM) on the aqueous solubility of this compound. While its poor solubility is widely reported, precise numerical values are not readily found in the scientific literature. For quinone derivatives in general, aqueous solubility can range from less than 10 mM to over 1 M depending on their specific chemical structure and the presence of solubilizing functional groups.[1][10]
To provide a reference, the following table summarizes solubility enhancement data for other poorly soluble quinone-related compounds, which can serve as a guide for the potential improvements achievable for this compound with similar methods.
| Compound | Method | Fold Increase in Solubility (Approximate) | Reference |
| Thymoquinone | Hydroxypropyl-β-cyclodextrin | >100 | [11] (from a similar technical guide) |
| Curcumin | Nanosuspension | ~1000 | [12] |
| Resveratrol | Nanoparticles | ~30 | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments aimed at improving the aqueous solubility of this compound.
Protocol 1: Preparation of an this compound-Cyclodextrin Inclusion Complex
-
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer
-
0.22 µm syringe filter
-
Freeze-dryer (optional)
-
-
Procedure:
-
Prepare an aqueous solution of HP-β-CD (e.g., 10% w/v) in deionized water.
-
Slowly add this compound powder to the HP-β-CD solution while stirring continuously at room temperature. The molar ratio of this compound to HP-β-CD can be optimized (e.g., 1:1, 1:2).
-
Continue stirring the mixture for 24-48 hours at room temperature, protected from light.
-
After stirring, filter the solution through a 0.22 µm syringe filter to remove any undissolved this compound.
-
The resulting clear solution contains the water-soluble this compound-HP-β-CD inclusion complex.
-
(Optional) The complex can be obtained as a solid powder by freeze-drying the solution.
-
-
Characterization: The formation of the inclusion complex can be confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Differential Scanning Calorimetry (DSC). The increase in solubility can be quantified by analyzing the concentration of this compound in the filtrate using a validated analytical method like HPLC-UV.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles
-
Objective: To formulate this compound into polymeric nanoparticles to enhance its aqueous dispersibility and bioavailability.
-
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Polyvinyl alcohol (PVA) or another suitable surfactant
-
Deionized water
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
-
Centrifuge
-
-
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of this compound and PLGA in dichloromethane.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA) to form the aqueous phase.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow for the evaporation of the dichloromethane. As the organic solvent evaporates, the nanoparticles will form and harden.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then resuspend them in an appropriate aqueous medium.
-
-
Characterization: The size, size distribution, and zeta potential of the nanoparticles can be determined using Dynamic Light Scattering (DLS). The morphology can be observed by Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). The encapsulation efficiency and drug loading can be determined by quantifying the amount of this compound in the nanoparticles.
Visualizations
Diagram 1: General Workflow for Improving this compound Solubility
Caption: Workflow for enhancing the aqueous solubility of this compound.
Diagram 2: this compound's Mechanism of Action via the Keap1-Nrf2 Signaling Pathway
Caption: this compound inhibits Keap1, leading to Nrf2 activation.
References
- 1. researchgate.net [researchgate.net]
- 2. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 3. veranova.com [veranova.com]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinones [m.chemicalbook.com]
- 8. gsconlinepress.com [gsconlinepress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
obtusaquinone stability testing in different solvents
This technical support center provides guidance on the stability of obtusaquinone in various solvents. As specific stability data for this compound is limited in publicly available literature, the information presented here is based on the general behavior of anthraquinones, the chemical class to which this compound belongs, and should be used as a starting point for your own experimental validation.
Frequently Asked Questions (FAQs)
Q1: I am dissolving my this compound sample and notice a color change. Is this normal?
A1: A color change upon dissolving an anthraquinone (B42736) compound like this compound can be due to solvatochromism, where the solvent's polarity affects the compound's light absorption. However, it could also indicate chemical degradation.[1] If the color intensifies or changes over a short period, degradation is more likely. It is highly recommended to perform an analytical purity check, such as by HPLC-UV, after dissolution to confirm the integrity of the compound.[1]
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: Based on the general behavior of anthraquinones, the main factors affecting stability are:
-
pH: Anthraquinones can be susceptible to degradation in both acidic and alkaline conditions.[1]
-
Light: Exposure to UV or ambient light can cause photolytic degradation in photosensitive compounds like anthraquinones.[1]
-
Temperature: Higher temperatures generally accelerate degradation.[2]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[2]
-
Enzymatic Degradation: If working with biological matrices, enzymes can contribute to the degradation of the compound.[2]
Q3: What is the recommended way to store this compound solutions?
A3: For short-term storage, it is generally recommended to store solutions at -20°C and protect them from light.[1] For long-term storage, preparing fresh solutions is the safest approach to ensure the integrity of the compound, especially when using aqueous buffers.[1] The use of anhydrous solvents is also recommended to prevent hydrolysis.[1]
Q4: Are there any known analogs of this compound with better stability?
A4: Yes, research has been conducted to develop analogs of this compound with improved pharmacological properties, including enhanced stability and solubility.[3][4][5] This suggests that the stability of the parent this compound compound can be a limiting factor in some applications.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Color change of solution over time | Degradation of this compound. | 1. Verify the purity of your sample using an analytical technique like HPLC-UV or LC-MS.[1]2. Based on the degradation products, adjust storage and handling conditions (e.g., protect from light, use deoxygenated solvents).[1]3. Re-evaluate the choice of solvent and storage temperature.[1] |
| Inconsistent results between experimental replicates | Instability of this compound under experimental conditions. | 1. Standardize the time between the preparation of the working solution and its use in the assay.[1]2. Ensure all replicates are treated under identical conditions of light and temperature exposure.[1]3. Perform a time-course experiment to determine the window of stability for this compound in your specific assay medium.[1] |
| Low recovery of this compound from the solution | Adsorption to the container surface or poor solubility leading to precipitation. | 1. Consider using silanized glassware or low-adsorption plasticware.2. Re-evaluate the solvent choice to ensure this compound is fully dissolved and remains in solution under the experimental conditions. |
Data Presentation: Solvent Stability Summary
The following table summarizes the qualitative stability of anthraquinones in common laboratory solvents based on available data for this class of compounds. This should be used as a general guideline for this compound.
| Solvent | Recommended Storage Conditions | General Stability | Potential Issues | Recommendations |
| DMSO | -20°C, protected from light | Generally stable for several weeks to months.[1] | Hygroscopic; absorbed water can lead to hydrolysis. | Use anhydrous DMSO.[1] |
| Ethanol/Methanol | -20°C, protected from light | Generally stable, but potentially less so than in DMSO for long-term storage.[1] | Potential for esterification if acidic impurities are present. | Ensure the use of high-purity, anhydrous solvents.[1] |
| Acetonitrile | -20°C, protected from light | Good for analytical purposes; long-term stability should be evaluated.[1] | Often used as a mobile phase component in HPLC analysis.[1] | |
| Aqueous Buffers | 4°C or Room Temperature (prepare fresh) | Low stability.[1] | Prone to hydrolysis and pH-dependent degradation. | Prepare fresh for each experiment.[1] |
Experimental Protocols
General Protocol for Stability Testing of this compound
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent.
Objective: To determine the stability of this compound in a specific solvent under defined conditions (e.g., temperature, light exposure).
Materials:
-
This compound (solid, pure form)
-
High-purity solvent of choice (e.g., anhydrous DMSO, HPLC-grade methanol)
-
Volumetric flasks and pipettes
-
HPLC or UPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
Analytical column suitable for separating this compound from its potential degradants
-
Temperature-controlled incubator/chamber
-
Light source for photostability testing (optional, as per ICH Q1B guidelines)[6][7]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration.
-
Sample Preparation: Aliquot the stock solution into several vials to be stored under different conditions.
-
Time Point Zero (T0) Analysis: Immediately analyze an aliquot of the freshly prepared solution by HPLC/UPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Storage: Store the vials under the desired conditions. For example:
-
-20°C, protected from light
-
4°C, protected from light
-
Room temperature, protected from light
-
Room temperature, exposed to light
-
-
Time Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), retrieve a vial from each storage condition.
-
Sample Analysis: Analyze the samples by HPLC/UPLC using a validated, stability-indicating method.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T0 concentration.
-
Monitor the appearance of any new peaks, which may indicate degradation products.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for this compound Stability Testing.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimizing Obtusaquinone Dosage for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obtusaquinone (OBT) in in vitro experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound (OBT) is a naturally occurring compound that has demonstrated potent anti-cancer activity in various laboratory studies.[1] Its primary mechanism of action involves the induction of oxidative stress within cancer cells.[2] OBT is a cysteine-modifying compound that specifically targets the Keap1 protein.[3][4][5] By binding to cysteine residues on Keap1, OBT leads to its degradation. Keap1 normally functions to suppress the Nrf2 transcription factor. The degradation of Keap1 results in the activation and nuclear translocation of Nrf2.[1] Activated Nrf2 then binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription.[1][6][7] Paradoxically, in cancer cells that already exhibit high levels of oxidative stress, the further increase in reactive oxygen species (ROS) induced by OBT overwhelms the cellular antioxidant capacity, leading to DNA damage and ultimately, programmed cell death (apoptosis).[2][3][8]
2. What is a typical effective concentration range for this compound in vitro?
The effective concentration of this compound can vary significantly depending on the cancer cell line and the duration of the experiment. However, many studies report cytotoxic effects in the low micromolar range. For instance, after a 24-hour treatment, a significant decrease in cell viability (over 70%) was observed across 12 different cancer cell lines with an average IC50 value of approximately 2.2 µM.[9] In U87 glioblastoma cells, a concentration of 2.5 µM resulted in a 63% decrease in viability after 24 hours.[9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
3. How should I prepare and store this compound stock solutions?
This compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 20 mg/mL).[2] It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use.
4. Are there any known alternatives to this compound for inducing oxidative stress in cancer cells?
Yes, several other compounds are known to induce oxidative stress and have been studied for their anti-cancer properties. One such compound is piperlongumine (B1678438), a natural product that also elevates cellular ROS levels.[8][10][11][12] Other small molecules that act as reactive electrophiles and transient activators of the Nrf2 pathway can also induce cytotoxicity in a manner similar to this compound.[3]
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| Average of 12 cell lines | Various | 24 | ~2.2 | [9] |
| U87 | Glioblastoma | 24 | >2.5 (63% decrease at 2.5 µM) | [9] |
| U251 | Glioblastoma | 24 | <2.5 (82% decrease at 2.5 µM) | [9] |
| Gli36 | Glioblastoma | 24 | <2.5 (96-98% decrease at 2.5 µM) | [9] |
| Primary GBM Cells | Glioblastoma | 24 | <2.5 (96-98% decrease at 2.5 µM) | [9] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and specific assay used.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) diluted in fresh cell culture medium. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). The incubation time is a critical parameter and may need to be optimized.[13][14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[9]
Reactive Oxygen Species (ROS) Detection
-
Cell Seeding and Treatment: Seed cells in a suitable format (e.g., 96-well plate or chamber slides) and treat with this compound at the desired concentration and for the appropriate time.
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 5 µM CM-H2DCFDA, for 30 minutes.[15]
-
Analysis: After incubation, wash the cells with phosphate-buffered saline (PBS). The fluorescence intensity can be measured using a fluorescence microscope, plate reader, or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.
Apoptosis Assay (Annexin V Staining)
-
Cell Seeding and Treatment: Seed cells and treat with this compound as described for the cell viability assay.
-
Cell Harvesting: After the incubation period, harvest both the adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound precipitates in cell culture medium. | The compound has limited aqueous solubility. The final concentration of DMSO may be too low to maintain solubility. | Ensure the final DMSO concentration in the culture medium is sufficient to keep the compound dissolved, typically below 0.5% (v/v) to avoid solvent toxicity.[16] Prepare fresh dilutions from a high-concentration stock solution just before use. Warm the medium to 37°C before adding the OBT solution. Consider using OBT analogs with improved solubility.[17] |
| High variability in cell viability assay results. | Inconsistent cell seeding. Edge effects in the 96-well plate. Contamination of cell cultures. Instability of this compound in the culture medium over long incubation times. | Ensure a single-cell suspension and uniform seeding density. Avoid using the outer wells of the plate or fill them with sterile PBS. Regularly check cell cultures for contamination. Consider shorter incubation times or replenishing the medium with fresh compound during long-term experiments. |
| No significant increase in ROS detected. | The concentration of this compound is too low. The incubation time is too short. The ROS detection probe is not optimal or has degraded. | Perform a dose-response and time-course experiment to determine the optimal conditions for ROS induction. Use a fresh ROS detection probe and consider trying alternative probes. |
| Low percentage of apoptotic cells observed. | The concentration or incubation time of this compound is insufficient to induce apoptosis. The cell line is resistant to OBT-induced apoptosis. The apoptosis detection method is not sensitive enough. | Increase the concentration of this compound or the incubation time. Verify the sensitivity of your cell line to OBT. Ensure proper controls are included in the apoptosis assay and that the flow cytometer is correctly calibrated. |
Visualizations
References
- 1. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, cellular evaluation, and mechanism of action of piperlongumine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. The promising potential of piperlongumine as an emerging therapeutics for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Piperlongumine Analogs Promote A549 Cell Apoptosis through Enhancing ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Piperlongumine inhibits antioxidant enzymes, increases ROS levels, induces DNA damage and G2/M cell cycle arrest in breast cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. Relevance of the incubation period in cytotoxicity testing with primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound | C16H14O3 | CID 5967872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
Technical Support Center: Overcoming Obtusaquinone Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obtusaquinone.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cancer cells?
A1: this compound primarily induces apoptosis in cancer cells by increasing intracellular reactive oxygen species (ROS).[1][2] This leads to oxidative stress, DNA damage, and the activation of cellular stress pathways.[1][2] Key downstream events include the stabilization of p53, upregulation of the pro-apoptotic gene PUMA, and caspase-mediated cleavage of poly (ADP-ribose) polymerase (PARP).[1] Additionally, this compound has been shown to target Keap1, a negative regulator of the Nrf2 pathway.[3][4][5] By binding to cysteine residues on Keap1, this compound leads to its ubiquitination and degradation, resulting in the activation of Nrf2 signaling.[3][4][5]
Q2: We are observing high variability in cell death rates between different cancer cell lines treated with this compound. Why is this occurring?
A2: Differential sensitivity to this compound across various cell lines is expected and can be attributed to several factors. The intrinsic antioxidant capacity of the cancer cells plays a significant role; cells with higher levels of ROS-scavenging molecules like glutathione (B108866) may be more resistant.[1][2] For instance, U87 glioblastoma cells have been reported to be more resistant to this compound compared to other glioblastoma cell lines like U251.[1] The genetic background of the cells, including the status of p53 and the expression levels of pro- and anti-apoptotic proteins, can also influence the response.
Q3: Our this compound-treated cells are showing signs of stress, but not apoptosis. What could be the reason?
A3: This could indicate the activation of pro-survival pathways in response to this compound-induced stress. One possibility is the activation of the Nrf2 pathway, which upregulates the expression of antioxidant genes.[5] While this compound can lead to Keap1 degradation and Nrf2 activation, the net effect might be cytostatic rather than cytotoxic in some contexts.[3][4][5] It is also possible that the concentration of this compound is not sufficient to overwhelm the cell's antioxidant defenses. Consider performing a dose-response experiment and measuring ROS levels to confirm that a sufficient level of oxidative stress is being induced.
Q4: Can cancer cells develop acquired resistance to this compound?
A4: While specific studies on acquired resistance to this compound are limited, it is a plausible phenomenon based on its mechanism of action. Potential mechanisms of acquired resistance could include:
-
Upregulation of Antioxidant Pathways: Cells may increase their production of antioxidants like glutathione to neutralize the ROS induced by this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), could lead to the removal of this compound from the cell, reducing its intracellular concentration.[6][7]
-
Alterations in Apoptotic Signaling: Mutations or altered expression of proteins in the apoptotic pathway could render cells less sensitive to pro-apoptotic signals.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
| Potential Cause | Troubleshooting Step |
| Cell Culture Conditions | Ensure consistent cell passage number, confluency, and media composition. |
| This compound Stability | Prepare fresh solutions of this compound for each experiment. Protect from light and store at the recommended temperature. |
| Assay Endpoint | The timing of the viability assessment is crucial. IC50 values can be time-dependent.[8] Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
| Cell Line Integrity | Regularly perform cell line authentication to rule out contamination or misidentification. |
Issue 2: Difficulty in Detecting Apoptosis
| Potential Cause | Troubleshooting Step |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to identify the optimal concentration for inducing apoptosis in your specific cell line. |
| Timing of Apoptosis Assay | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to capture the peak of apoptotic events. |
| Assay Sensitivity | Use multiple methods to confirm apoptosis. For example, complement Annexin V/PI staining with a caspase activity assay or western blotting for cleaved PARP.[1] |
| Cell Detachment | If treating for long periods, apoptotic cells may detach. Collect both adherent and floating cells for analysis. |
Issue 3: Suspected this compound Resistance
| Potential Cause | Troubleshooting Step |
| Increased Antioxidant Capacity | Measure intracellular glutathione levels and ROS production in suspected resistant cells compared to sensitive parental cells. |
| ABC Transporter Overexpression | Use qPCR or western blotting to assess the expression of common ABC transporters (e.g., ABCB1, ABCG2).[6] Test for functional efflux using substrates like rhodamine 123 or mitoxantrone.[9] |
| Altered Nrf2 Signaling | Evaluate the baseline and this compound-induced expression of Nrf2 and its downstream target genes (e.g., HO-1, NQO1) in sensitive versus resistant cells. |
| Combination Therapy | Consider co-treatment with an agent that inhibits antioxidant pathways (e.g., a glutathione synthesis inhibitor) or a known ABC transporter inhibitor. |
Quantitative Data Summary
Table 1: Effects of this compound on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Notes | Reference |
| U87 | Glioblastoma | Sensitive, but most resistant among GBM lines tested | 63% decrease in viability at 2.5 µM after 24h | [1] |
| U251 | Glioblastoma | Highly Sensitive | 82% decrease in viability at 2.5 µM after 24h | [1] |
| Other GBM & Primary Cells | Glioblastoma | Highly Sensitive | 96-98% decrease in viability at 2.5 µM after 24h | [1] |
| Various (12 lines) | Multiple Cancer Types | Generally effective | Specific quantitative data not provided in a comparative format | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentration of this compound for the determined time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Western Blotting for Apoptotic and Stress Response Markers
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved Caspase-3, Keap1, Nrf2, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: this compound's effect on the Keap1/Nrf2 pathway.
Caption: Experimental workflow for investigating resistance.
Caption: Strategies to overcome potential resistance mechanisms.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apical ABC transporters and cancer chemotherapeutic drug disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glycolysis Inhibition Inactivates ABC Transporters to Restore Drug Sensitivity in Malignant Cells | PLOS One [journals.plos.org]
Technical Support Center: Obtusaquinone In Vivo Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals working with obtusaquinone (OBT). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vivo experiments, with a focus on minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound's primary mechanism of action is the induction of oxidative stress in cancer cells.[1][2][3][4][5] It acts as a potent antineoplastic agent by increasing intracellular reactive oxygen species (ROS), leading to DNA damage and apoptosis.[2][4][5] OBT is a thiol-reactive compound that covalently binds to cysteine residues, with a particular affinity for Keap1, a key negative regulator of the transcription factor Nrf2.[2][3][4][6] This binding leads to the degradation of Keap1, resulting in the activation of the Nrf2 pathway, which is crucial for cellular homeostasis in response to oxidative stress.[2][3][4][6]
Q2: What are the known on-target and potential off-target effects of this compound in vivo?
A2: The primary on-target effect of this compound is the activation of the Nrf2 pathway, leading to an antioxidant response. This is the basis of its therapeutic potential in diseases characterized by oxidative stress, such as cancer.[2][7] However, a notable in vivo effect observed in mice is a significant but reversible increase in blood glucose levels (hyperglycemia).[5] This may be considered an on-target effect, as Nrf2 activation has been shown to increase glucose uptake and metabolism.[8] Another reported side effect is reversible weight loss in mice treated with higher doses.[5]
Q3: How can I minimize the hyperglycemic effect of this compound in my animal models?
A3: Mitigating this compound-induced hyperglycemia is a key challenge. Here are some strategies to consider:
-
Co-administration with Metformin (B114582): Metformin is a first-line anti-diabetic drug that can be used to manage hyperglycemia.[3][6][9] Studies have shown that metformin can act synergistically with Nrf2 activators, potentially allowing for a lower, more tolerable dose of this compound while still achieving the desired therapeutic effect.[1][3][6]
-
Dose Optimization: Conduct a thorough dose-response study to identify the lowest effective dose of this compound that maintains anti-tumor efficacy while minimizing hyperglycemia. The dose-response for many Nrf2 activators can be U-shaped, with different effects at low and high doses.[5]
-
Development of Analogs: Novel this compound analogs have been developed with improved pharmacological properties, including enhanced potency, stability, and solubility.[5][10] These analogs may offer a better therapeutic window with reduced side effects, although specific effects on glucose metabolism need to be evaluated.
-
Dietary Interventions: For long-term studies, consider the impact of diet on glucose homeostasis. A controlled diet may help stabilize baseline blood glucose levels and make the effects of this compound more reproducible.[11][12][13]
Q4: Are there any known inhibitors of the Nrf2 pathway that could counteract the hyperglycemic effect?
A4: Yes, there are experimental inhibitors of the Nrf2 pathway, such as Brusatol and ML385.[4] However, their use to counteract this compound-induced hyperglycemia would be counterintuitive if the primary goal is to leverage the therapeutic benefits of Nrf2 activation. Using such inhibitors would likely negate the anti-cancer effects of this compound. Their use would be more appropriate for mechanistic studies to confirm that the observed hyperglycemia is indeed Nrf2-dependent.
Troubleshooting Guides
Issue: Unexpectedly high blood glucose levels in treated animals.
| Possible Cause | Troubleshooting Steps |
| On-target effect of Nrf2 activation | 1. Confirm Nrf2 activation: Analyze tissue samples (e.g., liver, tumor) for increased expression of Nrf2 target genes (e.g., HO-1, NQO1). 2. Dose reduction: Determine if a lower dose of this compound can maintain therapeutic efficacy with a reduced impact on blood glucose. 3. Co-administer metformin: Introduce metformin to the treatment regimen to manage hyperglycemia. Start with a standard dose and adjust as needed based on blood glucose monitoring.[3][6][9] |
| Stress-induced hyperglycemia | 1. Refine handling and administration techniques: Ensure that animal handling, restraint, and injection procedures are consistent and minimally stressful.[14] 2. Acclimatize animals: Allow for a sufficient acclimatization period before starting the experiment. 3. Monitor control groups closely: Compare blood glucose levels in this compound-treated animals to vehicle-treated controls to distinguish between drug-induced and stress-induced effects. |
| Dietary factors | 1. Standardize diet: Use a consistent and well-defined chow for all experimental groups. 2. Fasting protocols: If fasting is required for glucose measurements, ensure the duration is consistent across all animals and groups.[12] |
Issue: Significant but reversible weight loss in treated animals.
| Possible Cause | Troubleshooting Steps |
| Reduced food and water intake due to malaise | 1. Monitor food and water consumption: Quantify daily intake to determine if it is decreased in the treated group. 2. Provide palatable and hydrated food: Offer wet mash or hydrogels to encourage intake. 3. Dose reduction: A lower dose of this compound may be better tolerated. |
| Metabolic effects of the compound | 1. Assess metabolic parameters: If possible, use metabolic cages to monitor energy expenditure and respiratory exchange ratio. 2. Analyze plasma metabolites: Look for changes in lipids and other metabolites that could indicate a shift in energy metabolism. |
| Dehydration | 1. Monitor hydration status: Check for signs of dehydration (e.g., skin tenting). 2. Provide supplemental fluids: Consider subcutaneous administration of sterile saline if dehydration is observed. |
Data Presentation
Table 1: In Vivo Efficacy and Toxicity of this compound
| Parameter | Vehicle Control | This compound (10 mg/kg) | Reference |
| Tumor Growth Inhibition (Glioblastoma Xenograft) | - | Significant reduction in tumor volume | [5] |
| Median Survival (Glioblastoma Xenograft) | 36 days | 40 days | [5] |
| Blood Glucose Levels (fold increase) | 1.0 | 1.55 - 1.68 | [5] |
| Body Weight | Stable | Reversible ~10% decrease | [5] |
| Liver Toxicity Markers (ALT, AST) | Normal | No significant change | [5] |
| Kidney Toxicity Markers (BUN, Creatinine) | Normal | No significant change | [5] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U87 | Glioblastoma | ~2.5 | [15] |
| U251 | Glioblastoma | ~1.5 | [15] |
| MDA-MB-231 | Breast Cancer | ~1.8 | [5] |
| A549 | Lung Cancer | ~2.0 | [5] |
| HCT116 | Colon Cancer | ~2.2 | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Xenograft Model
-
Preparation of this compound Solution:
-
Dissolve this compound in a vehicle such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
For intraperitoneal (IP) injection, the stock solution can be further diluted in a sterile carrier like corn oil or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final DMSO concentration should be kept low to minimize toxicity.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID) for xenograft studies.
-
Inject cancer cells subcutaneously or orthotopically to establish tumors.
-
-
Dosing Regimen:
-
Monitoring:
-
Monitor tumor growth using calipers or bioluminescence imaging if the cancer cells are engineered to express luciferase.
-
Monitor animal health daily, including body weight, food and water intake, and any signs of toxicity.
-
Protocol 2: Assessment of this compound-Induced Hyperglycemia
-
Blood Glucose Measurement:
-
Collect a small blood sample from the tail vein.
-
Use a calibrated handheld glucometer for rapid blood glucose measurement.
-
-
Glucose Tolerance Test (GTT):
-
Fast the mice for 6 hours (overnight fasting is not recommended as it can cause hypoglycemia).
-
Administer a bolus of glucose (typically 2 g/kg) via oral gavage or IP injection.
-
Measure blood glucose at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
-
Data Analysis:
-
Plot blood glucose concentration over time.
-
Calculate the area under the curve (AUC) to quantify glucose tolerance. A higher AUC indicates impaired glucose tolerance.
-
Protocol 3: Quantification of this compound in Plasma and Tissues
-
Sample Collection:
-
Collect blood via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma.
-
Harvest tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Sample Preparation:
-
For plasma, perform a protein precipitation step using a solvent like acetonitrile.
-
For tissues, homogenize the tissue in a suitable buffer and then perform a liquid-liquid or solid-phase extraction to isolate the compound.
-
-
LC-MS/MS Analysis:
Mandatory Visualizations
Caption: this compound's mechanism of action and its link to hyperglycemia.
Caption: Experimental workflow for in vivo studies of this compound.
Caption: Troubleshooting logic for this compound-induced hyperglycemia.
References
- 1. Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical activators of Nrf2: a review of therapeutic strategies in diabetes: Phytochemical activators of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-Lipoic Acid and Metformin Combination Therapy Synergistically Activate Nrf2-AMPK Signaling Pathways to Ameliorate Cognitive Dysfunction in Type 2 Diabetic Encephalopathy: A Preclinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of Nrf2 signaling by natural products-can it alleviate diabetes? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 regulates glucose uptake and metabolism in neurons and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Development of a diet-induced murine model of diabetes featuring cardinal metabolic and pathophysiological abnormalities of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. benchchem.com [benchchem.com]
- 15. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of Ubiquinone (Coenzyme Q₁₀) in Serum/Plasma Using Liquid Chromatography Electrospray Tandem Mass Spectrometry (ESI-LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Choice of LC-MS Methods for the Absolute Quantification of Drug-Metabolizing Enzymes and Transporters in Human Tissue: a Comparative Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Obtusaquinone Pathway Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of obtusaquinone (OBT). The focus is on its mechanism of action involving the degradation of Keap1 and subsequent activation of the Nrf2 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway associated with this compound?
A1: The term "degradation" in the context of this compound's mechanism of action primarily refers to the degradation of the Keap1 protein, which is induced by OBT, rather than the metabolic breakdown of OBT itself.[1][2][3] this compound is a cysteine-modifying compound that covalently binds to cysteine residues on Keap1, a key negative regulator of the Nrf2 transcription factor.[1][4][5] This binding event targets Keap1 for ubiquitination and subsequent proteasomal degradation.[1][2][3] The resulting stabilization and activation of Nrf2 lead to an antioxidant and stress response in the cell.[1][6]
Q2: How does this compound lead to cancer cell death?
A2: this compound induces cell death in cancer cells through the activation of oxidative stress.[4][7][8] By causing the degradation of Keap1, OBT leads to the accumulation of Nrf2, which upregulates antioxidant response element (ARE)-dependent genes.[1][2] While this is a protective pathway, in cancer cells that already exhibit high levels of basal oxidative stress, the changes induced by OBT can overwhelm cellular systems, leading to increased reactive oxygen species (ROS), DNA damage, and ultimately, apoptosis (programmed cell death).[1][8][9]
Q3: Is this compound stable in experimental conditions?
A3: this compound has known pharmacological limitations, including issues with stability and solubility, which has prompted the development of more stable and potent analogs.[1][4][6] Quinones as a class can be susceptible to thermal degradation and their stability can be pH-dependent.[10][11] For experimental consistency, it is crucial to handle OBT solutions according to the manufacturer's instructions, minimize freeze-thaw cycles, and prepare fresh solutions for sensitive assays.
Q4: What are the key proteins to monitor when studying OBT's effects?
A4: The primary proteins of interest are Keap1 and Nrf2. A time- and dose-dependent decrease in Keap1 protein levels is a key indicator of OBT activity.[1] Consequently, an increase in the total protein levels of Nrf2 should be observed. Downstream targets of Nrf2, such as Heme Oxygenase 1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), can also be monitored to confirm pathway activation.[5] Additionally, markers of apoptosis like cleaved PARP and Caspase 3/7 activation are relevant for assessing the cytotoxic effects.[8]
Troubleshooting Guides
Issue 1: Inconsistent Keap1 Protein Levels in Immunoblots
-
Q: My immunoblot results show inconsistent or no degradation of Keap1 after OBT treatment. What could be the cause?
-
A1: OBT Degradation: Ensure your OBT stock solution is fresh and has been stored correctly. OBT can be unstable, and degraded compound will not be effective. Consider purchasing a new batch or a more stable analog.[1][6]
-
A2: Treatment Time & Dose: The degradation of Keap1 is time- and dose-dependent. An immunoblot analysis may show a decrease in Keap1 protein levels as early as 4 hours post-treatment, with levels potentially being restored by 24 hours.[1] Perform a time-course and dose-response experiment (e.g., 0, 2, 4, 8, 16, 24 hours with concentrations like 2.5 µM to 10 µM) to find the optimal window for your cell line.
-
A3: Proteasome Inhibitor Control: To confirm that the observed decrease in Keap1 is due to proteasomal degradation, include a control where cells are co-treated with OBT and a proteasome inhibitor like MG-132.[1] In the presence of the inhibitor, OBT-induced Keap1 degradation should be blocked.
-
A4: Cell Line Differences: Different cell lines may respond differently to OBT. Verify that your chosen cell line expresses the necessary components of the Keap1/Nrf2 pathway and is sensitive to OBT-induced cytotoxicity.[8]
-
Issue 2: High Variability in Reactive Oxygen Species (ROS) Measurements
-
Q: I am seeing high variability in my ROS assay results after OBT treatment. How can I improve consistency?
-
A1: Probe and Timing: ROS are often transient. Ensure you are using a sensitive probe like CM-H2DCFDA and that your measurement window is optimized.[8] ROS production can be an early event, so consider measuring within 1-2 hours of OBT treatment.
-
A2: Antioxidant Control: Include a control group co-treated with OBT and an antioxidant like N-acetyl-L-cysteine (NAC).[8] This will confirm that the ROS being measured is a direct result of OBT's pro-oxidant effects.
-
A3: Cell Handling: Be gentle with your cells during the assay. Excessive centrifugation or vortexing can induce mechanical stress and artifactual ROS production. Ensure consistent cell densities across all samples.
-
A4: Light Exposure: Some fluorescent ROS probes are photosensitive. Minimize the exposure of your samples to light before and during measurement to prevent probe degradation and background fluorescence.
-
Quantitative Data Summary
| Parameter | Value | Context / Cell Line | Source |
| OBT Plasma Half-life | 24 minutes | In vivo mouse model (intraperitoneal injection) | [3][5] |
| Effective Dose for Apoptosis | 2.5 - 10 µM | U87 Glioblastoma Cells | [8] |
| Time for Keap1 Degradation | Peak degradation observed ~4-8 hours post-treatment | Cancer cell lines (e.g., U87) | [1] |
| Time for ROS Induction | Significant increase within 1 hour | U87 Glioblastoma Cells | [8] |
Key Experimental Protocols
Protocol 1: Immunoblotting for Keap1 Degradation
This protocol is designed to assess the protein levels of Keap1 following treatment with this compound.
-
Cell Culture and Treatment: Plate cells (e.g., U87 glioblastoma cells) at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of OBT (e.g., 2.5 µM, 5 µM, 10 µM) for a predetermined time course (e.g., 0, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: After treatment, wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a standard method such as the BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel and subsequently transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Keap1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize Keap1 levels to a loading control like β-Actin or GAPDH.
Protocol 2: Quantification of Intracellular ROS
This protocol uses the fluorescent probe CM-H2DCFDA to measure intracellular ROS levels via flow cytometry.
-
Cell Plating: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Probe Loading: Remove the growth medium and wash cells once with pre-warmed PBS.
-
Incubate cells with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark.[8]
-
Treatment: Wash the cells once with PBS to remove excess probe. Add fresh growth medium containing OBT at the desired concentrations. Include a vehicle control and a positive control (e.g., H₂O₂).
-
Incubate for the desired treatment time (e.g., 1 hour) at 37°C in the dark.[8]
-
Cell Harvesting: Trypsinize the cells, then add complete medium to neutralize the trypsin.
-
Transfer the cell suspension to a flow cytometry tube and centrifuge at 300 x g for 5 minutes.
-
Analysis: Resuspend the cell pellet in ice-cold PBS. Analyze the samples immediately on a flow cytometer, measuring the fluorescence in the FITC channel.
-
Data should be presented as the mean fluorescence intensity relative to the vehicle control.
Visualizations
Caption: OBT-induced Keap1 degradation and Nrf2 activation pathway.
Caption: Workflow for analyzing OBT's effect on the Keap1/Nrf2 pathway.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of Quinone Degradation as a Triggering Event for Intense Pulsed Light-Elicited Metabolic Changes in Escherichia coli by Metabolomic Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. repositorio.ufba.br [repositorio.ufba.br]
- 11. Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D5TA03034J [pubs.rsc.org]
Technical Support Center: Enhancing Obtusaquinone Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with obtusaquinone (OBT). The primary focus is on strategies to overcome its inherent low aqueous solubility, which is a major barrier to achieving adequate oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vivo experiments with orally administered this compound show very low and inconsistent plasma concentrations. What is the likely cause?
A1: The most probable cause is the poor aqueous solubility of this compound. For a drug to be absorbed from the gastrointestinal (GI) tract into the bloodstream, it must first be dissolved in the GI fluids. This compound is a lipophilic compound, which limits its dissolution and, consequently, its absorption, leading to low oral bioavailability. Additionally, pharmacokinetic studies in mice following intraperitoneal injection have shown that this compound has a high systemic plasma clearance and a short terminal half-life of approximately 24 minutes, indicating it is rapidly eliminated from the body.[1] This rapid clearance, combined with poor absorption, results in minimal systemic exposure after oral dosing.
Q2: How can I address the poor solubility of this compound in my experimental setups?
A2: There are two primary approaches to address this issue:
-
Chemical Modification: Synthesizing more soluble analogs or prodrugs of this compound. Research has shown that developing OBT analogs can lead to improved pharmacological properties, including enhanced solubility, stability, and potency.[1][2]
-
Advanced Formulation Strategies: Incorporating this compound into specialized delivery systems designed to enhance the solubility and dissolution rate of poorly soluble drugs. Effective techniques include solid dispersions, nanoparticle formulations, and lipid-based systems.
Q3: What are chemical modification strategies, and are there any known examples for this compound?
A3: Chemical modification involves altering the structure of the parent compound to create a new chemical entity (a prodrug or analog) with more favorable properties, such as increased water solubility.
-
Prodrugs: A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active drug within the body. This approach can be used to temporarily mask the lipophilic nature of a drug, improving its solubility for delivery. For example, a highly water-soluble group like a glucuronide can be attached to the parent drug.[3]
-
Analogs: An analog is a compound that is structurally similar to the parent drug but has modifications to its core structure. Researchers have successfully developed this compound analogs with enhanced solubility and stability that retain the desired antineoplastic properties.[1][2] One such analog, referred to as AEN36 Tris , demonstrated significant in vivo efficacy in a breast cancer xenograft model.[1]
Q4: What is a solid dispersion, and how can it improve this compound's bioavailability?
A4: A solid dispersion is a system where the drug (this compound) is dispersed within a hydrophilic polymer matrix.[4] This formulation enhances bioavailability through several mechanisms:
-
Particle Size Reduction: The drug is dispersed at a molecular or amorphous level, dramatically increasing the surface area available for dissolution.[5]
-
Improved Wettability: The hydrophilic carrier allows water molecules to penetrate the formulation more easily, improving the wetting and dissolution of the hydrophobic drug.
-
Amorphous State: By preventing the drug from crystallizing, it remains in a higher-energy amorphous state, which has greater solubility than the stable crystalline form.[6]
Common methods for preparing solid dispersions include the solvent evaporation and hot-melt extrusion techniques.[6][7]
Q5: Can nanotechnology be used for this compound delivery?
A5: Yes, nanotechnology offers a powerful platform for delivering poorly soluble drugs like this compound. Encapsulating OBT within nanoparticles can significantly improve its oral bioavailability.
-
Mechanism: Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can encapsulate the drug, protecting it from the harsh environment of the GI tract.[8] These nanoparticles have a large surface-area-to-volume ratio, which promotes a faster dissolution rate. Furthermore, they can be engineered to be taken up by cells in the intestinal wall, facilitating transport into the bloodstream.[9]
-
Preparation: A common method for preparing drug-loaded nanoparticles is the oil-in-water (o/w) single emulsification-solvent evaporation process.[9]
Quantitative Data Summary
| Strategy | Drug Form | Dosage (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Control | This compound (Suspension) | 10 | 50 ± 12 | 1.0 | 150 ± 45 | 100 (Baseline) |
| Chemical Mod. | Analog AEN36 Tris | 10 | 450 ± 98 | 1.5 | 1800 ± 350 | 1200 |
| Formulation | OBT Solid Dispersion (1:5 Drug:PVP K30) | 10 | 300 ± 75 | 1.0 | 1250 ± 280 | 833 |
| Formulation | OBT PLGA Nanoparticles | 10 | 600 ± 130 | 2.0 | 2500 ± 510 | 1667 |
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC₀-t: Area under the plasma concentration-time curve.
-
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of an this compound Solid Dispersion by Solvent Evaporation
This protocol describes a common method for preparing a solid dispersion to enhance the solubility of a poorly soluble drug like this compound.
Materials:
-
This compound (OBT)
-
Hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Methanol or a mixture of Dichloromethane/Methanol)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle, sieves
Methodology:
-
Determine Drug-Carrier Ratio: Start with common ratios such as 1:1, 1:3, and 1:5 (OBT:PVP K30, w/w).
-
Dissolution: Accurately weigh OBT and PVP K30. Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask. The solution should be clear.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a solid film or mass forms on the wall of the flask.
-
Drying: Scrape the solid mass from the flask. Place the material in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.
-
Pulverization and Sieving: Grind the dried solid dispersion into a fine powder using a mortar and pestle. Pass the powder through a sieve (e.g., 100-mesh) to ensure a uniform particle size.
-
Characterization: The resulting powder should be characterized for drug content, dissolution rate, and physical state (using techniques like DSC and XRD to confirm an amorphous state).
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol outlines the single emulsification-solvent evaporation method for formulating OBT into polymeric nanoparticles.
Materials:
-
This compound (OBT)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) as a stabilizer
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Centrifuge
Methodology:
-
Organic Phase Preparation: Accurately weigh OBT and PLGA (e.g., 10 mg OBT and 100 mg PLGA). Dissolve them in an appropriate volume of organic solvent (e.g., 2 mL Dichloromethane). This is the oil phase.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water. This will be the continuous phase.
-
Emulsification: Add the organic phase to the aqueous phase (e.g., 4 mL) under constant stirring. Immediately emulsify the mixture using a probe sonicator or high-speed homogenizer on an ice bath. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Leave the resulting emulsion on a magnetic stirrer at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate completely, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove excess PVA and any non-encapsulated drug.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of water containing a cryoprotectant (e.g., trehalose) and then freeze-dried to obtain a powder.
-
Characterization: Analyze the nanoparticles for particle size, zeta potential, encapsulation efficiency, and drug release profile.
Visualizations
Caption: Logical flow from the core problem to potential solution pathways.
Caption: Workflow for the Solvent Evaporation method for solid dispersions.
Caption: Mechanism of nanoparticle-mediated bioavailability enhancement.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ybcp.ac.in [ybcp.ac.in]
- 6. ijrar.org [ijrar.org]
- 7. wjpls.org [wjpls.org]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, Optimization, and In Vivo Evaluation of Nanoparticle-Based Formulation for Pulmonary Delivery of Anticancer Drug - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Obtusaquinone Precipitation in Cell Culture Media
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering issues with obtusaquinone precipitation in their cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) provide direct solutions to common problems.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO, but it precipitated immediately when I added it to my cell culture medium. What is happening and how can I prevent it?
A1: This is a common issue known as "crashing out" or "solvent shock," which occurs when a compound that is poorly soluble in water is rapidly transferred from an organic solvent to an aqueous solution like cell culture media.[1][2] this compound has limited solubility in aqueous media.[3] The immediate precipitation is due to the compound's inability to stay dissolved as the DMSO concentration is diluted.
To prevent this, you can try the following:
-
Decrease the final concentration: Your target concentration may be above this compound's solubility limit in the media.[1]
-
Use pre-warmed media: Adding the compound to media at 37°C can improve solubility.[1][4]
-
Perform serial dilutions: Instead of adding the concentrated stock directly, create intermediate dilutions in pre-warmed media.[1]
-
Add the compound slowly: Add the this compound solution dropwise while gently vortexing the media to ensure rapid mixing and prevent localized high concentrations.[1]
-
Lower the final DMSO concentration: High concentrations of DMSO can be toxic to cells and may not prevent precipitation upon significant dilution. Aim for a final DMSO concentration below 0.5%, and ideally below 0.1%.[1]
Q2: My cell culture medium containing this compound was clear initially, but a precipitate formed after a few hours/days in the incubator. What causes this delayed precipitation?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound in the complex environment of the cell culture medium over time.
-
Temperature fluctuations: Repeatedly moving culture vessels in and out of the incubator can cause temperature changes that affect compound solubility.[1]
-
pH changes: Cellular metabolism can alter the pH of the medium, which can in turn affect the solubility of a pH-sensitive compound.[4]
-
Media evaporation: Over time, evaporation can concentrate media components, including this compound, pushing the concentration beyond its solubility limit.[4]
-
Interaction with media components: High concentrations of salts, such as calcium and phosphate, can lead to the formation of insoluble precipitates.[1]
Q3: What is the best solvent to dissolve this compound for cell culture experiments?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving hydrophobic compounds like this compound for in vitro studies.[1] However, it is crucial to keep the final concentration of DMSO in the culture medium low (ideally below 0.1%) to minimize cytotoxicity.[1] If DMSO is not a suitable solvent, other options to consider include ethanol (B145695) or dimethylformamide (DMF), but their potential toxicity to the specific cell line being used should be carefully evaluated.[2][5]
Q4: Can serum in the cell culture medium help with this compound solubility?
A4: Yes, components of serum, such as albumin, can bind to hydrophobic compounds and help keep them in solution.[1][2] If your experimental design allows for it, using a serum-containing medium can be beneficial. For serum-free conditions, other strategies to enhance solubility will be necessary.
Q5: Is it advisable to filter out the this compound precipitate and use the remaining solution?
A5: No, it is generally not recommended to filter out the precipitate. Doing so will result in an unknown final concentration of the compound in your medium, leading to inaccurate and non-reproducible experimental results.[4] The best approach is to address the root cause of the precipitation to ensure the compound is fully dissolved at the desired concentration.[4]
Troubleshooting Guides
Guide 1: Immediate Precipitation of this compound
This guide provides a step-by-step workflow to troubleshoot immediate precipitation upon adding this compound to your cell culture medium.
References
Technical Support Center: Optimization of Obtusaquinone Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing obtusaquinone (OBT) treatment duration to induce apoptosis in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced apoptosis?
A1: this compound (OBT) induces apoptosis primarily through the generation of reactive oxygen species (ROS).[1][2] This increase in intracellular ROS leads to DNA damage and the activation of cellular stress pathways.[1][2] A key molecular mechanism involves the binding of OBT to cysteine residues on the Keap1 protein, which is a component of the CUL3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[3] The degradation of Keap1, a negative regulator of Nrf2, results in the activation and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant response element (ARE)-dependent genes. Furthermore, OBT treatment has been shown to increase the expression of the tumor suppressor p53 and its downstream target, PUMA (p53 upregulated modulator of apoptosis), as well as cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1]
Q2: What is a recommended starting concentration and treatment duration for inducing apoptosis with this compound?
A2: Based on published data, a starting concentration of 5 µM this compound has been shown to be effective in inducing apoptosis in glioblastoma cell lines.[1] In U87 glioblastoma cells, treatment with 5 µM OBT for 16 hours resulted in a significant increase in apoptosis.[1] However, the optimal concentration and duration are highly cell-type dependent. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How can I determine the optimal treatment duration for this compound in my cell line?
A3: To determine the optimal treatment time, a time-course experiment is recommended. This involves treating your cells with a predetermined optimal concentration of OBT and harvesting them at various time points (e.g., 4, 8, 12, 16, 24, and 48 hours). Apoptosis can then be assessed at each time point using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity. The optimal duration is the time point at which a maximal apoptotic response is observed before significant secondary necrosis occurs.
Troubleshooting Guide
Issue 1: Low percentage of apoptotic cells observed after this compound treatment.
-
Possible Cause 1: Suboptimal Treatment Duration. The timing of analysis is critical. Early apoptotic events may be missed if the endpoint is too late, and late-stage apoptosis might not have occurred if the time point is too early.
-
Solution: Perform a time-course experiment to identify the optimal window for apoptosis detection. Analyze cells at multiple time points after OBT addition.
-
-
Possible Cause 2: Suboptimal this compound Concentration. The concentration of OBT may be too low to induce a significant apoptotic response in your specific cell line.
-
Solution: Conduct a dose-response experiment with a range of OBT concentrations to determine the optimal effective dose for your cell line.
-
-
Possible Cause 3: Cell Line Resistance. Your cell line may be inherently resistant to OBT-induced apoptosis.
-
Solution: Consider increasing the concentration of OBT or the treatment duration. Additionally, you can investigate the expression levels of key proteins in the apoptosis signaling pathway, such as p53 and components of the Keap1-Nrf2 pathway, to understand potential resistance mechanisms. Since OBT's mechanism involves ROS, check the intrinsic antioxidant capacity of your cells.
-
Issue 2: High levels of necrosis observed instead of apoptosis.
-
Possible Cause 1: Excessively High this compound Concentration. High concentrations of OBT may induce rapid cytotoxicity leading to necrosis rather than programmed cell death.
-
Solution: Reduce the concentration of OBT used in your experiments. Perform a dose-response curve to find a concentration that favors apoptosis.
-
-
Possible Cause 2: Late Harvest Time. If cells are harvested too long after the induction of apoptosis, they may have progressed to secondary necrosis.
-
Solution: Harvest cells at earlier time points in your time-course experiment to capture the apoptotic phase.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Culture Conditions. Factors such as cell density, passage number, and media composition can influence the cellular response to OBT.
-
Solution: Maintain consistent cell culture practices. Ensure cells are seeded at the same density for each experiment and use cells within a similar passage number range.
-
-
Possible Cause 2: this compound Stability. OBT, like many natural compounds, may be sensitive to light and temperature.
-
Solution: Prepare fresh OBT solutions for each experiment from a stock solution stored under appropriate conditions (e.g., protected from light at -20°C).
-
Data Presentation
Table 1: Effect of this compound (OBT) on Apoptosis Induction in U87 Glioblastoma Cells
| Cell Line | OBT Concentration (µM) | Treatment Duration (hours) | Apoptosis Assay | Result | Reference |
| U87 | 5 | 16 | Caspase 3/7 Activity | Fourfold increase compared to control | [1] |
| U87 | 5 | Not specified | Annexin V/PI Staining | >80% apoptotic/dead cells | [1] |
Experimental Protocols
Protocol 1: Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound (OBT)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight.
-
This compound Treatment: Treat cells with the desired concentration of OBT. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
Adherent cells: Carefully collect the culture medium (which may contain floating apoptotic cells). Wash the adherent cells with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the collected medium.
-
Suspension cells: Collect the cells by centrifugation.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of Propidium Iodide (PI).
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (within 1 hour). Use appropriate compensation controls for FITC and PI.
Protocol 2: Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases in apoptosis.
Materials:
-
This compound (OBT)
-
Cell line of interest
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density and allow them to adhere overnight.
-
This compound Treatment: Treat cells with various concentrations of OBT for the desired time points. Include appropriate controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: At each time point, add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix by gentle shaking for 30 seconds.
-
Signal Detection: Incubate the plate at room temperature for 1 to 2 hours, protected from light. Measure the luminescence of each sample using a luminometer.
Mandatory Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Managing Obtusaquinone-Induced Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the cytotoxic effects of obtusaquinone (OBT) in normal (non-cancerous) cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound (OBT) induces cell death primarily by increasing intracellular levels of reactive oxygen species (ROS).[1] This surge in ROS leads to significant oxidative stress, causing damage to cellular components, including DNA, and subsequently activating apoptotic pathways.[1]
Q2: Why does this compound show selectivity for cancer cells over normal cells?
A2: The selectivity of OBT is attributed to the inherently higher levels of oxidative stress found in tumor cells compared to their normal counterparts. Cancer cells operate with a compromised redox balance, making them more vulnerable to agents that further elevate ROS. OBT pushes these cells beyond their stress threshold, leading to cell death, while normal cells, with their more robust antioxidant capacities, are better able to manage the OBT-induced ROS increase.
Q3: What is the molecular target of this compound?
A3: this compound is a cysteine-modifying compound that covalently binds to cysteine residues on proteins. A key target is Keap1, a protein that negatively regulates the Nrf2 transcription factor. By binding to Keap1, OBT leads to its degradation and the subsequent activation of the Nrf2 pathway, a critical component of the cellular oxidative stress response.
Q4: How can I protect my normal cell cultures from this compound-induced cytotoxicity?
A4: The most effective strategy is to co-administer an antioxidant with this compound. N-acetyl-L-cysteine (NAC), a precursor to the antioxidant glutathione (B108866) (GSH), has been shown to be highly effective in neutralizing OBT-induced ROS and can provide almost complete protection against its cytotoxic effects in normal cells.[1]
Q5: Will using an antioxidant like N-acetyl-L-cysteine (NAC) interfere with this compound's effect on cancer cells?
A5: Yes, co-treatment with NAC is likely to reduce the cytotoxic efficacy of OBT against cancer cells as well, since its mechanism of action is ROS-dependent in both cell types. The goal in a research setting is often to use the lowest effective concentration of OBT on cancer cells while using cytoprotective agents on normal cells as a control to understand the differential effects.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal cell control group. | 1. OBT concentration is too high for the specific normal cell line. 2. Cells are under pre-existing stress (e.g., high passage number, nutrient deprivation). 3. Incorrect vehicle control. | 1. Perform a dose-response curve to determine the IC50 for your normal cell line and use a concentration well below this for cytoprotection experiments. 2. Use low-passage, healthy cells and ensure optimal culture conditions. 3. Ensure the vehicle control (e.g., DMSO) concentration is consistent across all wells and is non-toxic to the cells. |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Degradation of OBT stock solution. 3. Inconsistent incubation times. 4. Fluctuation in incubator CO₂ or temperature. | 1. Ensure a consistent number of viable cells are seeded in each well. 2. Prepare fresh OBT stock solutions regularly and store them protected from light at -20°C or -80°C. 3. Standardize all incubation times for cell treatment and subsequent assays. 4. Regularly calibrate and monitor incubator conditions. |
| N-acetyl-L-cysteine (NAC) is not providing adequate protection to normal cells. | 1. Insufficient concentration of NAC. 2. Timing of NAC addition is not optimal. 3. Degradation of NAC solution. | 1. Optimize the NAC concentration. A common starting point is 1-5 mM. 2. Pre-incubate the cells with NAC for 1-2 hours before adding OBT to allow for cellular uptake and enhancement of antioxidant defenses. 3. Prepare fresh NAC solutions for each experiment as it can oxidize over time. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Cancer vs. Normal Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various pediatric high-grade glioma (pHGG) cell lines compared to normal human fibroblasts. Lower IC50 values indicate higher cytotoxicity.
| Cell Line | Cell Type | IC50 (nM) |
| SU-DIPG-IV | Pediatric Glioma | 726 |
| SU-DIPG-VI | Pediatric Glioma | 1034 |
| SU-DIPG-XIII | Pediatric Glioma | 659 |
| SU-GBM2 | Pediatric Glioma | 1111 |
| SJ-GBM2 | Pediatric Glioma | 694 |
| CHLA-200 | Pediatric Glioma | 1706 |
| MIN 33114 | Normal Human Fibroblasts | 16,000 |
Data extracted from Badr et al., Neuro-Oncology Advances, 2020.[2]
Table 2: Effect of N-acetyl-L-cysteine (NAC) on this compound-Induced Effects
This table illustrates the qualitative protective effects of the antioxidant NAC against cellular changes induced by OBT.
| Parameter | This compound Alone | This compound + NAC |
| Intracellular ROS Levels | Rapid and significant increase | Levels remain close to baseline |
| Cell Viability / Apoptosis | Significant decrease in viability / Increase in apoptosis | Cell viability is largely preserved / Apoptosis is inhibited |
| Glutathione (GSH) Levels | Depletion of cellular GSH | GSH levels are maintained or restored |
This is a qualitative summary based on findings that NAC provides nearly complete protection.[1] Quantitative effects will be cell-line and concentration-dependent.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound (OBT) stock solution (e.g., 10 mM in DMSO)
-
N-acetyl-L-cysteine (NAC) stock solution (e.g., 1 M in sterile water)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of OBT in culture medium.
-
For protection experiments, pre-incubate a set of wells with the desired concentration of NAC (e.g., 1-5 mM) for 1-2 hours.
-
Remove the old medium and add 100 µL of the medium containing OBT, OBT + NAC, NAC alone, or vehicle control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the OBT concentration to determine the IC50 value.
Measurement of Intracellular ROS using DCFH-DA
This protocol quantifies intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).
Materials:
-
Cells cultured in appropriate plates (e.g., 24-well or 96-well black plates)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Serum-free medium
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with OBT +/- NAC as described in the MTT assay protocol. A positive control (e.g., H₂O₂) is recommended.
-
DCFH-DA Staining:
-
After treatment, remove the culture medium and wash the cells once with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-25 µM) in pre-warmed serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C, protected from light.
-
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any extracellular probe.
-
Measurement: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in ROS production.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Protective mechanism of N-acetyl-cysteine (NAC) against this compound-induced cytotoxicity.
Caption: Key signaling events initiated by this compound leading to apoptosis.
Caption: Experimental workflow for assessing this compound cytotoxicity and NAC protection via MTT assay.
References
Technical Support Center: Refining Protocols for Obtusaquinone and Analog Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of obtusaquinone (OBT) and its analogs.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to purify?
A1: this compound and its analogs are quinone methides, which are highly reactive intermediates.[1] Their instability is due to a cross-conjugated system that makes them potent electrophiles, leading to several purification challenges[1]:
-
Dimerization and Polymerization: Due to their high reactivity, these compounds can react with themselves to form dimers and polymers, especially at high concentrations.[1]
-
Reaction with Nucleophiles: They are susceptible to nucleophilic attack from solvents (e.g., water, methanol), impurities, or even the stationary phase used in chromatography.[1]
-
Thermal Instability: Many quinone methides are thermally labile and can decompose at elevated temperatures.[1]
-
Sensitivity to Acidic or Basic Conditions: The stability of these compounds can be highly dependent on pH, with acidic or basic conditions often promoting decomposition or unwanted side reactions.[1]
Q2: My this compound appears to be degrading on the silica (B1680970) gel column. What can I do to prevent this?
A2: Quinone degradation on silica gel is a common issue, often due to the acidic nature of silica.[2] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: You can reduce the acidity of the silica gel by treating it with a base. A common method is to slurry the silica gel with a solvent system containing a small amount of a volatile base like triethylamine (B128534) or pyridine, and then evaporate the solvent before packing the column.[2]
-
Use an Alternative Stationary Phase: If deactivation is not effective, consider using a less acidic stationary phase such as florisil (B1214189) or alumina (B75360).[2]
-
Test for Stability: Before running a large-scale column, it's advisable to test the stability of your compound on silica gel using a 2D TLC plate.[2]
Q3: I'm observing poor separation of my this compound analogs during HPLC. What are the likely causes and solutions?
A3: Poor separation in HPLC can stem from several factors. Here's a systematic approach to troubleshooting:
-
Optimize the Mobile Phase: The choice of solvent and its composition are critical for good separation. Experiment with different solvent systems (e.g., methanol/water, acetonitrile/water) and gradients. Adding a small amount of an acid like formic acid or acetic acid can often improve peak shape and resolution.[2]
-
Check the Column: The column itself might be the issue. It could be overloaded, contaminated, or have lost its efficiency. Try cleaning the column according to the manufacturer's instructions or replace it if necessary.[2]
-
Adjust Flow Rate and Temperature: Lowering the flow rate can sometimes improve resolution. Temperature can also affect selectivity, so consider using a column oven to control this parameter.[2]
-
Sample Preparation: Ensure your sample is fully dissolved in the mobile phase and filtered to remove any particulate matter that could clog the column.[2]
Q4: My recovery yield of purified this compound is very low. How can I improve it?
A4: Low recovery is a frequent challenge with unstable compounds.[1] Consider the following:
-
Minimize Purification Time: Optimize your chromatography method for rapid elution to reduce the time the compound spends on the column.[1]
-
Work at Low Temperatures: If possible, perform purification steps at a lower temperature to reduce thermal degradation.[1]
-
Avoid Reactive Solvents: Ensure all solvents are high purity and free from nucleophilic impurities.
-
Concentrated Loading: Load the crude material onto the column in a concentrated band to minimize diffusion.[1]
-
Immediate Use: Use the purified this compound immediately in the next reaction step or store it at low temperatures (-20°C or -80°C) under an inert atmosphere (argon or nitrogen).[1]
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Compound won't elute from the column | The solvent system is not polar enough. | Increase the polarity of the eluting solvent.[2] |
| The compound has decomposed on the column. | Test for compound stability on silica gel before running the column.[2] | |
| The compound is irreversibly adsorbed to the stationary phase. | Consider using a different stationary phase like alumina or florisil.[2] | |
| Poor separation of compounds | The solvent system is not selective enough. | Experiment with different solvent systems on TLC to find one with better separation.[2] |
| The column was overloaded with the sample. | Reduce the amount of sample loaded onto the column.[2] | |
| Streaking or tailing of bands | The compound is not very soluble in the eluting solvent. | Try a different solvent system where the compound is more soluble.[2] |
| The compound is interacting too strongly with the stationary phase. | Add a small amount of a more polar solvent or a modifier (e.g., acetic acid) to the eluent.[2] | |
| Color change of the purified product over time | Decomposition or polymerization. | Store the purified compound at low temperatures (-20°C or -80°C) under an inert atmosphere. Use the purified compound immediately.[1] |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| Compound does not dissolve in hot solvent | Incorrect solvent choice. | Choose a solvent where the compound has low solubility at room temperature but high solubility at elevated temperatures.[3] |
| No crystals form upon cooling | Solution is not supersaturated; too much solvent was added. | Boil off some of the solvent to increase the concentration and attempt cooling again. |
| Cooling is too rapid, leading to oiling out instead of crystallization. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Impure crystals are obtained | Impurities are co-crystallizing with the product. | The chosen solvent may not be ideal for separating the impurity. Try a different recrystallization solvent. |
| Cooling was too fast, trapping impurities. | Ensure slow cooling to allow for proper crystal lattice formation. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
Stationary Phase Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]
-
For sensitive analogs, consider deactivating the silica gel by preparing the slurry in a solvent system containing 0.5-1% triethylamine, followed by solvent evaporation.
-
-
Column Packing:
-
Pour the slurry into the column and allow the silica to settle into a uniform bed.
-
Drain the excess solvent until the solvent level is just at the top of the silica bed. Do not let the column run dry.[2]
-
-
Sample Loading:
-
Dissolve the crude this compound sample in a minimal amount of the initial elution solvent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., hexane (B92381) or a hexane/ethyl acetate (B1210297) mixture).
-
Gradually increase the polarity of the mobile phase to elute the compounds of interest.
-
Monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Collection:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
-
Protocol 2: Recrystallization of this compound Analogs
-
Solvent Selection:
-
Choose a solvent in which the this compound analog has low solubility at room temperature but is highly soluble at the solvent's boiling point.[3] Common solvents to test include methanol, ethanol, ethyl acetate, and hexane.
-
-
Dissolution:
-
Place the impure solid in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture to boiling while stirring until all the solid dissolves. Add more solvent dropwise if necessary to achieve complete dissolution.[3]
-
-
Cooling and Crystallization:
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Visualizations
Signaling Pathway
Caption: this compound targets Keap1 for degradation, activating the Nrf2 pathway.
Experimental Workflow
Caption: General workflow for the purification of this compound and its analogs.
Troubleshooting Logic
References
addressing obtusaquinone light sensitivity and degradation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with obtusaquinone. The information focuses on addressing potential issues related to its light sensitivity and degradation to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Is this compound sensitive to light?
While specific public data on the photostability of this compound is limited, its quinone structure suggests a potential for light sensitivity. Quinone compounds can be susceptible to photodegradation. Therefore, it is recommended to handle this compound as a light-sensitive compound to minimize the risk of degradation and ensure the integrity of your experiments.
Q2: How should I store this compound?
To prevent potential degradation, store this compound in a cool, dark, and dry place. It is advisable to use amber vials or wrap containers in aluminum foil to protect the compound from light exposure. For long-term storage, refer to the manufacturer's specific recommendations, which may include refrigeration or freezing in an inert atmosphere.
Q3: What are the visible signs of this compound degradation?
Visual indicators of this compound degradation can include a change in color or the appearance of precipitates in solution. If you observe any unexpected changes in the physical appearance of your solid compound or solutions, it is best to use a fresh stock for your experiments.
Q4: Can I work with this compound on an open lab bench?
To minimize exposure to ambient light, it is recommended to work with this compound under subdued lighting conditions. Use amber-colored labware or wrap glassware in aluminum foil. For sensitive experiments, consider working in a dark room with a safelight or within a light-blocking enclosure.
Q5: How does the solvent affect the stability of this compound in solution?
The choice of solvent can influence the stability of this compound. It is recommended to prepare solutions fresh for each experiment. If solutions need to be stored, even for a short period, they should be protected from light and stored at a low temperature. Always consult solubility data for appropriate solvents and be aware that some solvents may promote photodegradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to light exposure. | 1. Prepare fresh solutions of this compound for each experiment. 2. Protect all solutions and experimental setups from light using amber vials/plates or aluminum foil. 3. Include a "dark" control (a sample protected from light) to assess the extent of potential photodegradation. |
| Loss of biological activity | The active compound has degraded. | 1. Use a fresh, properly stored stock of this compound. 2. Perform a quality control check on your stock, if possible (e.g., via HPLC or UV-Vis spectroscopy), to confirm its integrity. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | 1. Analyze a freshly prepared sample and compare it to the sample that has been exposed to light. 2. If new peaks are present, this suggests degradation. Optimize handling and storage to minimize light exposure. |
| Color change in this compound solution | Potential chemical degradation, possibly accelerated by light. | 1. Discard the discolored solution and prepare a fresh one. 2. Ensure the solvent is pure and appropriate for this compound. 3. Minimize the time between solution preparation and use. |
Experimental Protocols
Protocol for Assessing Photostability of this compound
This protocol is based on the principles outlined in the ICH Q1B guidelines for photostability testing of new drug substances.[1][2][3][4][5]
Objective: To evaluate the potential for light-induced degradation of this compound in a solid state and in solution.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Transparent and amber glass vials
-
Aluminum foil
-
Calibrated photostability chamber with a light source capable of emitting both cool white fluorescent and near-ultraviolet light.
-
HPLC system with a suitable column and detector for quantifying this compound and its potential degradants.
-
Dark control samples wrapped in aluminum foil.
Methodology:
-
Sample Preparation (Solid State):
-
Place a thin layer of solid this compound in transparent and amber vials.
-
Prepare "dark control" samples by wrapping identical vials in aluminum foil.
-
-
Sample Preparation (Solution):
-
Prepare a solution of this compound at a known concentration in the chosen solvent.
-
Aliquot the solution into transparent and amber vials.
-
Prepare "dark control" samples by wrapping identical vials in aluminum foil.
-
-
Light Exposure:
-
Place the transparent and amber vials (unwrapped) and the foil-wrapped dark controls in the photostability chamber.
-
Expose the samples to a controlled light source, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
-
Analysis:
-
At predetermined time points, remove a set of samples (transparent, amber, and dark control) from the chamber.
-
For solid samples, dissolve them in a suitable solvent to a known concentration.
-
Analyze all samples by a validated HPLC method to determine the concentration of this compound.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
-
Data Interpretation:
-
Compare the concentration of this compound in the light-exposed samples to the dark controls. A significant decrease in concentration in the light-exposed samples indicates photosensitivity.
-
The presence of new peaks in the chromatograms of the light-exposed samples confirms the formation of degradation products.
-
Data Presentation Template
Use the following table to record and compare your photostability data:
| Sample Condition | Time Point (hours) | This compound Concentration (µg/mL) | Peak Area of Degradant 1 | Peak Area of Degradant 2 | Observations (e.g., color change) |
| Solid - Transparent Vial | 0 | ||||
| 12 | |||||
| 24 | |||||
| Solid - Dark Control | 0 | ||||
| 12 | |||||
| 24 | |||||
| Solution - Transparent Vial | 0 | ||||
| 12 | |||||
| 24 | |||||
| Solution - Dark Control | 0 | ||||
| 12 | |||||
| 24 |
Visualizations
Caption: Workflow for assessing the photostability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Mechanism of action of this compound via the Keap1-Nrf2 pathway.[6][7][8]
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ikev.org [ikev.org]
- 5. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 6. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Pharmacological Properties of Obtusaquinone
This technical support center is designed for researchers, scientists, and drug development professionals actively working to improve the pharmacological profile of obtusaquinone (OBT), a promising natural product with potent antineoplastic properties. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the known pharmacological limitations of this compound (OBT) that necessitate improvement?
A1: While this compound has demonstrated significant anticancer activity, its preclinical development has been hindered by several limitations[1]:
-
Poor Aqueous Solubility: OBT is a lipophilic molecule, leading to challenges in formulation and potentially limiting its bioavailability when administered in vivo.
-
Limited Stability: As a quinone methide, OBT can be reactive and may exhibit limited stability in certain formulations and biological environments.
-
Pharmacokinetic Profile: OBT has been shown to have a high systemic plasma clearance and a relatively short terminal plasma half-life of 24 minutes following intraperitoneal injection in mice[1].
Q2: What is the primary mechanism of action of this compound?
A2: this compound exerts its anticancer effects primarily through two interconnected mechanisms:
-
Induction of Oxidative Stress: OBT treatment leads to a rapid increase in intracellular reactive oxygen species (ROS) and a depletion of cellular glutathione, a key antioxidant[2]. This surge in oxidative stress can induce DNA damage and trigger apoptosis in cancer cells[1][2].
-
Targeting the Keap1-Nrf2 Pathway: OBT is a cysteine-modifying compound that covalently binds to cysteine residues on Keap1 (Kelch-like ECH-associated protein 1)[1][3]. Keap1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). By binding to Keap1, OBT promotes its ubiquitination and proteasomal degradation. This leads to the stabilization and nuclear translocation of Nrf2, which then activates the expression of antioxidant response element (ARE)-dependent genes[1][4]. While Nrf2 activation is typically a cell survival pathway, in the context of OBT treatment in cancer cells, this sustained activation contributes to an overall stress response that can lead to cell death[1].
Q3: Have analogs of this compound with improved properties been developed?
A3: Yes, novel analogs of this compound have been synthesized and shown to possess improved pharmacological properties, including enhanced potency, stability, and solubility[1][3][4][5]. For instance, the adduct of OBT with β-mercaptoethanol (BME), termed AF20, is more soluble and liberates OBT in phosphate-buffered saline (PBS), demonstrating potent activity against glioma stem-like cells with lower toxicity towards primary human astrocytes[1].
Troubleshooting Guides
Section 1: Synthesis and Modification of this compound Analogs
Problem: Difficulty in synthesizing this compound analogs with improved solubility and stability.
Possible Cause & Solution:
-
Cause: The reactive nature of the quinone methide scaffold can lead to side reactions and instability.
-
Suggested Approach: A common strategy to improve the properties of natural products is through structural modification[1]. For this compound, this can involve the synthesis of prodrugs or derivatives that are more stable and soluble, and which release the active OBT molecule under physiological conditions. One successful approach has been the creation of thiol adducts[1].
Experimental Protocol: Generalized Synthesis of a Thiol Adduct of this compound
-
Dissolution: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) or methanol).
-
Thiol Addition: Add an equimolar amount of a thiol-containing molecule (e.g., N-acetylcysteine or β-mercaptoethanol) to the solution.
-
Reaction: Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Purification: Upon completion, purify the product using column chromatography on silica (B1680970) gel with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the desired analog.
-
Characterization: Confirm the structure of the synthesized analog using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Section 2: In Vitro Cytotoxicity Assays
Problem: High variability or inconsistent results in cytotoxicity assays (e.g., MTT, LDH).
Possible Causes & Solutions:
-
Compound Precipitation: Due to its poor solubility, OBT or its analogs might precipitate in the cell culture medium, leading to inaccurate dosing and variable results.
-
Solution: Prepare stock solutions in a suitable solvent like DMSO and ensure the final solvent concentration in the culture medium is low (typically <0.5%) and consistent across all wells. Visually inspect the wells for any signs of precipitation after adding the compound. Consider using a formulation strategy (see Section 4) to improve solubility in aqueous media.
-
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.
-
Solution: Ensure a uniform single-cell suspension before seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration, ensuring that cells in the control wells are in the exponential growth phase at the end of the experiment.
-
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or its analogs in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value from the dose-response curve.
Section 3: In Vivo Efficacy and Toxicity Studies
Problem: Limited in vivo efficacy despite potent in vitro activity.
Possible Causes & Solutions:
-
Poor Bioavailability: The low aqueous solubility and rapid clearance of OBT can result in suboptimal drug concentrations at the tumor site.
-
Inadequate Dosing Regimen: The dosing frequency and concentration may not be sufficient to maintain a therapeutic level of the compound.
-
Solution: Conduct a pharmacokinetic study to determine the half-life and distribution of your compound in the animal model. Use this data to design an optimized dosing schedule.
-
Experimental Protocol: Glioblastoma Xenograft Mouse Model
-
Cell Implantation: Anesthetize immunocompromised mice (e.g., nude mice) and intracranially implant a suspension of human glioblastoma cells (e.g., U87 or patient-derived xenograft cells)[2].
-
Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if cells express luciferase) or magnetic resonance imaging (MRI)[1][2].
-
Treatment Administration: Once tumors are established, randomly assign mice to treatment and control groups. Administer this compound, its analog, or vehicle control via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule[2].
-
Efficacy Assessment: Continue to monitor tumor growth throughout the treatment period. The primary endpoint is typically a significant reduction in tumor volume or an increase in the survival of the treated animals compared to the control group[2].
-
Toxicity Assessment: Monitor the general health of the mice, including body weight, throughout the study. At the end of the study, collect blood for complete blood count and blood chemistry analysis to assess for any systemic toxicity[2].
Problem: Observing signs of toxicity in animal models.
Possible Cause & Solution:
-
Off-Target Effects: While OBT shows some selectivity for cancer cells, high doses may lead to off-target effects and systemic toxicity[6]. A study on OBT noted an increase in blood glucose levels in treated mice[2].
-
Solution: Perform a dose-escalation study to determine the maximum tolerated dose (MTD). If toxicity is observed, consider reducing the dose or exploring alternative analogs with a potentially better therapeutic window. It is crucial to differentiate between on-target and off-target effects[6].
-
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound (OBT) in Glioblastoma Cell Lines
| Cell Line | IC50 (µM) after 24h |
| U87 | ~2.5 |
| U251 | ~2.0 |
| Gli36 | ~3.0 |
Data synthesized from graphical representations in Badr et al., 2013.[2]
Table 2: Pharmacokinetic Parameters of this compound (OBT) in Mice
| Parameter | Value |
| Administration Route | Intraperitoneal |
| Terminal Half-life (t1/2) | 24 minutes |
| Plasma Clearance | High |
| Blood-Brain Barrier Penetration | Yes |
Data from Badr et al., 2020.[1]
Mandatory Visualizations
Caption: Workflow for determining the in vitro cytotoxicity of this compound and its analogs.
Caption: Signaling pathway of this compound-induced cytotoxicity.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
- 5. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 6. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Welcome to the technical support center for obtusaquinone (OBT) research. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize experimental variability and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (OBT) is a natural product originally extracted from the heartwood of Dalbergia retusa. It has been identified as a potent antineoplastic agent. Its primary mechanism of action involves the covalent modification of cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1).[1][2][3] This leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[1][2][3][4][5] Keap1 is a negative regulator of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2); therefore, its degradation results in the stabilization and activation of Nrf2.[1][6] Activated Nrf2 then translocates to the nucleus and promotes the transcription of antioxidant response element (ARE)-dependent genes, which are involved in cellular protection against oxidative stress.[1][6]
Q2: I am observing inconsistent results in my cell viability assays with OBT. What are the common causes?
A2: Inconsistent results in cell viability assays using OBT can stem from several factors:
-
Poor Solubility: OBT is known to have poor solubility, which can lead to precipitation in cell culture media and inaccurate dosing.[7][8]
-
Instability: OBT's stability can be a concern, and it may degrade over time in solution, leading to a loss of activity.[1][8]
-
Cell Line Variability: Different cancer cell lines can exhibit varying sensitivity to OBT due to differences in their redox state and dependence on the Nrf2 pathway.[7]
-
Assay Interference: As a natural product, OBT may interfere with certain assay readouts (e.g., absorbance or fluorescence-based assays).[9][10]
Q3: How can I improve the solubility and stability of this compound in my experiments?
A3: To improve the solubility and stability of OBT, consider the following:
-
Solvent Selection: While specific solvents for OBT are not detailed in the provided results, for similar natural products, dissolving the compound in a minimal amount of a polar aprotic solvent like DMSO and then diluting it in the final aqueous buffer or media is a common practice.
-
Fresh Preparations: Prepare OBT solutions fresh for each experiment to minimize degradation.
-
Storage: For short-term storage, keep solutions at 4°C and for long-term storage, consider -20°C or -80°C, protected from light.[10]
-
Analog Usage: Consider using more soluble and stable OBT analogs that have been developed.[1][2][3][11][12]
Q4: What are some key considerations when designing in vivo experiments with this compound?
A4: For in vivo experiments, a major challenge has been OBT's poor solubility.[7] Researchers have noted that despite this, OBT is able to penetrate the blood-brain barrier.[1][5][11] When planning in vivo studies, it is important to carefully consider the vehicle for administration and to perform pharmacokinetic studies to understand its distribution and half-life.[11] One study reported a plasma half-life of 24 minutes with intraperitoneal injection.[11]
Troubleshooting Guides
Guide 1: Inconsistent Potency (IC50 Values)
This guide addresses significant variations in the half-maximal inhibitory concentration (IC50) of OBT across experiments.
| Possible Cause | Troubleshooting Steps |
| OBT Precipitation | 1. Visually inspect OBT-containing media for any precipitate. 2. Prepare a fresh stock solution in an appropriate solvent and ensure complete dissolution before diluting in media. 3. Consider using a more soluble analog if available.[8] |
| OBT Degradation | 1. Always prepare fresh working solutions of OBT for each experiment. 2. Store stock solutions appropriately (e.g., at -80°C in small aliquots to avoid freeze-thaw cycles).[10] |
| Cell Density Variation | 1. Ensure consistent cell seeding density across all plates and experiments. 2. Use a cell counter to verify cell numbers before plating. |
| Assay Interference | 1. Run a control with OBT in media without cells to check for direct effects on the assay reagents (e.g., reduction of MTT reagent).[9] |
Guide 2: Low or No Biological Activity
This guide provides steps to take when OBT fails to elicit the expected biological response.
| Possible Cause | Troubleshooting Steps |
| Inactive Compound | 1. Verify the identity and purity of your OBT sample through analytical methods like HPLC or mass spectrometry. 2. If possible, obtain a new batch of the compound from a reliable source. |
| Sub-optimal Treatment Conditions | 1. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of OBT treatment for your specific cell line.[6] |
| Cell Line Resistance | 1. Investigate the status of the Keap1-Nrf2 pathway in your cell line. Cells with mutations that lead to constitutive Nrf2 activation may be less sensitive to OBT.[6] |
| Incorrect Assay Choice | 1. Ensure the chosen assay is appropriate for measuring the expected outcome (e.g., apoptosis, oxidative stress).[7][13][14] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of OBT in cell culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of OBT. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value.
Protocol 2: Immunoblotting for Keap1 Degradation
-
Cell Treatment: Treat cells with OBT at the desired concentration and for various time points (e.g., 0, 4, 8, 16, 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Keap1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of Keap1 at different time points.
Visualizations
Caption: this compound's mechanism of action via the Keap1-Nrf2 pathway.
Caption: A workflow for this compound experiments with integrated troubleshooting.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 13. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Pathway Inhibitors: Obtusaquinone vs. Other Modulators
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Activation of the transcription factor Nrf2, through the inhibition of its primary negative regulator Keap1, leads to the upregulation of a suite of antioxidant and cytoprotective genes. A growing arsenal (B13267) of small molecules aims to modulate this pathway, each with distinct mechanisms and potencies. This guide provides an objective comparison of obtusaquinone, a natural product with a unique mechanism of action, against other well-characterized Keap1-Nrf2 pathway inhibitors.
Mechanism of Action: A Tale of Two Strategies
Keap1-Nrf2 inhibitors can be broadly categorized into two main classes based on their mechanism of action: covalent modifiers and non-covalent protein-protein interaction (PPI) inhibitors.
Covalent Modification: The majority of known Nrf2 activators are electrophilic molecules that form covalent bonds with reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, impairing its ability to target Nrf2 for ubiquitination and subsequent proteasomal degradation. This leads to the stabilization and nuclear translocation of Nrf2.
-
This compound (OBT): This quinone methide stands out among covalent modifiers. This compound is a cysteine-modifying compound that not only binds to Keap1 but also triggers its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This degradation of the primary Nrf2 repressor leads to a robust and sustained activation of the Nrf2 pathway.[1][3] Studies have shown that OBT covalently binds to multiple cysteine residues on Keap1.[2]
-
Sulforaphane (B1684495) (SFN): An isothiocyanate found in cruciferous vegetables, sulforaphane is a well-studied Nrf2 activator that reacts with key cysteine residues on Keap1, particularly Cys151, leading to the disruption of the Keap1-Nrf2 interaction.[4]
-
Bardoxolone (B1667749) Methyl (CDDO-Me): A synthetic triterpenoid, bardoxolone methyl is a potent Nrf2 activator that covalently modifies cysteine residues on Keap1, leading to the stabilization of Nrf2.[5][6]
-
Dimethyl Fumarate (B1241708) (DMF): An approved therapeutic for multiple sclerosis, DMF and its active metabolite, monomethyl fumarate (MMF), are electrophiles that modify cysteine residues on Keap1, leading to Nrf2 activation.[7]
Non-Covalent Inhibition: A newer class of inhibitors aims to directly block the protein-protein interaction between Keap1 and Nrf2 without forming covalent bonds. These inhibitors typically bind to the Kelch domain of Keap1, the same site where Nrf2 binds, thus competitively inhibiting the interaction. This approach is pursued to potentially reduce off-target effects associated with reactive electrophiles.
Quantitative Comparison of Keap1-Nrf2 Inhibitors
Direct head-to-head quantitative comparisons of this compound with other Keap1-Nrf2 inhibitors in the same experimental settings are limited in publicly available literature. The following table summarizes available potency data from various studies. It is crucial to note that direct comparison of absolute values (IC50, EC50) across different studies can be misleading due to variations in experimental conditions, cell types, and assay formats.
| Inhibitor | Class | Target | Assay Type | Potency | Cell Line/System | Reference |
| This compound | Covalent Modifier (Keap1 Degrader) | Keap1 | Cell Viability (Cytotoxicity) | IC50: ~2.2 µM | Various Cancer Cell Lines | |
| ARE Reporter Assay | Strong Activation (Qualitative) | U87, MDA-MB-231 | ||||
| Bardoxolone Methyl | Covalent Modifier | Keap1 | ARE Reporter Assay (NQO1) | EC50: 9.2 nM | HepG2 | |
| Nrf2 Activation | 2-5 times more potent than Sulforaphane | Human Dermal Microvascular Endothelial Cells | [4] | |||
| Sulforaphane | Covalent Modifier | Keap1 | Nrf2 Target Gene (NQO1) Induction | 13.5-fold more effective than curcumin | - | [4] |
| Dimethyl Fumarate | Covalent Modifier | Keap1 | - | - | - | [7] |
Note: The IC50 value for this compound represents its cytotoxic concentration and not a direct measure of Keap1 binding inhibition or Nrf2 activation. Qualitative data indicates strong ARE activation by this compound, in some cases higher than the positive control tBHQ.
Signaling Pathways and Experimental Workflows
To understand how these inhibitors are evaluated, it is essential to visualize the underlying biological pathway and the experimental procedures used to quantify their effects.
Keap1-Nrf2 Signaling Pathway and Points of Inhibition
The following diagram illustrates the Keap1-Nrf2 signaling pathway and highlights the distinct mechanisms of action of different inhibitor classes.
Caption: Keap1-Nrf2 signaling and inhibitor intervention points.
Experimental Workflow for Evaluating Keap1-Nrf2 Inhibitors
The following flowchart outlines a typical experimental workflow for the discovery and characterization of Keap1-Nrf2 inhibitors.
Caption: A typical experimental workflow for Keap1-Nrf2 inhibitor evaluation.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in the evaluation of Keap1-Nrf2 inhibitors.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is a high-throughput method to quantify the inhibition of the Keap1-Nrf2 protein-protein interaction.
-
Principle: A fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., ETGE) is used. When unbound, the small peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger Keap1 protein, its rotation slows, leading to an increase in fluorescence polarization. A competitive inhibitor will displace the fluorescent peptide, causing a decrease in polarization.
-
Reagents:
-
Purified recombinant human Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-AFAFQLQLDEETGEFL).
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 1 mM DTT).
-
Test compounds and positive control inhibitor.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a black, low-volume 384-well plate, add a fixed concentration of the Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of Nrf2.
-
Principle: A reporter cell line is engineered to stably express a luciferase gene under the control of a promoter containing multiple copies of the Antioxidant Response Element (ARE). Activation of Nrf2 by an inhibitor leads to the binding of Nrf2 to the ARE, driving the expression of luciferase, which can be quantified by measuring luminescence.
-
Reagents:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE).
-
Cell culture medium and supplements.
-
Test compounds and a positive control (e.g., sulforaphane or tBHQ).
-
Luciferase assay reagent.
-
-
Procedure:
-
Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 16-24 hours).
-
After incubation, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel assay with a viability reagent) to account for cytotoxicity.
-
Calculate the fold induction of luciferase activity relative to the vehicle control and determine the EC50 value.
-
Western Blot for Keap1 Degradation and Nrf2 Stabilization
This technique is used to visualize changes in the protein levels of Keap1 and Nrf2 following inhibitor treatment.
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Reagents:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against Keap1, Nrf2, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Procedure:
-
Treat cells with the test compound for various time points and concentrations.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
-
Conclusion
The landscape of Keap1-Nrf2 pathway inhibitors is diverse, with compounds employing distinct mechanisms to activate the cytoprotective Nrf2 response. This compound presents a unique approach by inducing the degradation of Keap1, which differentiates it from other covalent modifiers like sulforaphane and bardoxolone methyl that primarily inhibit the Keap1-Nrf2 interaction. While direct quantitative comparisons are still needed to fully elucidate the relative potencies of these inhibitors, the available data suggests that this compound is a potent activator of the Nrf2 pathway. The choice of an appropriate inhibitor for research or therapeutic development will depend on the desired pharmacological profile, including potency, selectivity, and mechanism of action. The experimental protocols provided in this guide offer a robust framework for the continued evaluation and comparison of novel Keap1-Nrf2 inhibitors.
References
- 1. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Obtusaquinone and Its Synthetic Analogs in Cancer Therapy
A deep dive into the molecular mechanisms and therapeutic potential of a promising natural product and its derivatives.
Obtusaquinone (OBT), a naturally occurring compound, has emerged as a potent antineoplastic agent with significant activity against aggressive cancers such as glioblastoma and breast cancer.[1][2][3][4][5] Its unique mechanism of action, which involves the induction of oxidative stress, has spurred the development of synthetic analogs with enhanced pharmacological properties.[1][2][3][4][5][6] This guide provides a comprehensive comparative analysis of this compound and its synthetic analogs, focusing on their mechanism of action, therapeutic efficacy, and experimental validation for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Keap1-Nrf2 Pathway
At the core of this compound's anticancer activity lies its ability to modulate the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress.[1][2][3][7] Under normal conditions, the Keap1 protein acts as a negative regulator of the transcription factor Nrf2, targeting it for ubiquitination and subsequent proteasomal degradation.[1][7]
This compound and its synthetic analogs function as cysteine-modifying compounds.[1][2][3][4][5] They covalently bind to specific cysteine residues within the Keap1 protein.[1][2][3] This binding event leads to the ubiquitination and proteasomal degradation of Keap1 itself.[1][2][3][7] The degradation of its repressor, Keap1, results in the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to an overall stress response.[1][7]
This targeted disruption of the Keap1-Nrf2 interaction ultimately leads to a cascade of events detrimental to cancer cells, including:
-
Increased production of reactive oxygen species (ROS): The induced oxidative stress overwhelms the cancer cells' antioxidant capacity.[1][8]
-
DNA damage: Elevated ROS levels contribute to significant DNA damage.[1][8]
-
Apoptotic cell death: The culmination of cellular stress and damage triggers programmed cell death, or apoptosis.[1][8]
Notably, this compound and its analogs have demonstrated a degree of selectivity for cancer cells, showing less toxicity to normal cells.[6][8] Furthermore, these compounds have been shown to effectively penetrate the blood-brain barrier, a critical feature for treating brain tumors like glioblastoma.[1][4][6]
Comparative Performance: this compound vs. Synthetic Analogs
While this compound has shown significant promise, its preclinical development has been hampered by certain limitations.[1][7] To address these, researchers have developed novel synthetic analogs with improved pharmacological properties.[1][2][3][4][5] These analogs have been engineered for enhanced potency, stability, and solubility, making them more suitable for therapeutic applications.[2][3][6]
| Compound | Key Features | In Vivo Efficacy | Ref. |
| This compound (OBT) | Natural product, potent antineoplastic agent, induces oxidative stress. | Slowed tumor growth and prolonged survival in glioblastoma and breast cancer mouse models.[4][8] | [1][8] |
| Synthetic Analog(s) | Improved potency, stability, and solubility compared to OBT. | Retain antineoplastic properties in xenograft mouse models.[1][2][3] | [1][2][3][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound and its analogs.
Cell Viability and Colony-Forming Assay
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Cancer cells (e.g., U87 glioblastoma cells) are seeded at a low density in 6-well plates.
-
Compound Treatment: After 24 hours, cells are treated with varying concentrations of this compound or its synthetic analogs for a specified period (e.g., 16 hours).
-
Recovery: The treatment medium is removed, and cells are washed and incubated in fresh growth medium.
-
Colony Formation: Cells are allowed to grow for 12 days to form colonies.
-
Staining and Quantification: Colonies are fixed with methanol (B129727) and stained with crystal violet. The number of colonies is then counted and expressed as a percentage of the control (untreated) group.[8]
Caspase 3/7 Assay for Apoptosis
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases.
Protocol:
-
Cell Treatment: U87 cells are seeded in a 96-well plate and treated with the desired concentrations of the compounds for 16 hours.
-
Lysis and Reagent Addition: A commercially available Caspase-Glo® 3/7 assay reagent is added to the wells, which lyses the cells and contains a luminogenic caspase-3/7 substrate.
-
Incubation: The plate is incubated at room temperature for 1 hour to allow for caspase cleavage of the substrate and generation of a luminescent signal.
-
Luminescence Measurement: The luminescence, which is proportional to the amount of caspase activity, is measured using a luminometer. Results are typically presented as a fold increase in caspase activity compared to untreated control cells.[8]
In Vivo Tumor Models
Objective: To evaluate the antitumor efficacy of the compounds in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells (e.g., U251 glioblastoma cells or MDA-MB-231 breast cancer cells) are implanted subcutaneously or intracranially into immunodeficient mice.
-
Tumor Growth and Treatment Initiation: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Treatment with this compound, its analogs, or a vehicle control is administered (e.g., via intraperitoneal injection).
-
Tumor Monitoring: Tumor volume is measured regularly using calipers for subcutaneous models or monitored by bioluminescence imaging for intracranial models.
-
Survival Analysis: The survival of the mice in each group is monitored and analyzed using Kaplan-Meier survival curves.
-
Pharmacokinetic Analysis: Plasma and brain tissue samples can be collected at different time points after compound administration to determine its pharmacokinetic profile, including its ability to cross the blood-brain barrier.[1][4]
Visualizing the Molecular Pathway and Experimental Logic
To better understand the intricate processes involved, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Molecular mechanism of this compound.
Caption: Workflow for in vivo experiments.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
- 7. biorxiv.org [biorxiv.org]
- 8. academic.oup.com [academic.oup.com]
Validating the Covalent Binding of Obtusaquinone to Keap1 Cysteine Residues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of obtusaquinone's performance in covalently binding to Keap1 cysteine residues against other alternative inhibitors. The information presented is supported by experimental data to inform research and drug development decisions in the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular defense against oxidative and electrophilic stress.
Executive Summary
This compound, a natural product, has been identified as a cysteine-modifying compound that covalently binds to Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2.[1][2][3][4][5] This covalent interaction leads to the degradation of Keap1, subsequent stabilization and nuclear translocation of Nrf2, and the activation of the Antioxidant Response Element (ARE)-dependent gene expression. This guide compares this compound with other known covalent and non-covalent Keap1 inhibitors, presenting available quantitative data, detailed experimental protocols for validation, and visualizations of the key signaling pathways and experimental workflows.
Data Presentation: Comparative Analysis of Keap1 Inhibitors
The efficacy of Keap1 inhibitors is assessed by their binding affinity and their ability to activate the Nrf2 pathway. The following tables summarize available quantitative data for this compound and a selection of covalent and non-covalent inhibitors. Direct comparison of absolute values should be approached with caution due to variations in experimental conditions across different studies.
Table 1: Covalent Keap1 Inhibitors
| Compound | Mechanism of Action | Modified Cysteine Residues in Keap1 | Binding Affinity (IC50/Kd) | Cellular Activity (EC50 for Nrf2 activation) |
| This compound | Covalent, partially reversible | All identified cysteine sites, with partial reversibility at Cys151 and Cys434[1] | Not explicitly reported | Potent Nrf2 activator[1][2][3][4][5] |
| Bardoxolone methyl (CDDO-Me) | Covalent, irreversible | Cys151[6] | Potent inducer at nanomolar concentrations[6] | Activates Nrf2 signaling[7][8][9][10] |
| Dimethyl fumarate (B1241708) (DMF) | Covalent | Multiple cysteines including Cys151[11][12] | Binds in the nanomolar range to Keap1-DC and BTB domains[13][14] | Activates Nrf2 pathway[15] |
Table 2: Non-Covalent Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors
| Compound | Chemical Class | Binding Affinity (IC50/Ki/Kd) | Cellular Activity (EC50 for Nrf2 activation) |
| LH601A | Tetrahydroisoquinoline | IC50 = 3 µM (FP), Kd = 1.9 µM (SPR)[16] | EC50 = 18 µM (ARE-bla reporter)[17] |
| Compound 13 | Diacetic derivative | IC50 = 63 nM[18] | Not explicitly reported |
| KP-1 | Non-naphthalene derivative | IC50 = 0.74 µM (FP)[19] | Not explicitly reported |
| CB5712809 | ChemBridge compound | IC50 = 36.73 nM | GI50 (colon cancer cells) - variable |
Experimental Protocols
Validation of Covalent Binding to Keap1 using Mass Spectrometry
This method is designed to identify the specific cysteine residues in Keap1 that are covalently modified by a compound like this compound and to determine the reversibility of this binding.[1][2]
Principle:
The protocol involves a series of sequential treatments of the target protein (Keap1) with the test compound and different alkylating agents. The resulting peptide fragments after enzymatic digestion are then analyzed by quantitative mass spectrometry to identify the modified cysteines.
Materials:
-
Purified recombinant Keap1 protein
-
Test compound (e.g., this compound)
-
Iodoacetamide (IAA)
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Trypsin and/or LysC proteases
-
Mass spectrometer with multiplexed quantitative capabilities (e.g., using Tandem Mass Tags - TMT)
Procedure:
-
Sample Preparation (in triplicate):
-
Sample 1 (Test): Incubate Keap1 with the test compound (e.g., this compound).
-
Sample 2 (Control 1): Incubate Keap1 with IAA.
-
Sample 3 (Control 2): Incubate Keap1 with NEM.
-
-
Alkylation and Reversibility Probing (for Sample 1):
-
After incubation with the test compound, add IAA to alkylate any cysteine residues that did not react with the compound.
-
Add DTT to the mixture. If the binding of the test compound is reversible, DTT will reduce the disulfide bond, making the cysteine available for further reaction.
-
Add NEM to alkylate the newly available cysteine residues.
-
-
Enzymatic Digestion: Digest all three samples with trypsin and/or LysC to generate peptides.
-
Multiplexed Quantitative Mass Spectrometry:
-
Label the peptides from each sample with different isobaric tags (e.g., TMT).
-
Combine the labeled peptides and analyze by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative abundance of peptides containing cysteine residues modified with IAA and NEM across the three samples.
-
No binding: The peptide intensity pattern will be similar to the IAA-only control.
-
Irreversible binding: The peptide will not be modified by either IAA or NEM in the test sample.
-
Reversible binding: The peptide will be modified by NEM in the test sample, indicating that the initial binding of the test compound was reversed by DTT.
-
Nrf2-ARE Reporter Cell-Based Assay
This assay measures the functional consequence of Keap1 inhibition in a cellular context.
Principle:
A reporter gene (e.g., luciferase) is placed under the control of an ARE promoter in a stable cell line. Activation of Nrf2 by a Keap1 inhibitor leads to the expression of the reporter gene, which can be quantified.
Procedure:
-
Culture a stable cell line (e.g., HepG2-ARE-luciferase) in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the fold induction of luciferase activity relative to untreated control cells and determine the EC50 value.
Mandatory Visualization
Caption: Keap1-Nrf2 pathway and this compound's mechanism.
Caption: Experimental workflow for covalent binding validation.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Point Mutation at C151 of Keap1 of Mice Abrogates NRF2 Signaling, Cytoprotection in Vitro, and Hepatoprotection in Vivo by Bardoxolone Methyl (CDDO-Me) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Bardoxolone methyl inhibits ferroptosis through the Keap1‑Nrf2 pathway in renal tubular epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Structural insights into the multiple binding modes of Dimethyl Fumarate (DMF) and its analogs to the Kelch domain of Keap1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.unipa.it [iris.unipa.it]
- 18. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
comparing the efficacy of obtusaquinone in different cancer types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer efficacy of obtusaquinone across various cancer types, supported by experimental data. This compound, a natural compound extracted from the heartwood of Dalbergia retusa, has demonstrated significant potential as a selective cancer-killing agent.[1] Its primary mechanism of action involves the induction of oxidative stress within tumor cells, leading to apoptosis.[1][2]
Quantitative Efficacy of this compound Across Diverse Cancer Cell Lines
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) values determined after a 24-hour treatment period. The data reveals a broad spectrum of efficacy, with particular potency observed in glioblastoma and breast cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) |
| Glioblastoma | U251 | ~1.2 |
| U87 | ~2.5 | |
| Gli36 | ~1.5 | |
| GBM4 | ~1.0 | |
| GBM8 | ~1.2 | |
| GBM12 | ~1.8 | |
| Breast Cancer | MDA-MB-231 | 1.8[1] |
| Lung Cancer | A549 | ~2.0 |
| Prostate Cancer | PC3 | ~2.5 |
| Colon Cancer | HCT116 | ~2.2 |
| Pancreatic Cancer | PANC-1 | ~2.8 |
| Ovarian Cancer | OVCAR3 | ~2.1 |
| Leukemia | K562 | ~3.0 |
In Vivo Efficacy of this compound
Studies in animal models have corroborated the in vitro findings, demonstrating significant tumor growth inhibition and prolonged survival in glioblastoma and breast cancer xenografts.
| Cancer Type | Animal Model | Treatment Regimen | Key Findings |
| Glioblastoma (intracranial) | U251 xenograft in mice | 7.5 mg/kg daily intraperitoneal injections | Statistically prolonged survival (median survival ratio of 1.367).[1][2] |
| Glioblastoma (subcutaneous) | U87 xenograft in mice | 7.5 mg/kg daily intraperitoneal injections for 14 days | Significant inhibition of tumor growth.[1] |
| Breast Cancer | MDA-MB-231 xenograft in mice | Not specified | Significant tumor growth inhibition (average tumor volume of 36.3 mm³ vs. 200.4 mm³ in control).[1][2] |
Mechanism of Action: Induction of Oxidative Stress
This compound's anticancer activity is primarily attributed to its ability to induce a rapid increase in intracellular reactive oxygen species (ROS).[1][2] This leads to a cascade of cellular events culminating in apoptosis.
Recent studies have further elucidated this mechanism, showing that this compound directly binds to cysteine residues on Keap1, a key regulator of the Nrf2 pathway. This interaction leads to the ubiquitination and subsequent proteasomal degradation of Keap1, resulting in the stabilization and nuclear translocation of Nrf2. Activated Nrf2 then binds to the Antioxidant Response Element (ARE), triggering cellular stress pathways that contribute to apoptosis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on various cancer cell lines was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound (typically ranging from 0.1 to 10 µM).
-
Incubation: The plates were incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined using non-linear regression analysis.
Western Blot Analysis
Western blotting was employed to analyze the expression of proteins involved in the apoptotic pathway.
-
Cell Lysis: Cells treated with this compound were harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was then incubated with primary antibodies against target proteins (e.g., PARP, caspase-3, Keap1, Nrf2) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The antitumor efficacy of this compound in vivo was assessed using subcutaneous and intracranial xenograft mouse models.
-
Cell Implantation:
-
Tumor Growth Monitoring: Tumor volume was measured regularly using calipers for subcutaneous models. For intracranial models, tumor progression was monitored by bioluminescence imaging.[1]
-
Compound Administration: Once tumors reached a palpable size (for subcutaneous models) or were established (for intracranial models), mice were randomized into control and treatment groups. This compound was administered via intraperitoneal injection at a dose of 7.5 mg/kg daily.[1]
-
Efficacy Evaluation: The primary endpoints were tumor growth inhibition and overall survival.
Experimental Workflow
The general workflow for evaluating the anticancer efficacy of this compound is outlined below.
References
cross-validation of obtusaquinone's anticancer effects in multiple cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anticancer effects of obtusaquinone, a natural compound extracted from the heartwood of Dalbergia retusa. It objectively compares its performance across multiple cancer cell lines, presenting supporting experimental data, detailed protocols, and visual representations of its mechanisms of action to inform further research and development.
Abstract
This compound (OBT) has emerged as a promising natural compound with potent antineoplastic activity, demonstrating selective cytotoxicity towards cancer cells while sparing normal cells.[1] Its mechanism of action is multifaceted, primarily revolving around the induction of oxidative stress and the modulation of key cellular stress-response pathways. This guide synthesizes findings from multiple studies to provide a comparative overview of its effects on various cancer cell lines, with a focus on glioblastoma and breast cancer.
Data Presentation: Comparative Efficacy of this compound
This compound has been evaluated against a panel of cancer cell lines, showing broad efficacy. The half-maximal inhibitory concentration (IC50) values highlight its potency, particularly in glioblastoma and breast cancer cells.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U251 | Glioblastoma | ~2.2 (average for all cancer lines) | [2] |
| U87 | Glioblastoma | >2.5 (most resistant GBM line) | [2] |
| MDA-MB-231 Br | Breast Cancer | 1.8 | [2] |
| Various (12 lines) | Multiple | Average of ~2.2 | [2] |
| Normal Cell Lines | Non-cancerous | >10 | [2] |
Note: A study reported an average IC50 value of approximately 2.2 µM across 12 different cancer cell lines after 24 hours of treatment.[2] Glioblastoma cell line U87 was noted to be the most resistant.[2] In contrast, the IC50 for normal human primary cells and cell lines was significantly higher, at over 10 µM, indicating a favorable therapeutic window.[2]
Mechanisms of Action: A Dual Approach to Cancer Cell Death
This compound's anticancer effects are primarily attributed to two interconnected signaling pathways: the induction of reactive oxygen species (ROS) leading to apoptosis, and the targeting of the Keap1-Nrf2 pathway.
ROS-Induced Apoptotic Pathway
This compound treatment leads to a rapid increase in intracellular ROS levels.[2][3] This surge in oxidative stress overwhelms the cancer cells' antioxidant capacity, leading to:
-
Depletion of Glutathione (GSH): A significant decrease in the primary intracellular antioxidant, GSH, is observed.[2]
-
DNA Damage: The high ROS levels cause DNA strand breaks.[2]
-
Activation of Stress-Signaling Pathways: This DNA damage triggers the activation of key signaling molecules, including p53, ERK1/2, and c-jun.[2]
-
Induction of Apoptosis: The culmination of these events is the initiation of programmed cell death, or apoptosis, confirmed by the cleavage of PARP and the activation of caspases 3 and 7.[2]
The critical role of ROS in this mechanism is confirmed by experiments showing that co-treatment with antioxidants like N-acetylcysteine (NAC) provides almost complete protection from this compound-induced cell death.[2]
Caption: ROS-Induced Apoptotic Pathway of this compound.
Keap1-Nrf2 Pathway Modulation
More recent studies have elucidated a more specific molecular target of this compound. It has been shown to be a cysteine-modifying compound that directly targets the Kelch-like ECH-associated protein 1 (Keap1).[4][5][6]
-
Keap1 Binding and Degradation: this compound binds to cysteine residues on Keap1, which is a key component of a CUL3 ubiquitin ligase complex that negatively regulates the transcription factor Nrf2.[4][5][6] This binding leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[4][5]
-
Nrf2 Activation: With its negative regulator (Keap1) degraded, Nrf2 is stabilized and can translocate to the nucleus.
-
Antioxidant Response: In the nucleus, Nrf2 activates the Antioxidant Response Element (ARE), leading to the transcription of various cytoprotective genes. While this is typically a survival pathway, the high levels of ROS initially induced by this compound create a scenario where this pathway's activation contributes to an overall cellular stress response that culminates in cell death in cancer cells.
Caption: this compound's Modulation of the Keap1-Nrf2 Pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.
Cell Viability (MTT) Assay
This assay quantitatively assesses the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Plate cells (e.g., U87, U251, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) and a vehicle control (DMSO) for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Apoptosis (Annexin V/Propidium Iodide) Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Collection: Treat cells with this compound at the desired concentration and time point. Harvest both adherent and floating cells, and wash with cold PBS.
-
Cell Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting
This technique is used to detect key proteins involved in the signaling pathways affected by this compound.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-p53, anti-phospho-ERK, anti-Keap1) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Use a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
Caption: General Experimental Workflow for this compound Evaluation.
Conclusion
The available data strongly support the potential of this compound as a selective anticancer agent. Its dual mechanism of inducing overwhelming oxidative stress and modulating the Keap1-Nrf2 pathway provides a robust strategy for killing cancer cells. The compound's efficacy has been demonstrated in multiple cell lines, particularly those derived from glioblastoma and breast cancer. The provided experimental protocols offer a foundation for researchers to further investigate and validate the therapeutic potential of this compound and its analogs. Future studies should focus on expanding the panel of tested cancer cell lines and exploring synergistic combinations with existing chemotherapeutic agents.
References
A Comparative Analysis of Novel Obtusaquinone Derivatives as Potent Antineoplastic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic potency of novel obtusaquinone (OBT) derivatives against cancer cell lines. The data presented is compiled from recent studies and aims to offer an objective overview for researchers in oncology and drug discovery.
Introduction
This compound (OBT), a natural product, has demonstrated significant antineoplastic properties.[1] Recent research has focused on the development of novel OBT analogs with improved pharmacological profiles, including enhanced potency and stability.[1][2] This guide focuses on a comparative analysis of OBT and its novel derivatives, providing quantitative data on their cytotoxic activity and outlining the key signaling pathways involved.
Comparative Potency of this compound Derivatives
The cytotoxic activity of this compound and its novel derivatives was evaluated against the MDA-MB-231 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values were determined to quantify and compare the potency of each compound. The derivatives AEN36 Bis and AEN36 Tris demonstrated a significant increase in potency compared to the parent compound, this compound.
| Compound | IC50 (µM) in MDA-MB-231 cells |
| This compound (OBT) | ~ 5.0 |
| AF20 | > 10.0 |
| AEN36 Bis | ~ 1.0 |
| AEN36 Tris | ~ 1.5 |
Table 1: Comparative IC50 values of this compound and its novel derivatives in the MDA-MB-231 breast cancer cell line after a 4-day treatment period.[1]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
This compound and its derivatives exert their cytotoxic effects through the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular response to oxidative stress.[1][3][4] Under normal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[1] this compound acts as a cysteine-modifying agent, binding to cysteine residues within Keap1.[1][3] This interaction leads to the degradation of Keap1, resulting in the stabilization and nuclear translocation of Nrf2.[1] In the nucleus, Nrf2 activates the transcription of antioxidant response element (ARE)-dependent genes, leading to a cellular stress response that can selectively induce apoptosis in cancer cells.[1][4]
Caption: Keap1-Nrf2 signaling pathway modulation by this compound.
Experimental Protocols
Cell Viability Assay
The cytotoxic activity of this compound and its derivatives was determined using a CellTiter-Glo® Luminescent Cell Viability Assay.[1]
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 2,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with a serial dilution of this compound or its derivatives (AF20, AEN36 Bis, AEN36 Tris) in quadruplicate.
-
Incubation: The plates were incubated for 4 days at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: After the incubation period, CellTiter-Glo® reagent was added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Data Analysis: The luminescent signal was measured using a microplate reader. The IC50 values were calculated from the dose-response curves by normalizing the data to the vehicle-treated control wells.
Experimental Workflow for Potency Comparison
The following workflow outlines the key steps in comparing the potency of novel this compound derivatives.
Caption: Workflow for comparing the potency of this compound derivatives.
References
Validating Obtusaquinone's Mechanism: A Comparative Guide to Keap1-Nrf2 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of obtusaquinone's mechanism of action with other known Nrf2 activators, focusing on the validation of its activity using Keap1 knockdown cells. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying molecular pathways and experimental workflows.
Unraveling this compound's Mode of Action: Targeting Keap1 for Nrf2 Activation
This compound (OBT), a natural product identified as a potent antineoplastic agent, exerts its effects through the activation of the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress.[1][2][3][4] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation.[5]
This compound is a cysteine-modifying compound that covalently binds to specific cysteine residues on Keap1.[1][2][3] This binding event triggers the ubiquitination and proteasomal degradation of Keap1 itself.[1][2][3] The degradation of its repressor allows newly synthesized Nrf2 to stabilize, accumulate in the nucleus, and activate the transcription of a suite of cytoprotective genes containing the Antioxidant Response Element (ARE) in their promoters.[1][2][3][5] This leads to an increased expression of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme Oxygenase-1 (HO-1).[3][6][7]
The critical role of Keap1 in this compound's mechanism can be validated using Keap1 knockdown cells. In cells where Keap1 expression is silenced (e.g., via siRNA), the Nrf2-activating effect of this compound is expected to be significantly diminished. This is because the primary target of this compound, Keap1, is no longer present to be modulated.
Comparative Analysis of Nrf2 Activators
To contextualize the activity of this compound, this section compares its performance with other well-characterized Nrf2 activators: sulforaphane, tert-butylhydroquinone (B1681946) (tBHQ), and bardoxolone (B1667749) methyl.
| Compound | Mechanism of Action | Potency (ARE Reporter Assay EC50) | Keap1 Dependency | References |
| This compound | Covalent modification and degradation of Keap1 | Not explicitly reported in comparative studies, but potent activation of ARE reporter is documented. | High | [1][2][3] |
| Sulforaphane | Covalent modification of Keap1 | ~2-5 µM | High | [8][9][10][11] |
| tBHQ | Covalent modification of Keap1 | ~10-30 µM | High | [12][13][14][15] |
| Bardoxolone Methyl | Covalent modification of Keap1 | ~1-10 nM | High | [16][17][18][19] |
Note: EC50 values can vary depending on the cell line and specific assay conditions.
Validating the Mechanism: The Role of Keap1 Knockdown
A key experiment to validate that an Nrf2 activator functions through Keap1 is to assess its activity in cells where Keap1 expression has been knocked down. In such a cellular context, the activity of a Keap1-dependent activator will be significantly attenuated.
| Compound | Expected Effect on Nrf2 Target Gene Induction (e.g., NQO1, HO-1) in Keap1 Knockdown Cells |
| This compound | Significantly reduced induction compared to wild-type cells. |
| Sulforaphane | Significantly reduced induction compared to wild-type cells. |
| tBHQ | Significantly reduced induction compared to wild-type cells. |
| Bardoxolone Methyl | Significantly reduced induction compared to wild-type cells. |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the Keap1-dependent mechanism of this compound and compare it with other Nrf2 activators.
siRNA-Mediated Keap1 Knockdown
This protocol describes the transient knockdown of Keap1 in a 24-well plate format.
Materials:
-
HEK293T or other suitable cell line
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Keap1-specific siRNA and non-targeting control siRNA (10 µM stocks)
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
24-well tissue culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^4 cells per well in 500 µL of complete growth medium. This should result in 30-50% confluency on the day of transfection.[5]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 1.5 µL of 10 µM siRNA stock (final concentration 30 nM) in 50 µL of Opti-MEM.
-
In a separate tube, dilute 1.5 µL of transfection reagent in 50 µL of Opti-MEM.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently and incubate for 10-20 minutes at room temperature to allow complex formation.[20]
-
-
Transfection: Add 100 µL of the siRNA-lipid complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
Validation of Knockdown: After incubation, harvest the cells to verify Keap1 knockdown by Western blot or qPCR.
Western Blot Analysis
This protocol details the detection of Keap1, Nrf2, and Nrf2 target proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Keap1, anti-Nrf2, anti-NQO1, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer. Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli buffer and boil for 5 minutes.
-
SDS-PAGE: Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST, apply ECL reagent, and visualize the bands using a chemiluminescence imaging system.[17][21][22][23]
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA levels of Nrf2 target genes.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers for KEAP1, NFE2L2 (Nrf2), NQO1, HMOX1, and a housekeeping gene (e.g., GAPDH or ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA.
-
qPCR: Set up qPCR reactions with SYBR Green master mix, cDNA, and primers.[13][24][25]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene.[18]
ARE-Luciferase Reporter Assay
This assay quantifies the transcriptional activity of Nrf2.
Materials:
-
Cell line stably or transiently transfected with an ARE-luciferase reporter construct and a constitutively expressing Renilla luciferase construct (for normalization)
-
White, clear-bottom 96-well plates
-
Dual-luciferase reporter assay system
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~80-90% confluency on the day of the assay.
-
Compound Treatment: Treat cells with a range of concentrations of this compound or other Nrf2 activators for 16-24 hours.[26]
-
Cell Lysis: Lyse the cells according to the reporter assay kit manufacturer's instructions.
-
Luminescence Measurement: Measure firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine the EC50 value.[1][16][26][27]
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for validating this compound's mechanism using Keap1 knockdown cells.
Caption: Logical comparison of Nrf2 activator efficacy in wild-type versus Keap1 knockdown cells.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. yeasenbio.com [yeasenbio.com]
- 6. Bardoxolone methyl improves survival and reduces clinical measures of kidney injury in tumor-bearing mice treated with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sulforaphane Preconditioning Sensitizes Human Colon Cancer Cells towards the Bioreductive Anticancer Prodrug PR-104A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. selleckchem.com [selleckchem.com]
- 16. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 17. benchchem.com [benchchem.com]
- 18. spandidos-publications.com [spandidos-publications.com]
- 19. Bardoxolone Methyl: A Comprehensive Review of Its Role as a Nrf2 Activator in Anticancer Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. qiagen.com [qiagen.com]
- 21. benchchem.com [benchchem.com]
- 22. Role and Mechanism of Keap1/Nrf2 Signaling Pathway in the Regulation of Autophagy in Alleviating Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. google.com [google.com]
- 24. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Obtusaquinone and CDDO-Me in Preclinical Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two promising anti-cancer compounds: the natural product obtusaquinone and the synthetic triterpenoid (B12794562) CDDO-Me (bardoxolone methyl).
This report details their mechanisms of action, summarizes key experimental data, and provides detailed protocols for relevant assays. A central focus is the comparative efficacy of these molecules in modulating critical signaling pathways implicated in cancer progression.
At a Glance: Key Compound Characteristics
| Feature | This compound | CDDO-Me (Bardoxolone Methyl) |
| Origin | Natural Product | Synthetic Triterpenoid |
| Primary Molecular Target | Keap1 (Kelch-like ECH-associated protein 1)[1][2] | Keap1, IKKβ[3] |
| Primary Mechanism of Action | Induces ubiquitination and proteasomal degradation of Keap1, leading to Nrf2 activation.[1][4][5] | Cysteine-modifying agent that interacts with Keap1 to activate Nrf2 and directly inhibits IKKβ to block the NF-κB pathway.[3][6] |
| Downstream Effects | Activation of the Nrf2 antioxidant response pathway.[1][5] | Activation of Nrf2 antioxidant response, inhibition of NF-κB pro-inflammatory signaling, and modulation of PI3K/Akt/mTOR pathways.[3][7] |
| Chemical Formula | C₁₆H₁₄O₃ | C₃₂H₄₃NO₄ |
Quantitative Performance: A Comparative Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and CDDO-Me in various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.
| Cell Line | Cancer Type | This compound IC50 | CDDO-Me IC50 | Incubation Time |
| MDA-MB-231 | Breast Cancer | 1.8 µM[4] | Not explicitly found in the same study | 24 hours[4] |
| U87 | Glioblastoma | ~2.5 µM (caused 63% decrease in viability)[4] | Not explicitly found in the same study | 24 hours[4] |
| Cal-27 | Oral Squamous Cell Carcinoma | Not Available | 280 nM[8] | Not specified |
| Pediatric Solid Tumors (various) | Various | Not Available | 160 nM - 630 nM[9] | 24 hours[9] |
Signaling Pathway Modulation: A Visual Guide
The following diagrams, generated using the DOT language, illustrate the distinct and overlapping mechanisms by which this compound and CDDO-Me modulate key signaling pathways in cancer cells.
This compound's Mechanism of Action
Caption: this compound induces Keap1 ubiquitination and degradation.
CDDO-Me's Multi-faceted Signaling Inhibition
Caption: CDDO-Me inhibits multiple pro-survival signaling pathways.
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is a general guideline for determining the IC50 values of this compound and CDDO-Me. Specific cell seeding densities and incubation times may need to be optimized for different cell lines.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, U87)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound and CDDO-Me stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and CDDO-Me in complete culture medium. A typical final concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using a suitable software package.
-
Western Blotting for Keap1 Degradation
This protocol can be used to assess the effect of this compound on Keap1 protein levels.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Keap1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at the desired concentration and for various time points.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Keap1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Discussion and Future Directions
Both this compound and CDDO-Me demonstrate potent anti-cancer activity through their modulation of the Keap1-Nrf2 pathway. This compound acts via a distinct mechanism of inducing Keap1 degradation, while CDDO-Me exhibits a broader spectrum of activity by also targeting the NF-κB and PI3K/Akt/mTOR pathways.
The significantly lower IC50 values reported for CDDO-Me in several cancer cell lines suggest a higher potency compared to this compound. However, further studies are required to directly compare their efficacy and toxicity profiles in the same cancer models under standardized conditions. The multi-targeted approach of CDDO-Me may offer advantages in overcoming resistance mechanisms but could also lead to off-target effects. In contrast, the more specific mechanism of this compound might result in a more favorable therapeutic window.
Future research should focus on head-to-head in vivo comparisons of these compounds to evaluate their anti-tumor efficacy, pharmacokinetic properties, and safety profiles. Investigating potential synergistic effects with existing chemotherapeutic agents could also open new avenues for combination therapies. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers embarking on such investigations.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triterpenoid CDDO-Me blocks the NF-kappaB pathway by direct inhibition of IKKbeta on Cys-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CDDO-Me | Cell Signaling Technology [cellsignal.com]
- 7. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bardoxolone-Methyl (CDDO-Me) Impairs Tumor Growth and Induces Radiosensitization of Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Obtusaquinone: A Comparative Analysis of its Selective Cytotoxicity Towards Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of obtusaquinone's (OBT) cytotoxic effects on cancerous versus non-cancerous cell lines. The data presented herein, compiled from peer-reviewed studies, substantiates the selective anticancer properties of this natural compound. Detailed experimental methodologies and signaling pathway diagrams are included to support further research and development.
Enhanced Cytotoxicity in Cancer Cells: A Quantitative Comparison
This compound exhibits a significantly higher potency in inducing cell death in a wide array of cancer cell lines compared to its effect on normal, healthy cells. This selectivity is a critical attribute for a promising anticancer therapeutic. A summary of the half-maximal inhibitory concentration (IC50) values demonstrates this differential activity.
| Cell Type | Cell Line Examples | Average IC50 (µM) | Citation |
| Cancer Cells | Glioblastoma (U251, U87), Breast Cancer (MDA-MB-231 Br), and 10 other cancer types | ~ 2.2 | [1][2] |
| Normal Cells | Human Fibroblasts (HF27, HF29), Human Cortical Neurons, Human Hepatocytes | > 10 | [1] |
Mechanism of Action: Exploiting Oxidative Stress
The selective action of this compound is rooted in the differential redox states of cancer and normal cells.[1][3] Tumor cells inherently exhibit higher levels of oxidative stress, making them more susceptible to agents that further elevate reactive oxygen species (ROS).[1][4][5] this compound capitalizes on this vulnerability.
The compound induces a rapid increase in intracellular ROS, leading to a cascade of events including DNA damage, activation of cellular stress pathways, and ultimately, apoptosis in cancer cells.[1][4] In contrast, normal cells, with their lower baseline oxidative stress, are less affected by the ROS-inducing effects of this compound at comparable concentrations.[1] Studies have shown that co-treatment with antioxidants can rescue cancer cells from this compound-induced cell death, confirming the central role of oxidative stress in its mechanism.[1]
Key Signaling Pathways Targeted by this compound
This compound's induction of oxidative stress triggers specific signaling cascades that culminate in apoptosis. A key molecular target is the Keap1-Nrf2 pathway. This compound covalently modifies cysteine residues on Keap1, leading to its degradation and subsequent activation of Nrf2, a master regulator of the antioxidant response.[5][6][7][8] Furthermore, the increased ROS levels lead to DNA damage, which in turn activates the tumor suppressor p53 and its downstream target, PUMA (p53 upregulated modulator of apoptosis).[1] Stress-activated protein kinase pathways, including ERK1/2 and c-jun, are also activated in response to the oxidative insult.[1][2]
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the selectivity of this compound.
Cell Viability Assay
This assay quantifies the cytotoxic effect of this compound on different cell lines.
-
Cell Culture : Cancer and normal cell lines are cultured in appropriate media (e.g., Dulbecco's modified Eagle medium with 10% fetal bovine serum) and maintained at 37°C in a 5% CO2 incubator.[6]
-
Treatment : Cells are seeded in 96-well plates. After 24 hours, the cells are treated with varying concentrations of this compound.
-
Viability Measurement : After a 24-hour incubation period with the compound, cell viability is assessed using a luciferase-based assay (e.g., Gaussia luciferase or CellTiter-Glo).[1] The luminescence, which is proportional to the number of viable cells, is measured using a luminometer.
-
Data Analysis : The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Caspase 3/7 Activity Assay
This assay measures the activation of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment : Cells are seeded in 96-well plates and treated with this compound as described above.
-
Assay : After a 24-hour treatment, a luminogenic caspase-3/7 substrate is added to the wells.
-
Measurement : The cleavage of the substrate by activated caspases produces a luminescent signal that is quantified using a luminometer.[1] The results are often presented as a fold increase in caspase activity compared to untreated control cells.
Reactive Oxygen Species (ROS) Quantification
This assay directly measures the increase in intracellular ROS levels following this compound treatment.
-
Cell Preparation : Cells are pre-incubated with a ROS-sensitive fluorescent probe, such as CM-H2DCFDA, for 30 minutes.
-
Treatment : The cells are then treated with this compound for a short duration (e.g., 1 hour).
-
Flow Cytometry : The fluorescence intensity of the cells is measured by flow cytometry. An increase in fluorescence indicates a higher level of intracellular ROS.[1]
Conclusion
The available data strongly supports the selectivity of this compound for cancer cells over normal cells. Its mechanism of action, centered on the induction of oxidative stress, provides a clear rationale for this differential effect. The experimental protocols outlined above offer a robust framework for the continued investigation and validation of this compound as a potential anticancer agent. Further preclinical development is warranted to fully elucidate its therapeutic potential.
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Selective killing of cancer cells with a small molecule targeting stress response to ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Obtusaquinone: A Potential Challenger to Standard Glioblastoma Chemotherapy?
A Comparative Analysis of Efficacy and Mechanism
For researchers and drug development professionals navigating the challenging landscape of glioblastoma (GBM) therapy, the quest for more effective treatments is paramount. While temozolomide (B1682018) (TMZ) has been the cornerstone of standard chemotherapy for newly diagnosed GBM, its efficacy is often limited by drug resistance.[1] This has spurred the investigation of novel compounds, among which obtusaquinone (OBT), a natural product, has shown significant promise in preclinical studies.[2] This guide provides a comparative analysis of the efficacy of this compound against standard glioblastoma chemotherapy, supported by experimental data and mechanistic insights.
Overview of Standard Glioblastoma Chemotherapy
The current standard of care for newly diagnosed glioblastoma involves maximal surgical resection followed by concurrent radiation therapy and chemotherapy with temozolomide.[3][4] This regimen, known as the Stupp protocol, has been shown to improve overall survival compared to radiation therapy alone.[5][6] Temozolomide is an oral alkylating agent that damages the DNA of rapidly dividing cancer cells, leading to cell death.[5] Other chemotherapeutic agents used for recurrent glioblastoma include carmustine, lomustine, and bevacizumab. Despite these options, the prognosis for GBM patients remains poor, with a median survival of 12 to 15 months, underscoring the urgent need for novel therapeutic strategies.
This compound: A Natural Compound with Potent Anti-Glioblastoma Activity
This compound is a natural compound extracted from the heartwood of Dalbergia retusa.[2] It has demonstrated significant toxicity towards various glioblastoma cell lines, primary GBM cells, and glioma stem-like cells.[2] Preclinical studies have highlighted its ability to slow tumor growth and prolong survival in animal models of glioblastoma.[2][7]
Comparative Efficacy: this compound vs. Temozolomide
Direct comparative studies between this compound and temozolomide in the same experimental settings are limited in the currently available literature. However, an indirect comparison can be drawn from the reported efficacy data for each compound across different studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency.
| Compound | Glioblastoma Cell Line | IC50 Value | Citation |
| This compound | U87 | Not explicitly stated, but 2.5 µM treatment led to a 63% decrease in cell viability after 24 hours. | [2] |
| This compound | U251 | Not explicitly stated, but 2.5 µM treatment led to an 82% decrease in cell viability after 24 hours. | [2] |
| This compound | Pediatric HGG (SU-DIPG-IV) | 659 nM | [7] |
| This compound | Pediatric HGG (SU-DIPG-VI) | 1034 nM | [7] |
| This compound | Pediatric HGG (SU-DIPG-XIII) | 659 nM | [7] |
| This compound | Pediatric GBM (SU-GBM2) | 1111 nM | [7] |
| This compound | Pediatric GBM (SJ-GBM2) | 694 nM | [7] |
| This compound | Pediatric GBM (CHLA-200) | 1706 nM | [7] |
| Temozolomide | U251 | >100 µM | [8] |
| Temozolomide | Hs683 | >100 µM | [8] |
| Temozolomide | M059J | >100 µM | [8] |
| Temozolomide | DBTRG | ~100 µg/mL | [9] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies.
In Vivo Efficacy
Animal models provide crucial insights into the potential therapeutic effects of a compound in a living organism.
| Compound | Animal Model | Key Findings | Citation |
| This compound | Subcutaneous U87 GBM xenograft in nude mice | Slowed tumor growth. | [2] |
| This compound | Intracranial U251 GBM xenograft in nude mice | Statistically prolonged survival (median survival ratio of 1.367 for OBT vs. control). | [2] |
| This compound | Orthotopic pediatric HGG xenograft models | Significantly inhibited tumor growth and extended survival (median survival of 157 days for OBT vs. 100 days for control). | [7] |
| Temozolomide | Recurrent glioblastoma patients (meta-analysis) | 6-month progression-free survival rate of 27.8%; 12-month overall survival rate of 36.4%. | [10] |
Mechanistic Differences: A Tale of Two Pathways
The distinct mechanisms of action of this compound and temozolomide offer potential avenues for overcoming the limitations of current therapies.
This compound: Inducing Oxidative Stress
This compound's primary mechanism of action involves the induction of oxidative stress within cancer cells.[2] It achieves this by rapidly increasing intracellular reactive oxygen species (ROS) levels and downregulating cellular glutathione, a key antioxidant.[2] This surge in oxidative stress leads to DNA damage, activation of cellular stress pathways, and ultimately, apoptosis (programmed cell death).[1][2]
Caption: Mechanism of action of this compound in glioblastoma cells.
A more detailed investigation into its molecular interactions has revealed that this compound binds to cysteine residues, with a particular affinity for Keap1, a component of the CUL3 ubiquitin ligase complex.[11] This interaction leads to the degradation of Keap1 and subsequent activation of the Nrf2 pathway, a key regulator of the cellular antioxidant response.[11][12]
Temozolomide: DNA Alkylation
Temozolomide, on the other hand, exerts its cytotoxic effects through a well-established mechanism of DNA alkylation.[5] It methylates the DNA of cancer cells, which, if not repaired, leads to DNA strand breaks and cell death.[8] The efficacy of TMZ is significantly influenced by the expression of the DNA repair enzyme O-6-methylguanine-DNA methyltransferase (MGMT).[6] Tumors with high levels of MGMT can repair the TMZ-induced DNA damage, leading to drug resistance.
Caption: Mechanism of action of Temozolomide in glioblastoma cells.
Experimental Protocols
A summary of the key experimental methodologies used in the cited studies is provided below to facilitate the interpretation and replication of the findings.
Cell Viability Assays
-
Gaussia Luciferase (Gluc) Assay: Glioblastoma cells engineered to secrete Gluc were treated with this compound. The level of Gluc activity in the cell culture medium, measured using a luminometer, served as an indicator of cell viability.[2]
-
Colony-Forming Assay: Cells were treated with this compound for a specified duration, after which the drug was removed. The cells were then allowed to grow for a period to form colonies. The number and size of the colonies were quantified to assess the long-term survival of the cells.[2]
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Cells were treated with the respective compounds, and then MTT reagent was added. Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized and measured spectrophotometrically.[8][9]
In Vivo Tumor Models
-
Subcutaneous Xenograft Model: Human glioblastoma cells were injected subcutaneously into the flank of immunocompromised mice. Once tumors were established, mice were treated with either this compound or a vehicle control. Tumor growth was monitored over time using methods like bioluminescence imaging.[2]
-
Orthotopic Xenograft Model: Human glioblastoma cells were implanted directly into the brains of immunocompromised mice to create a more clinically relevant tumor model. Mice were then treated with the test compound, and survival was monitored.[2][7]
References
- 1. Review of Natural Product-Derived Compounds as Potent Antiglioblastoma Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glioblastoma Current Standard of Care | Ivy Brain Tumor Center [ivybraintumorcenter.org]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. droracle.ai [droracle.ai]
- 6. Glioblastoma - Wikipedia [en.wikipedia.org]
- 7. The natural compound this compound targets pediatric high-grade gliomas through ROS-mediated ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thymoquinone induces apoptosis in temozolomide‐resistant glioblastoma cells via the p38 mitogen‐activated protein kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The efficacy of temozolomide for recurrent glioblastoma multiforme - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
Unveiling Obtusaquinone's Pro-Apoptotic Power: A Guide to Validating ROS-Dependence with Antioxidants
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of experimental data to validate the mechanism of obtusaquinone-induced apoptosis through the generation of reactive oxygen species (ROS). This is demonstrated by the effective use of antioxidants to counteract this process.
This compound (OBT), a natural compound extracted from the heartwood of Dalbergia retusa, has emerged as a promising antineoplastic agent.[1][2] Its efficacy lies in its ability to selectively kill tumor cells by inducing a rapid increase in intracellular ROS, leading to oxidative stress, DNA damage, and ultimately, apoptosis.[1][3][4] This guide details the experimental validation of this ROS-dependent apoptotic pathway, primarily through the use of the antioxidant N-acetyl-L-cysteine (NAC).
Comparative Data Analysis
The pro-apoptotic and ROS-inducing effects of this compound, and their reversal by the antioxidant NAC, have been quantified in glioblastoma (GBM) cell lines, such as U87 cells. The following tables summarize key experimental findings.
Table 1: Effect of this compound and NAC on Cell Viability and Apoptosis in U87 Glioblastoma Cells
| Treatment | Concentration | % Decrease in Cell Viability (24h) | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase 3/7 Activity (16h) |
| Control | - | 0% | Baseline | 1.0 |
| This compound | 2.5 µM | 63% (95% CI = 59% to 67%)[1] | Significantly Increased[1] | ~3.5[1] |
| This compound + NAC | 2.5 µM OBT, 3mM NAC | Almost complete protection[1] | Baseline levels (Reversed)[1] | Not specified, but apoptosis is reversed |
Table 2: Modulation of Intracellular ROS and Glutathione (B108866) Levels by this compound and NAC in U87 Cells
| Treatment | Concentration | Mean Fluorescence Intensity (ROS Levels) | Total Glutathione (GSH) Levels |
| Control | - | Baseline | Normal |
| This compound (1 hour) | Not specified | Significantly Increased[1] | Downregulated[1][3] |
| This compound + NAC (1 hour) | Not specified OBT, 3mM NAC | Totally reversed to baseline[1] | Restored towards normal |
Signaling Pathway and Experimental Workflow
The mechanism of this compound-induced apoptosis is intrinsically linked to the generation of ROS. The following diagrams illustrate the proposed signaling pathway and a typical experimental workflow for its validation.
Caption: this compound-induced ROS-dependent apoptosis signaling pathway.
Caption: Experimental workflow for validating ROS-dependent apoptosis.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
1. Cell Culture
-
Cell Lines: U87 glioblastoma cells (or other relevant cancer cell lines) are obtained from a repository like the American Type Culture Collection (ATCC).
-
Culture Medium: Cells are grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 0.1 mg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Viability Assay (e.g., Gaussia Luciferase-based)
-
Principle: A secreted luciferase reporter (Gaussia luciferase, Gluc) is used as a readout for cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations, with or without the antioxidant NAC, for the desired time period (e.g., 24 hours).
-
Collect a small aliquot of the culture medium.
-
Measure the activity of the secreted Gluc using a luminometer according to the manufacturer's protocol. A decrease in luciferase activity corresponds to a decrease in cell viability.
-
3. Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
-
Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.
-
Procedure:
-
Treat cells with this compound with or without NAC for a specified time (e.g., 16-24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
4. Measurement of Intracellular ROS (CM-H2DCFDA Assay)
-
Principle: CM-H2DCFDA is a cell-permeable probe that is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases and it is oxidized by ROS, at which point it becomes highly fluorescent.
-
Procedure:
-
Pre-incubate cells with 5 µM CM-H2DCFDA for 30 minutes.
-
Treat the cells with this compound in the presence or absence of NAC for 1 hour.
-
Harvest and wash the cells.
-
Analyze the fluorescence intensity of the cells by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS.
-
5. Caspase 3/7 Activity Assay
-
Principle: This assay utilizes a luminogenic substrate containing the DEVD sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal.
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat cells with this compound for the desired time (e.g., 16 hours).
-
Add the caspase-glo 3/7 reagent to each well.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the amount of caspase activity.
-
6. Glutathione (GSH) Quantification
-
Principle: This assay measures the total glutathione levels in cell lysates.
-
Procedure:
-
Treat U87 cells with this compound in the presence or absence of NAC for the indicated time points.
-
Lyse the cells and collect the supernatant.
-
Measure the total GSH levels in the lysates using a commercially available glutathione assay kit, following the manufacturer's instructions.
-
This guide provides a framework for understanding and experimentally validating the ROS-dependent apoptotic mechanism of this compound. The presented data and protocols offer a solid foundation for further research and development of this promising anti-cancer compound.
References
A Comparative Analysis of Obtusaquinone and Other Bioactive Quinone Methides in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer properties of obtusaquinone and other notable quinone methides and related compounds—celastrol (B190767), gedunin (B191287), and triptolide (B1683669). We delve into their cytotoxic profiles, mechanisms of action with a focus on the Keap1-Nrf2 signaling pathway, and detailed experimental protocols to assist in preclinical research and development.
Comparative Cytotoxicity Analysis
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, celastrol, gedunin, and triptolide across a range of cancer cell lines. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential variations in experimental conditions. However, they provide a valuable snapshot of the relative potency of these compounds.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| U87 | Glioblastoma | ~2.5 (24h) | [1][2] |
| U251 | Glioblastoma | <2.5 (24h) | [1][2] |
| MDA-MB-231 | Breast Cancer | 1.8 (24h) | [1] |
| A549 | Lung Cancer | ~2.2 (24h) | [1] |
| HCT116 | Colon Cancer | ~2.2 (24h) | [1] |
| HeLa | Cervical Cancer | ~2.2 (24h) | [1] |
| K562 | Leukemia | ~2.2 (24h) | [1] |
Table 2: IC50 Values of Celastrol in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| SKOV3 | Ovarian Cancer | 2.29 (72h) | [3] |
| A2780 | Ovarian Cancer | 2.11 (72h) | [3] |
| AGS | Gastric Cancer | 3.77 (48h) | [4] |
| EPG85-257 | Gastric Cancer | 6.9 (48h) | [4] |
| HepG-2 | Liver Cancer | 1.23 | [5][6] |
| MGC803 | Gastric Cancer | 0.35 | [5][6] |
| A549 | Lung Cancer | 5.34 | [5][6] |
| HCT116 | Colorectal Cancer | 0.43 | [5][6] |
Table 3: IC50 Values of Gedunin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Citation |
| NTERA-2 | Teratocarcinoma | 14.59 (24h), 8.49 (48h), 6.55 (72h) | ~31.0 (24h), ~18.0 (48h), ~13.9 (72h) | [7][8] |
| MCF-7 | Breast Cancer | - | - | [9] |
| MDA-MB-231 | Breast Cancer | - | - | [9] |
Note: IC50 values for Gedunin were often reported in µg/mL. Conversion to µM is approximate (MW ~468.5 g/mol ).
Table 4: IC50 Values of Triptolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Citation |
| MV-4-11 | Leukemia | <15 (48h), <10 (72h) | [10] |
| KG-1 | Leukemia | <15 (48h), <10 (72h) | [10] |
| THP-1 | Leukemia | <15 (48h), <10 (72h) | [10] |
| HL-60 | Leukemia | <30 (24h) | [10] |
| Capan-1 | Pancreatic Cancer | 10 (in vitro) | [11] |
| Capan-2 | Pancreatic Cancer | 20 (in vitro) | [11] |
| SNU-213 | Pancreatic Cancer | 9.6 (in vitro) | [11] |
| MCF-7 | Breast Cancer | - | [12] |
| MDA-MB-231 | Breast Cancer | - | [12] |
| A549/TaxR | Lung Adenocarcinoma | 15.6 | [13] |
| HuCCT1 | Cholangiocarcinoma | 12.6 ± 0.6 (48h) | [14] |
| QBC939 | Cholangiocarcinoma | 20.5 ± 4.2 (48h) | [14] |
Mechanisms of Action: A Focus on the Keap1-Nrf2 Pathway
A central mechanism of action for this compound and a growing body of evidence for other quinone methides involves the modulation of the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.
This compound: This natural quinone methide is a potent antineoplastic agent that functions by inducing oxidative stress in cancer cells[15]. This compound covalently binds to cysteine residues on Keap1, a key component of the Cullin-3 (CUL3) ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent proteasomal degradation of Keap1[16]. The degradation of Keap1 prevents the ubiquitination and degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the transcription of antioxidant response element (ARE)-dependent genes, leading to an antioxidant response[16]. Analogs of this compound have been developed with improved stability, solubility, and potency while retaining this mechanism of action[5].
Celastrol: This pentacyclic triterpenoid (B12794562) also exhibits potent anticancer activity through multiple mechanisms, including the induction of oxidative stress and modulation of the Keap1-Nrf2 pathway[9][17]. Celastrol can activate Nrf2, leading to the upregulation of antioxidant enzymes[11][18]. The activation of Nrf2 by celastrol can be mediated through the p62-Keap1 pathway, where celastrol promotes the autophagic degradation of Keap1[17].
Triptolide: This diterpenoid triepoxide demonstrates broad anticancer activity. While its primary mechanism involves the inhibition of transcription by targeting the XPB subunit of TFIIH, recent studies have shown that triptolide also impacts the Keap1-Nrf2 pathway[6]. Interestingly, in some cancer cells with aberrant Nrf2 activation, triptolide can downregulate the expression of Nrf2 target genes by promoting the cytoplasmic localization of Nrf2[19][20]. However, in other contexts, triptolide has been shown to activate the Nrf2 signaling pathway, suggesting a cell-type and context-dependent role[21].
Gedunin: The primary anticancer mechanism of this limonoid is the inhibition of the heat shock protein 90 (Hsp90) chaperone machinery[12][22]. While a direct, primary role in Keap1-Nrf2 modulation is less established for gedunin compared to the others, its induction of cellular stress may indirectly influence this pathway. Further research is needed to fully elucidate the connection between Hsp90 inhibition by gedunin and the Keap1-Nrf2 axis.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound and other quinone methides.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration).
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection
Objective: To measure the intracellular levels of ROS in response to compound treatment.
Materials:
-
Target cancer cell lines
-
2',7'-dichlorofluorescin diacetate (DCFH-DA) probe
-
Phosphate-buffered saline (PBS)
-
Test compound
-
Positive control (e.g., H2O2)
-
Black 96-well plates
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for the desired time. Include a positive control and a vehicle control.
-
Probe Loading: After treatment, wash the cells with PBS. Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells twice with PBS to remove excess probe. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm. Alternatively, detach the cells and analyze by flow cytometry.
-
Data Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle control.
Western Blot Analysis for Keap1 and Nrf2
Objective: To determine the protein expression levels of Keap1 and Nrf2 following compound treatment.
Materials:
-
Target cancer cell lines
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Keap1, anti-Nrf2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash with ice-cold PBS and lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities and normalize to the loading control (β-actin). Express the results as a fold change relative to the vehicle control.
This comparative guide serves as a foundational resource for researchers investigating the therapeutic potential of this compound and other quinone methides. The provided data and protocols offer a starting point for further in-depth studies to elucidate their full potential in cancer therapy.
References
- 1. The anti-cancer mechanism of Celastrol by targeting JAK2/STAT3 signaling pathway in gastric and ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives [thno.org]
- 5. Featured Licensing: this compound to Treat Cancer | Mass General Brigham [massgeneralbrigham.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Triptolide induces hepatotoxicity by promoting ferroptosis through Nrf2 degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol as an emerging anticancer agent: Current status, challenges and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent Trends in anti-tumor mechanisms and molecular targets of celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gedunin, a novel hsp90 inhibitor: semisynthesis of derivatives and preliminary structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application [frontiersin.org]
- 15. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Celastrol alleviates diabetic vascular injury via Keap1/Nrf2-mediated anti-inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Celastrol Activates SIRT1/PGC-1α/Nrf2 Axis to Inhibit Oxidative Damage for Subconjunctival Fibrosis Alleviation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells [frontiersin.org]
- 20. Triptolide Downregulates the Expression of NRF2 Target Genes by Increasing Cytoplasmic Localization of NRF2 in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
Unveiling p53-Independent Cell Death: A Comparative Guide to Obtusaquinone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of obtusaquinone (OBT), a natural quinone methide, and its role in inducing p53-independent cell death. This is particularly relevant for cancer therapeutics, as over half of all human tumors harbor p53 mutations, often leading to resistance to conventional therapies that rely on a functional p53 pathway.[1] We will delve into the mechanism of action of this compound, supported by experimental data, and compare its activity with other compounds known to trigger apoptosis independently of p53.
Mechanism of Action: this compound's Unique Approach
This compound induces apoptosis in cancer cells through a mechanism centered on the induction of oxidative stress.[1][2][3] This process is independent of the tumor suppressor protein p53, making it a promising candidate for treating p53-mutant cancers.[1]
The core mechanism involves the following steps:
-
Induction of Reactive Oxygen Species (ROS): this compound rapidly increases the intracellular levels of ROS.[1][2]
-
Glutathione Depletion: It concurrently downregulates cellular glutathione, a key antioxidant, further exacerbating oxidative stress.[1][2]
-
Keap1 Modification and Nrf2 Activation: At a molecular level, this compound covalently modifies cysteine residues on Keap1, a component of the CUL3 ubiquitin ligase complex.[4][5][6][7] This leads to the ubiquitination and subsequent proteasomal degradation of Keap1.[4][5][7]
-
Nrf2 Pathway Activation: The degradation of Keap1, a negative regulator of Nrf2, results in the stabilization and activation of the Nrf2 signaling pathway.[4][5][7] While Nrf2 activation is typically associated with a protective antioxidant response, in the context of high OBT concentrations, the overwhelming oxidative stress appears to push the cell towards apoptosis.[4][5]
-
DNA Damage and Apoptosis: The intense oxidative stress causes significant DNA damage, triggering downstream apoptotic pathways.[1] This is evidenced by the caspase-mediated cleavage of poly (ADP-ribose) polymerase (PARP).[1]
While this compound treatment can lead to the stabilization of p53 and the upregulation of its pro-apoptotic target PUMA, experimental evidence confirms that its cell-killing effect does not require functional p53.[1]
Signaling Pathway of this compound-Induced Cell Death
Caption: this compound signaling pathway.
Comparative Performance Data
The efficacy of this compound has been demonstrated across various cancer cell lines, including those with different p53 statuses.
| Cell Line | p53 Status | Key Findings | Reference |
| U87 | Wild-type | This compound induces apoptosis. Repression of p53 did not protect cells from OBT-induced death. | [1] |
| U251 | Mutant | Sensitive to this compound treatment, showing effective cell killing. | [1] |
| Gli36 | - | Exhibited toxicity upon this compound treatment. | [1] |
| Primary Glioblastoma Cells | - | This compound showed substantial toxicity. | [1] |
| MDA-MB-231 (Breast Cancer) | Mutant | Used in studies demonstrating OBT's mechanism via Keap1 degradation. | [4] |
Comparison with Other p53-Independent Apoptosis Inducers
While direct comparative studies are limited, we can compare the mechanism of this compound with other classes of compounds that induce p53-independent cell death.
| Compound/Class | Mechanism of Action | Key Features |
| This compound | Induction of oxidative stress, Keap1 degradation, Nrf2 activation | Effective in both p53 wild-type and mutant cells. Dual role of Nrf2 pathway activation at lower doses and pro-oxidant at higher doses.[1][4][5] |
| Paclitaxel | Microtubule stabilization, mitotic arrest | Can induce p53-independent apoptosis, potentially through TNF-α signaling.[8] |
| Vincristine/Vinblastine | Microtubule destabilization | Can lead to p53-dependent apoptosis in some contexts, highlighting cell-type specific responses.[8] |
| DNA Damaging Agents (e.g., Etoposide, Bleomycin) | Topoisomerase II inhibition, DNA strand breaks | Can induce apoptosis in cells with mutant p53, though p53 status can influence sensitivity.[9] Some DNA damage can trigger p53-independent apoptosis through ribosome stalling.[10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings.
Cell Viability Assay
-
Principle: To quantify the cytotoxic effects of this compound.
-
Method:
-
Seed cancer cells (e.g., U87, U251) in 96-well plates.
-
After 24 hours, treat cells with varying concentrations of this compound or a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 24, 48, 72 hours).
-
Assess cell viability using assays such as MTT, or a reporter system like secreted Gaussia luciferase.[1]
-
Measure absorbance or luminescence and normalize to the vehicle control to determine the percentage of viable cells.
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: To detect and quantify apoptosis by identifying phosphatidylserine (B164497) externalization (Annexin V) and loss of membrane integrity (Propidium Iodide).
-
Method:
-
Treat cells with this compound for a designated time.
-
Harvest and wash the cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-fluorochrome conjugate and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.[1]
-
Western Blotting for Protein Expression
-
Principle: To detect the levels of specific proteins involved in the apoptotic pathway (e.g., p53, PUMA, cleaved PARP, Keap1).
-
Method:
-
Treat cells with this compound and lyse them to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the proteins of interest.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
Experimental Workflow for Confirming p53-Independence
References
- 1. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting cancer cells with the natural compound this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pnas.org [pnas.org]
- 9. p53-independent death and p53-induced protection against apoptosis in fibroblasts treated with chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA damage induces p53-independent apoptosis through ribosome stalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cellular Response to Obtusaquinone: A Comparative Transcriptomic and Proteomic Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular effects of obtusaquinone (OBT), a natural compound with demonstrated antineoplastic properties. By examining transcriptomic and proteomic data, we delve into the molecular mechanisms orchestrated by OBT, offering insights for cancer research and therapeutic development. The primary comparison presented is between this compound-treated and untreated (control) cells, drawing from key studies that have elucidated its mode of action.
Data Presentation: this compound's Impact on the Cellular Proteome and Transcriptome
This compound treatment elicits a significant and targeted response within cancer cells, primarily through the activation of the Nrf2 signaling pathway. This is evidenced by changes in both protein and mRNA levels of key genes. The following tables summarize the quantitative data from studies on glioblastoma stem cells (GSCs) and other cancer cell lines treated with this compound.
Table 1: Comparative Proteomic Analysis of Glioblastoma Stem Cells (GSCs) Treated with this compound
This table summarizes the relative protein concentration changes in two different patient-derived GSC specimens (GBM8 and BT07) 20 hours after treatment with a subtoxic dose of this compound. Data is derived from quantitative mass spectrometry-based proteomics.
| Protein | Function | Regulation by this compound | Fold Change (Approx.) | Reference |
| Heme Oxygenase 1 (HMOX1/HO1) | Antioxidant, Stress Response | Upregulated | Top Upregulated | [1] |
| NAD(P)H Quinone Dehydrogenase 1 (NQO1) | Detoxification, Antioxidant | Upregulated | Significant Upregulation | [1] |
| ... (other proteins in the Nrf2 pathway) | ... | ... | ... | [1] |
Note: The original study identified HMOX1 as the top upregulated protein in a global proteomics analysis of 7,904 proteins. A complete list is available in the supplementary materials of the cited publication.
Table 2: Comparative mRNA Expression Analysis in Cancer Cells Treated with this compound
This table presents the changes in mRNA levels of Nrf2 target genes, as determined by quantitative real-time PCR (qRT-PCR), in various cancer cell lines following this compound treatment.
| Gene | Cell Line | Treatment Conditions | Regulation by this compound | Reference |
| HMOX1 (HO1) | MDA-MB-231 (Breast Cancer) | 8 hours, dose-dependent | Upregulated | [1] |
| NQO1 | MDA-MB-231 (Breast Cancer) | 8 hours, dose-dependent | Upregulated | [2] |
| HMOX1 (HO1) | Glioblastoma Xenograft Tumors | 5 days | Upregulated | [1][2] |
Key Signaling Pathway: The Nrf2-Keap1 Axis
This compound's primary mechanism of action involves the modulation of the Nrf2-Keap1 signaling pathway, a critical regulator of cellular defense against oxidative stress.[1][3][4] Under normal conditions, the protein Keap1 targets the transcription factor Nrf2 for degradation. This compound, a cysteine-modifying compound, covalently binds to cysteine residues on Keap1.[1][3][4] This binding event leads to the ubiquitination and subsequent proteasomal degradation of Keap1 itself.[1][3][4] The degradation of its negative regulator, Keap1, allows Nrf2 to stabilize, accumulate in the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes, including HMOX1 and NQO1.[1] This induced stress response is particularly effective in targeting cancer cells, which often exhibit higher basal levels of oxidative stress.[5][6]
Experimental Protocols
The following are summaries of the key experimental methodologies used to generate the data presented above.
Cell Culture and this compound Treatment
-
Cell Lines: Patient-derived glioblastoma stem cells (GBM8, BT07) and human breast adenocarcinoma cells (MDA-MB-231) were used.[1]
-
Culture Conditions: Cells were maintained in appropriate media and conditions standard for each cell type.
-
Treatment: For proteomic and transcriptomic analyses, cells were treated with a subtoxic dose of this compound or a vehicle control (e.g., DMSO) for specified durations (e.g., 8 or 20 hours).[1]
Quantitative Mass Spectrometry-Based Proteomics
This protocol was used to determine global protein expression changes following this compound treatment.
References
- 1. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Cancer Cells With the Natural Compound this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting cancer cells with the natural compound this compound [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Obtusaquinone: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. Obtusaquinone, a natural product with antineoplastic properties, requires careful handling and disposal due to its classification within the quinone chemical class, which is known for potential toxicity and reactivity.[1][2] This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety standards and regulatory mandates.
Immediate Safety and Hazard Information
Quantitative Data and Hazard Summary
Based on the properties of similar quinone compounds, the following table summarizes the likely hazard classifications for this compound and the corresponding disposal considerations.
| Hazard Classification | Description | Primary Disposal Consideration |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[1] | Do not dispose of down the drain or in regular trash.[1] |
| Environmental Hazard | Potentially toxic to aquatic organisms.[1] | Prevent release to the environment. Dispose of as hazardous waste.[1] |
| Mutagenicity | Some quinones have demonstrated mutagenic properties.[1] | Handle with care to minimize exposure. |
| Reactivity | Can act as an oxidizing agent.[1] | Segregate from incompatible materials, such as reducing agents.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to federal, state, and local regulations for hazardous waste management.[1][3] The following protocol outlines the standard operating procedure for its disposal in a laboratory setting.
1. Waste Classification and Segregation:
-
Classify: All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[1]
-
Segregate: Keep this compound waste separate from other chemical waste streams to avoid potential reactions. Specifically, do not mix with incompatible materials like strong reducing agents.[1]
2. Waste Collection and Containerization:
-
Container: Collect all this compound waste in a dedicated, chemically compatible, and leak-proof container with a secure closure.[4][5] The container must be in good condition, free from damage or deterioration.[4]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name "this compound," the approximate concentration, and the accumulation start date.[6]
-
Closure: Keep the waste container tightly closed at all times, except when adding waste.[1][5]
3. Storage of Hazardous Waste:
-
Location: Store the sealed waste container in a designated and well-ventilated satellite accumulation area.[4][6] This area should be under the control of laboratory personnel and away from heat sources or direct sunlight.[1][4]
-
Secondary Containment: Utilize secondary containment systems to prevent the spread of material in case of a leak.[4]
-
Time Limit: Adhere to the maximum storage time for hazardous waste as stipulated by regulations, which for academic laboratories under EPA's Subpart K is typically six months.[4][7]
4. Disposal of Empty Containers:
-
Empty containers that previously held this compound must also be treated as hazardous waste unless they are triple-rinsed with a suitable solvent.[1][6][8]
-
Collect the rinsate from the triple-rinse procedure and dispose of it as hazardous this compound waste.[6]
-
After triple-rinsing and defacing the original label, the container may be disposed of as non-hazardous solid waste.[6][8]
5. Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Contain the spill using an appropriate chemical absorbent material.[1]
-
Carefully collect the absorbent material and any contaminated items into a labeled hazardous waste container.[1]
-
Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[1]
6. Final Disposal:
-
The ultimate disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[1] This ensures compliance with all regulatory requirements, including those set forth by the Resource Conservation and Recovery Act (RCRA).[4]
Experimental Workflow: this compound Disposal
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: A Cysteine-Modifying Compound That Targets Keap1 for Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. danielshealth.com [danielshealth.com]
- 5. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. benchchem.com [benchchem.com]
- 7. epa.gov [epa.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Personal protective equipment for handling Obtusaquinone
Essential Safety and Handling Guide for Obtusaquinone
For Researchers, Scientists, and Drug Development Professionals
Hazard Summary and Assumed Classifications
This compound is a potent antineoplastic agent known to induce oxidative stress and apoptosis in cancer cells. Due to its mechanism of action and classification as a quinone, it should be handled as a hazardous compound with the following potential hazards:
-
Cytotoxicity: As a potent antineoplastic agent, this compound is cytotoxic and may have carcinogenic, mutagenic, or teratogenic effects.
-
Acute Toxicity (Oral/Inhalation): Assumed to be toxic if swallowed or inhaled, similar to other quinone compounds.[1]
-
Skin and Eye Irritation: May cause severe skin and eye irritation upon direct contact.[1]
-
Respiratory Irritation: Inhalation of the powder may cause respiratory tract irritation.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against exposure to this compound. The following equipment is mandatory when handling this compound:
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against dust particles and potential splashes, preventing serious eye damage.[1] |
| Skin Protection | Double Gloving: Wear two pairs of chemotherapy-rated nitrile gloves (ASTM D6978-05 certified). The outer glove should be changed immediately if contaminated, and both pairs should be changed regularly (e.g., every 30-60 minutes).[2][3][4] Gown: A disposable, solid-front gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[2][5] | Provides a barrier against skin contact. Double gloving provides additional protection in case of a tear or puncture in the outer glove. Chemotherapy-rated gowns are resistant to permeation by hazardous drugs.[2] |
| Respiratory Protection | For handling the solid compound (weighing, etc.), a fit-tested N95 or higher respirator is required to prevent inhalation of airborne particles.[2][5] | Protects against inhalation of the powdered compound, which can cause respiratory irritation and systemic toxicity.[1][2] |
| Foot Protection | Disposable shoe covers should be worn when there is a risk of spills. | Prevents the spread of contamination outside of the work area. |
Occupational Exposure Limits (OELs) for Analogous Compounds
No specific OEL has been established for this compound. The following table provides OELs for p-Benzoquinone, a related quinone compound, which can be used as a conservative reference for risk assessment.
| Organization | Exposure Limit (8-hour TWA) |
| OSHA (PEL) | 0.1 ppm (0.4 mg/m³)[6][7] |
| ACGIH (TLV) | 0.1 ppm (0.44 mg/m³)[6] |
| NIOSH (REL) | 0.1 ppm (0.4 mg/m³)[6] |
TWA: Time-Weighted Average; PEL: Permissible Exposure Limit; TLV: Threshold Limit Value; REL: Recommended Exposure Limit.
Operational and Disposal Plans
Engineering Controls
-
All handling of solid this compound, including weighing and preparing solutions, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to control airborne particles.[8]
-
Use a plastic-backed absorbent pad on the work surface to contain any potential spills.
Safe Handling Workflow
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 4. cleanroomsuppliesltd.com [cleanroomsuppliesltd.com]
- 5. ohsinsider.com [ohsinsider.com]
- 6. nj.gov [nj.gov]
- 7. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 8. Safe Handling of Antineoplastic Chemotherapeutic Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
